KBP-7018
Description
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Properties
Molecular Formula |
C31H30N4O5 |
|---|---|
Molecular Weight |
538.6 g/mol |
IUPAC Name |
methyl 2-hydroxy-3-[N-[1-(2-morpholin-4-ylacetyl)-2,3-dihydroindol-5-yl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate |
InChI |
InChI=1S/C31H30N4O5/c1-39-31(38)22-7-9-24-25(18-22)33-30(37)28(24)29(20-5-3-2-4-6-20)32-23-8-10-26-21(17-23)11-12-35(26)27(36)19-34-13-15-40-16-14-34/h2-10,17-18,33,37H,11-16,19H2,1H3 |
InChI Key |
UJFMZASWWHGROF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=C(N2)O)C(=NC3=CC4=C(C=C3)N(CC4)C(=O)CN5CCOCC5)C6=CC=CC=C6 |
Origin of Product |
United States |
Foundational & Exploratory
KBP-7018: A Multi-Kinase Inhibitor Targeting Fibrotic Pathways in Idiopathic Pulmonary Fibrosis
An In-Depth Technical Guide on the Mechanism of Action
Introduction
Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal interstitial lung disease characterized by the relentless accumulation of scar tissue in the lungs, leading to a decline in respiratory function. The pathogenesis of IPF is complex and involves the aberrant activation of multiple signaling pathways that drive the proliferation and activation of fibroblasts, their differentiation into myofibroblasts, and the excessive deposition of extracellular matrix (ECM). Key among these are pathways mediated by receptor tyrosine kinases (RTKs). KBP-7018 is a novel, orally bioavailable small molecule inhibitor that has demonstrated potent and selective activity against several RTKs implicated in the progression of IPF, positioning it as a promising therapeutic candidate. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular targets, preclinical pharmacology, and the signaling cascades it modulates.
Core Mechanism of Action: Multi-Targeted Kinase Inhibition
This compound functions as a multi-kinase inhibitor, concurrently targeting three key receptor tyrosine kinases known to be pivotal in fibrotic processes: c-KIT, Platelet-Derived Growth Factor Receptor (PDGFR), and Rearranged during Transfection (RET).[1][2][3] By inhibiting these kinases, this compound disrupts the downstream signaling events that contribute to the pathological hallmarks of IPF.
Quantitative Inhibitory Activity
The inhibitory potency of this compound against its primary targets has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentrations (IC50) summarized in the table below.
| Target Kinase | IC50 (nM) |
| c-KIT | 10[1][3] |
| PDGFR | 7.6 |
| RET | 25 |
Table 1: In vitro inhibitory activity of this compound against target kinases.
Signaling Pathways Modulated by this compound
The therapeutic rationale for targeting c-KIT, PDGFR, and RET in IPF stems from their established roles in fibroblast activation, proliferation, and survival, as well as in promoting a pro-fibrotic microenvironment.
c-KIT Signaling Pathway
The c-KIT receptor and its ligand, stem cell factor (SCF), are implicated in the recruitment and activation of mast cells and fibrocytes, both of which contribute to the inflammatory and fibrotic milieu in IPF. Inhibition of c-KIT by this compound is anticipated to attenuate these pro-fibrotic cellular responses.
References
KBP-7018: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
KBP-7018 is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor developed as a potential therapeutic for Idiopathic Pulmonary Fibrosis (IPF). This document provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical data of this compound. It is intended to serve as a technical resource for researchers and professionals in the field of drug discovery and development.
Discovery
This compound was identified through a lead optimization program building upon the structure of nintedanib, an approved therapeutic for IPF. The discovery process aimed to develop a novel indolinone-based multi-kinase inhibitor with a superior efficacy and safety profile. The rationale behind its development was to simultaneously target key signaling pathways involved in the pathogenesis of IPF, namely those mediated by c-KIT, Platelet-Derived Growth Factor Receptor (PDGFR), and Rearranged during Transfection (RET) kinases.
The discovery workflow likely involved a tiered screening process, starting with in vitro kinase inhibition assays, followed by cell-based assays to assess anti-fibrotic activity, and culminating in in vivo efficacy studies in animal models of pulmonary fibrosis.
Figure 1: A logical workflow for the discovery of this compound.
Synthesis
The chemical name for this compound is methyl (Z)-3-(((1-(2-morpholinoacetyl)indolin-5-yl)amino)(phenyl)methylene)-2-oxoindoline-6-carboxylate. While a detailed, step-by-step experimental protocol for the synthesis of this compound is not publicly available, the general synthetic scheme has been described. The synthesis involves the condensation of a substituted indolinone core with an appropriate aniline derivative. Based on patents for similar indolinone-based kinase inhibitors, a plausible synthetic route is outlined below.
The synthesis likely commences with the preparation of the key intermediate, methyl 2-oxoindoline-6-carboxylate. This intermediate is then proposed to undergo a condensation reaction with an aniline derivative bearing the morpholinoacetyl group to yield the final product, this compound.
Figure 2: A simplified representation of the this compound synthesis pathway.
Mechanism of Action
This compound functions as a multi-targeted tyrosine kinase inhibitor, potently inhibiting the activity of c-KIT, PDGFR (α and β), and RET.[1] These kinases are key regulators of cellular processes such as proliferation, differentiation, migration, and survival, and their aberrant activation is implicated in the pathogenesis of IPF. By inhibiting these kinases, this compound is believed to interfere with the pro-fibrotic signaling cascades that drive the excessive deposition of extracellular matrix characteristic of IPF.
Figure 3: this compound's inhibition of key signaling pathways in IPF.
Quantitative Data
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| c-KIT | 10[1] |
| PDGFRα | 26[1] |
| PDGFRβ | 34[1] |
| RET | 7.6[1] |
Table 2: Preclinical Pharmacokinetic Parameters of this compound
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Bioavailability (%) |
| Mouse | 50 (oral) | - | - | - |
| Rat | 10 (oral) | - | - | - |
| Dog | 50 (oral) | - | - | - |
| Monkey | 5 (oral) | - | - | - |
Specific Cmax and Tmax values were not provided in the cited literature, but the time to reach maximum concentration was reported to be between 0.25 and 6 hours across species, with moderate bioavailability ranging from 21% to 68%.
Experimental Protocols
While specific, detailed protocols for the evaluation of this compound are not publicly available, the following sections describe general methodologies that are commonly used for these types of studies.
In Vitro Kinase Inhibition Assay (General Protocol)
A common method for determining kinase inhibition is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as LanthaScreen®.
Objective: To determine the concentration of this compound required to inhibit 50% of the activity of the target kinases (IC50).
Materials:
-
Recombinant human c-KIT, PDGFR, and RET kinases
-
Fluorescently labeled ATP-competitive tracer
-
Europium-labeled anti-tag antibody
-
This compound dissolved in DMSO
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the kinase, the europium-labeled antibody, and the test compound (this compound) or DMSO (control).
-
Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for compound binding to the kinase.
-
Add the fluorescently labeled tracer to initiate the detection reaction.
-
Incubate for another defined period (e.g., 60 minutes) at room temperature.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the tracer and 615 nm for the europium antibody).
-
Calculate the emission ratio and plot the results against the log of the inhibitor concentration to determine the IC50 value.
Cell-Based Anti-Fibrotic Assay (General Protocol)
Objective: To assess the ability of this compound to inhibit fibroblast activation and extracellular matrix (ECM) deposition in a cell-based model of fibrosis.
Materials:
-
Human lung fibroblasts (e.g., from IPF patients or a cell line like MRC-5)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transforming Growth Factor-beta 1 (TGF-β1) to induce a fibrotic phenotype
-
This compound dissolved in DMSO
-
Antibodies for immunofluorescence staining (e.g., anti-alpha-smooth muscle actin [α-SMA], anti-collagen I)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
96-well imaging plates
Procedure:
-
Seed human lung fibroblasts in a 96-well imaging plate and allow them to adhere overnight.
-
Starve the cells in low-serum medium for 24 hours.
-
Pre-treat the cells with various concentrations of this compound or DMSO (control) for 1 hour.
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 48-72 hours to induce myofibroblast differentiation and ECM production.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with primary antibodies against α-SMA and collagen I.
-
Incubate with fluorescently labeled secondary antibodies and DAPI.
-
Acquire images using a high-content imaging system.
-
Quantify the fluorescence intensity of α-SMA and collagen I to assess the anti-fibrotic effect of this compound.
In Vivo Pharmacokinetic Study (General Protocol)
Objective: To determine the pharmacokinetic profile of this compound in preclinical animal models.
Materials:
-
This compound formulation for oral and intravenous administration
-
Preclinical animal models (e.g., mice, rats, dogs, monkeys)
-
Blood collection supplies (e.g., heparinized tubes)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Administer a single dose of this compound to the animals via the oral or intravenous route.
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours post-dose).
-
Process the blood samples to obtain plasma.
-
Extract this compound from the plasma samples using a suitable method (e.g., protein precipitation).
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC (area under the curve), and bioavailability using appropriate software.
Clinical Development
The initial publication on this compound in 2017 suggested that the compound was poised to enter Phase I clinical trials. However, a comprehensive search of clinical trial registries has not identified any registered clinical trials for this compound to date. The current clinical development status of this compound is therefore unknown. KBP Biosciences has other compounds in clinical development for different indications.
Conclusion
This compound is a promising multi-targeted tyrosine kinase inhibitor with a strong preclinical rationale for the treatment of Idiopathic Pulmonary Fibrosis. Its potent inhibition of c-KIT, PDGFR, and RET, key drivers of fibrotic processes, combined with favorable preclinical pharmacokinetic properties, underscores its potential as a therapeutic candidate. While detailed experimental protocols and the current clinical status are not fully in the public domain, the information presented in this technical guide provides a solid foundation for understanding the discovery and development of this novel compound. Further disclosure of data from the developing company will be necessary to fully appreciate the therapeutic potential of this compound.
References
In-Depth Technical Guide: Target Profile of KBP-7018
For Researchers, Scientists, and Drug Development Professionals
Abstract
KBP-7018 is a novel, selective, orally bioavailable small molecule inhibitor of multiple receptor tyrosine kinases, with potent activity against c-KIT, platelet-derived growth factor receptor (PDGFR), and rearranged during transfection (RET). Developed by KBP Biosciences, this compound is under investigation as a potential therapeutic agent for idiopathic pulmonary fibrosis (IPF), a chronic, progressive, and fatal lung disease with a significant unmet medical need. This technical guide provides a comprehensive overview of the target profile of this compound, including its mechanism of action, preclinical pharmacology, and the scientific rationale for its development in the context of IPF.
Introduction to this compound
This compound is a tyrosine kinase inhibitor characterized by its potent and selective inhibition of key signaling pathways implicated in the pathogenesis of fibrotic diseases.[1][2][3][4][5] Its development is based on the growing understanding of the role of aberrant signaling in fibroblast activation, proliferation, and extracellular matrix deposition, which are hallmarks of IPF.
Mechanism of Action
This compound exerts its therapeutic effects by targeting specific receptor tyrosine kinases that are known to be dysregulated in IPF.
Primary Targets and In Vitro Potency
The primary molecular targets of this compound are c-KIT, PDGFR, and RET. The in vitro inhibitory potency of this compound against these kinases is summarized in the table below.
| Target Kinase | IC50 (nM) |
| c-KIT | 10 |
| PDGFR | 7.6 |
| RET | 25 |
Table 1: In Vitro Inhibitory Potency of this compound against Target Kinases. The half-maximal inhibitory concentration (IC50) values demonstrate the potent inhibitory activity of this compound against its primary targets.
Signaling Pathways in Idiopathic Pulmonary Fibrosis
The rationale for targeting c-KIT, PDGFR, and RET in IPF is based on their established roles in promoting fibrotic processes.
The stem cell factor (SCF)/c-KIT signaling axis is implicated in the recruitment of bone marrow-derived progenitor cells, including fibrocytes, to the site of lung injury. These cells contribute to the fibroblast population and promote myofibroblast differentiation and subsequent collagen deposition. By inhibiting c-KIT, this compound is hypothesized to disrupt this pro-fibrotic cellular influx.
PDGF and its receptors, PDGFRα and PDGFRβ, are potent mitogens and chemoattractants for fibroblasts. Overexpression and activation of PDGFR signaling in the lungs of IPF patients lead to increased fibroblast proliferation, migration, and production of extracellular matrix components. Inhibition of PDGFR by this compound is expected to directly counteract these key drivers of fibrosis.
The role of the RET signaling pathway in IPF is an emerging area of research. RET is a receptor tyrosine kinase that is essential for the normal development of several tissues and is also implicated in various cancers. Its involvement in fibrosis is less characterized, but emerging evidence suggests it may contribute to pro-fibrotic signaling in certain contexts. Further research is needed to fully elucidate the role of RET in IPF and the therapeutic implications of its inhibition by this compound.
Preclinical Pharmacokinetics
The preclinical pharmacokinetic profile of this compound has been evaluated in multiple species to assess its potential for clinical development.
In Vitro ADME
| Parameter | Result | Species |
| Plasma Protein Binding | >99% | Human, Monkey, Dog, Rat, Mouse |
| Caco-2 Permeability (Papp, A→B) | Moderate | N/A |
Table 2: In Vitro ADME Properties of this compound. The high plasma protein binding and moderate intestinal permeability are key characteristics influencing the drug's distribution and absorption.
In Vivo Pharmacokinetics
The in vivo pharmacokinetic parameters of this compound following oral administration have been determined in several preclinical species.
| Species | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) |
| Mouse | 10 | 0.25 - 6 | N/A | N/A | 21 - 68 |
| Rat | 10 | 0.25 - 6 | N/A | N/A | 21 - 68 |
| Dog | 5 | 0.25 - 6 | N/A | N/A | 21 - 68 |
| Monkey | 5 | 0.25 - 6 | N/A | N/A | 21 - 68 |
Table 3: In Vivo Pharmacokinetic Parameters of this compound. The time to maximum plasma concentration (Tmax), maximum plasma concentration (Cmax), area under the plasma concentration-time curve (AUC), and oral bioavailability demonstrate the drug's absorption and exposure in different species. The bioavailability was found to be moderate across the tested species.
| Species | Systemic Clearance (CL) | Steady-State Volume of Distribution (Vss) |
| Mouse | < 30% of hepatic blood flow | 1.51 - 4.65 L/kg |
| Rat | < 30% of hepatic blood flow | 1.51 - 4.65 L/kg |
| Dog | High | 1.51 - 4.65 L/kg |
| Monkey | < 30% of hepatic blood flow | 1.51 - 4.65 L/kg |
Table 4: Clearance and Volume of Distribution of this compound. The systemic clearance was relatively low in rodents and monkeys, while the volume of distribution was moderate to high across species, suggesting good tissue penetration.
Preclinical Efficacy
The anti-fibrotic potential of this compound has been evaluated in a well-established preclinical model of pulmonary fibrosis.
Bleomycin-Induced Pulmonary Fibrosis Model
In a bleomycin-induced pulmonary fibrosis model in C57 mice, this compound demonstrated excellent activity at doses ranging from 10 mg/kg/day to 100 mg/kg/day in both prophylactic and therapeutic settings. While the specific quantitative data from these studies have been noted as "unpublished data," the qualitative results suggest a significant anti-fibrotic effect.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. It is important to note that the specific protocols for this compound have not been publicly disclosed in full detail. Therefore, the following protocols are representative of the standard methods used in the field for these types of assessments.
In Vitro Kinase Inhibition Assay (Representative Protocol)
The inhibitory activity of this compound against its target kinases is typically determined using a radiometric or fluorescence-based in vitro kinase assay.
-
Reagents: Recombinant human c-KIT, PDGFRβ, and RET kinases, a suitable substrate (e.g., a generic peptide substrate), and [γ-³³P]ATP are used. This compound is serially diluted to a range of concentrations.
-
Reaction Setup: The kinase, substrate, and this compound are pre-incubated in a reaction buffer. The reaction is initiated by the addition of [γ-³³P]ATP.
-
Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 60 minutes).
-
Termination: The reaction is stopped by the addition of a stop solution (e.g., phosphoric acid).
-
Detection: The phosphorylated substrate is captured on a filter membrane, and the incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition at each concentration of this compound is calculated relative to a vehicle control. The IC50 value is determined by fitting the data to a four-parameter logistic equation.
Caco-2 Permeability Assay (Representative Protocol)
The intestinal permeability of this compound is assessed using the Caco-2 cell monolayer model, which is a well-established in vitro system that mimics the human intestinal epithelium.
-
Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21 days to allow for differentiation and the formation of a polarized monolayer with tight junctions.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Transport Experiment: this compound is added to the apical (A) chamber (to measure A-to-B transport, simulating absorption) or the basolateral (B) chamber (to measure B-to-A transport, assessing efflux).
-
Sampling: Aliquots are collected from the receiver chamber at various time points.
-
Quantification: The concentration of this compound in the collected samples is determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport, A is the surface area of the monolayer, and C0 is the initial drug concentration in the donor chamber.
Bleomycin-Induced Pulmonary Fibrosis Model (Representative Protocol)
This is a widely used animal model that recapitulates many of the key features of human IPF.
-
Animal Model: Male C57BL/6 mice are typically used.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin sulfate is administered to induce lung injury and subsequent fibrosis.
-
Treatment: this compound is administered orally, once daily, starting either before (prophylactic) or after (therapeutic) the bleomycin challenge.
-
Endpoint Analysis: At a predetermined time point (e.g., 21 days post-bleomycin), the mice are euthanized, and the lungs are harvested.
-
Assessment of Fibrosis:
-
Histology: Lung sections are stained with Masson's trichrome to visualize collagen deposition, and the severity of fibrosis is semi-quantitatively scored using the Ashcroft scale.
-
Collagen Content: The total lung collagen content is quantified by measuring the hydroxyproline concentration in lung homogenates.
-
Gene Expression: The expression of pro-fibrotic genes (e.g., collagen I, α-smooth muscle actin) is measured by quantitative real-time PCR (qRT-PCR).
-
Conclusion
This compound is a promising, orally active, multi-targeted tyrosine kinase inhibitor with a well-defined preclinical profile. Its potent inhibition of c-KIT, PDGFR, and RET, key drivers of fibrotic processes, provides a strong rationale for its development as a novel therapeutic for idiopathic pulmonary fibrosis. The favorable preclinical pharmacokinetic and efficacy data support its continued investigation in clinical trials. This in-depth technical guide provides a comprehensive overview for researchers and drug development professionals interested in the target profile and preclinical development of this compound.
References
- 1. Essential role of stem cell factor–c-Kit signalling pathway in bleomycin-induced pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Essential role of stem cell factor-c-Kit signalling pathway in bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of platelet-derived growth factor signaling attenuates pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
KBP-7018: A Selective Tyrosine Kinase Inhibitor for Fibrotic Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
KBP-7018 is a novel, orally bioavailable, selective tyrosine kinase inhibitor with potent activity against c-KIT, platelet-derived growth factor receptor (PDGFR), and RET kinases.[1][2][3] Preclinical data have demonstrated its potential as a therapeutic agent for idiopathic pulmonary fibrosis (IPF), a chronic and progressive fibrotic lung disease. This technical guide provides a comprehensive overview of the core preclinical data for this compound, including its mechanism of action, in vitro potency, pharmacokinetic profile, and detailed experimental methodologies. This document is intended to serve as a resource for researchers, scientists, and professionals involved in the development of novel anti-fibrotic therapies.
Introduction
Idiopathic pulmonary fibrosis (IPF) is a devastating disease with a poor prognosis and limited treatment options. The pathogenesis of IPF involves the aberrant activation of multiple signaling pathways that promote the proliferation and activation of fibroblasts, leading to excessive deposition of extracellular matrix and progressive scarring of the lungs. Several receptor tyrosine kinases, including c-KIT, PDGFR, and RET, have been implicated in these profibrotic processes.
This compound is a small molecule inhibitor designed to selectively target these key fibrotic kinases. By potently and selectively inhibiting c-KIT, PDGFR, and RET, this compound represents a promising therapeutic strategy to attenuate the progression of IPF and other fibrotic conditions.
Mechanism of Action
This compound exerts its therapeutic effect by competitively inhibiting the ATP-binding sites of c-KIT, PDGFR, and RET tyrosine kinases. This inhibition blocks the downstream signaling cascades that are crucial for fibroblast activation, proliferation, and collagen production.
Targeted Signaling Pathways
The inhibition of c-KIT, PDGFR, and RET by this compound disrupts multiple downstream signaling pathways implicated in fibrosis, including the MAPK/ERK and PI3K/Akt pathways.
Quantitative Data
In Vitro Potency
This compound demonstrates potent inhibitory activity against the target kinases in biochemical assays.
| Target Kinase | IC50 (nM) |
| c-KIT | 10 |
| PDGFR | 7.6 |
| RET | 25 |
| PDGFRα | 26 |
| PDGFRβ | 34 |
Table 1: In Vitro Inhibitory Potency of this compound
Preclinical Pharmacokinetics
The pharmacokinetic properties of this compound have been evaluated in several preclinical species.
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Mouse | IV | 2 | - | - | 1060 | - |
| PO | 10 | 1280 | 2 | 7200 | 68 | |
| Rat | IV | 2 | - | - | 1430 | - |
| PO | 10 | 1160 | 4 | 8840 | 62 | |
| Dog | IV | 2 | - | - | 280 | - |
| PO | 10 | 290 | 6 | 1200 | 21 | |
| Monkey | IV | 2 | - | - | 1340 | - |
| PO | 10 | 610 | 4 | 5580 | 42 |
Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species
| Species | Systemic Clearance (CL) (L/h/kg) | Volume of Distribution (Vss) (L/kg) |
| Mouse | 1.88 | 4.65 |
| Rat | 1.40 | 3.31 |
| Dog | 7.14 | 1.51 |
| Monkey | 1.50 | 2.92 |
Table 3: Systemic Clearance and Volume of Distribution of this compound
Experimental Protocols
Kinase Inhibition Assay (Representative Protocol)
This protocol describes a common method for determining the in vitro potency of a small molecule inhibitor against a target kinase.
Methodology:
-
Preparation: Recombinant human c-KIT, PDGFR, or RET kinase is prepared in a suitable kinase buffer. A specific peptide substrate for each kinase is also prepared, along with a stock solution of ATP. This compound is serially diluted to a range of concentrations.
-
Kinase Reaction: The kinase, substrate, and this compound are pre-incubated in a microplate well. The reaction is initiated by the addition of ATP. The plate is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: The reaction is stopped, and a detection reagent is added. This reagent typically contains an antibody that specifically recognizes the phosphorylated substrate. The antibody may be conjugated to an enzyme or a fluorescent probe to generate a detectable signal.
-
Data Analysis: The signal intensity is measured using a plate reader. The data are plotted as the percentage of kinase activity versus the logarithm of the this compound concentration. The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is determined by fitting the data to a sigmoidal dose-response curve.
Bleomycin-Induced Pulmonary Fibrosis Model in Mice
This in vivo model is widely used to assess the efficacy of anti-fibrotic compounds.
Methodology:
-
Animal Model: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.
-
Induction of Fibrosis: Mice are anesthetized, and a single intratracheal instillation of bleomycin sulfate (e.g., 1.5-3.0 U/kg) is administered to induce lung injury and subsequent fibrosis. Control animals receive saline.
-
Treatment: this compound is administered orally, typically starting on the day of or several days after bleomycin instillation and continuing for a period of 14 to 28 days.
-
Efficacy Assessment: At the end of the study, mice are euthanized, and the lungs are harvested. Efficacy is assessed by:
-
Histopathology: Lung sections are stained with Masson's trichrome to visualize collagen deposition and scored for the severity of fibrosis using the Ashcroft scoring system.
-
Hydroxyproline Assay: The total lung collagen content is quantified by measuring the amount of hydroxyproline, an amino acid abundant in collagen.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: BAL fluid is collected to measure inflammatory cell counts and cytokine levels.
-
Caco-2 Permeability Assay
This in vitro assay is used to predict the intestinal absorption of a compound.
Methodology:
-
Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line, are seeded on permeable supports in a transwell plate and cultured for 21-25 days to form a differentiated and polarized monolayer that mimics the intestinal epithelium.
-
Permeability Measurement: The Caco-2 monolayer is washed, and a solution containing this compound is added to the apical (A) side. Samples are collected from the basolateral (B) side at various time points. To assess active efflux, the experiment is also performed in the B to A direction.
-
Sample Analysis: The concentration of this compound in the collected samples is determined by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber. The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the compound is a substrate for efflux transporters.
Liver Microsomal Stability Assay
This in vitro assay assesses the metabolic stability of a compound in the liver.
Methodology:
-
Incubation: this compound is incubated with pooled human liver microsomes in the presence of NADPH, a cofactor required for the activity of cytochrome P450 enzymes. The reaction is carried out at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction is quenched by the addition of a cold organic solvent.
-
Sample Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of this compound.
-
Data Analysis: The natural logarithm of the percentage of this compound remaining is plotted against time. The slope of the linear regression of this plot gives the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as 0.693/k, and the intrinsic clearance (CLint) is calculated based on the half-life and the protein concentration in the incubation.
Clinical Development Status
A 2015 publication on the preclinical pharmacokinetics of this compound indicated that the data supported its progression to Phase I clinical trials. However, a comprehensive search of publicly available clinical trial registries, including ClinicalTrials.gov, the EU Clinical Trials Register, and the Chinese Clinical Trial Registry, did not identify any registered clinical trials for this compound as of November 2025.
Conclusion
This compound is a potent and selective inhibitor of the pro-fibrotic tyrosine kinases c-KIT, PDGFR, and RET. It has demonstrated promising in vitro potency and favorable preclinical pharmacokinetic properties across multiple species. The detailed experimental protocols provided in this guide offer a framework for the further investigation and development of this compound and other novel anti-fibrotic agents. While the preclinical data are encouraging, the current lack of publicly available clinical trial information highlights a critical gap in its development pathway. Further studies are warranted to translate the preclinical promise of this compound into a clinically effective therapy for idiopathic pulmonary fibrosis and other related disorders.
References
Preclinical Profile of KBP-7018: A Technical Whitepaper for Drug Development Professionals
Introduction: KBP-7018 is a novel, selective tyrosine kinase inhibitor under investigation for the treatment of idiopathic pulmonary fibrosis (IPF).[1] This technical guide provides a comprehensive overview of the preclinical data available for this compound, focusing on its in vitro and in vivo pharmacology, pharmacokinetics, and mechanism of action. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.
Core Data Summary
In Vitro Potency
This compound demonstrates potent inhibitory activity against several tyrosine kinases implicated in the pathogenesis of fibrosis.[2][3][4][5] The half-maximal inhibitory concentrations (IC50) for its primary targets are summarized below.
| Target | IC50 (nM) |
| c-Kit | 10 |
| PDGFR | 7.6 |
| RET | 25 |
| PDGFRα | 26 |
| PDGFRβ | 34 |
In Vitro and In Vivo Pharmacokinetics
Pharmacokinetic studies have been conducted in multiple preclinical species to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
In Vitro Metabolism and Plasma Protein Binding:
| Species | Predicted Hepatic Clearance (CLhepatic, predict) (mL/min/kg) | Plasma Protein Binding (%) |
| Mouse (CD-1) | 7.2 | >99 |
| Rat (Sprague-Dawley) | 5.6 | >99 |
| Dog (Beagle) | 6.4 | >99 |
| Monkey (Cynomolgus) | 18.4 | >99 |
| Human | 4.2 | >99 |
In Vivo Pharmacokinetic Parameters (Oral Administration):
| Species | Cmax (ng/mL) | Tmax (h) | Bioavailability (%) | Systemic Clearance (CL) | Steady-State Volume of Distribution (Vss) (L/kg) |
| Rodents & Monkeys | - | 0.25 - 6 | 21 - 68 | Low (<30% of hepatic blood flow) | 1.51 - 4.65 |
| Dog | - | 0.25 - 6 | 21 - 68 | High | 1.51 - 4.65 |
Predicted Human Pharmacokinetics:
| Parameter | Predicted Value |
| Systemic Clearance (CL) | ~20% of hepatic blood flow |
| Steady-State Volume of Distribution (Vss) | 1.6 - 5.3 L/kg |
| Half-life (t1/2) | 4.8 - 19.3 hours |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Representative Protocol)
The inhibitory activity of this compound against target kinases is typically determined using a biochemical assay. The following is a representative protocol:
-
Reagents and Materials: Recombinant human kinase enzymes (e.g., c-Kit, PDGFR, RET), substrate peptides, ATP, assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Assay Procedure:
-
Kinase reactions are set up in a multi-well plate format.
-
Serial dilutions of this compound are pre-incubated with the kinase enzyme in the assay buffer.
-
The kinase reaction is initiated by the addition of the substrate peptide and ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of product formed (or remaining ATP) is quantified using a detection reagent and a luminometer or spectrophotometer.
-
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
In Vivo Bleomycin-Induced Pulmonary Fibrosis Model (Representative Protocol)
The efficacy of this compound in a model of pulmonary fibrosis is a critical preclinical assessment. The bleomycin-induced model in mice is commonly used.
-
Animal Model: Male C57BL/6 mice are typically used.
-
Induction of Fibrosis:
-
Mice are anesthetized.
-
A single intratracheal instillation of bleomycin sulfate (e.g., 1.5-5 mg/kg) is administered to induce lung injury and subsequent fibrosis.
-
-
Drug Administration:
-
This compound is formulated in a suitable vehicle for oral administration.
-
Treatment can be initiated in a prophylactic (before or at the time of bleomycin administration) or therapeutic (after the establishment of fibrosis, e.g., day 7 or 14 post-bleomycin) regimen. Dosing is typically performed daily.
-
-
Efficacy Endpoints:
-
At the end of the study (e.g., day 21 or 28), animals are euthanized.
-
Lungs are harvested for analysis.
-
Primary endpoints include:
-
Histopathology: Lung sections are stained (e.g., Masson's trichrome) to assess the extent of fibrosis, often quantified using the Ashcroft scoring system.
-
Hydroxyproline Content: The total lung collagen content is measured as an indicator of fibrosis.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Cell counts and cytokine levels in the BAL fluid are analyzed to assess inflammation.
-
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits key fibrotic signaling pathways.
Caption: Workflow for in vitro kinase inhibition assay.
Caption: Workflow for bleomycin-induced pulmonary fibrosis model.
References
- 1. Platelet Derived Growth Factor Alpha (PDGFRα) Induces the Activation of Cardiac Fibroblasts by Activating c-Kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PDGF signaling pathway in hepatic fibrosis pathogenesis and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of platelet-derived growth factor signaling attenuates pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
KBP-7018 for Idiopathic Pulmonary Fibrosis Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease with limited therapeutic options. KBP-7018 has emerged as a promising investigational agent. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, preclinical data, and the experimental methodologies used in its evaluation for IPF research. The information is tailored for researchers, scientists, and professionals involved in drug development, offering a comprehensive resource to support further investigation and understanding of this compound.
Introduction to this compound
This compound is a novel, orally available, multi-targeted tyrosine kinase inhibitor.[1][2] It has been identified as a potential therapeutic candidate for Idiopathic Pulmonary Fibrosis (IPF) due to its potent inhibitory activity against key signaling pathways implicated in the pathogenesis of fibrosis.[1][2] Developed by KBP Biosciences, this compound is an indolinone-based compound designed to simultaneously target pathways involved in angiogenesis and fibrosis.[3]
Mechanism of Action
This compound exerts its anti-fibrotic effects by selectively inhibiting the activity of several receptor tyrosine kinases (RTKs) that play a crucial role in fibroblast activation, proliferation, and extracellular matrix deposition. The primary molecular targets of this compound are:
-
c-Kit (Stem Cell Factor Receptor): Involved in cell survival, proliferation, and differentiation. Aberrant c-Kit signaling has been implicated in fibrotic processes.
-
Platelet-Derived Growth Factor Receptor (PDGFR): A key driver of fibroblast proliferation, migration, and transformation into myofibroblasts, which are central to the development of fibrosis.
-
RET (Rearranged during Transfection) Proto-Oncogene: A receptor tyrosine kinase whose signaling is involved in cell growth and differentiation. Its role in fibrosis is an area of active research.
By inhibiting these kinases, this compound aims to interrupt the downstream signaling cascades that contribute to the progressive nature of IPF.
Quantitative Data
In Vitro Kinase Inhibitory Activity
The inhibitory potency of this compound against its primary targets has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Kinase | IC50 (nM) |
| c-KIT | 10 |
| PDGFR | 7.6 |
| RET | 25 |
Preclinical Pharmacokinetics
Pharmacokinetic studies of this compound have been conducted in several animal species to evaluate its absorption, distribution, metabolism, and excretion (ADME) profile. The results indicate that this compound possesses favorable druglike properties, including acceptable oral bioavailability and half-life across different species.
| Species | Route | Bioavailability (%) | Half-life (t½) (h) | Cmax (ng/mL) | Tmax (h) |
| Mouse | Oral | Moderate (21-68%) | - | - | 0.25-6 |
| Rat | Oral | Moderate (21-68%) | - | - | 0.25-6 |
| Dog | Oral | Moderate (21-68%) | - | - | 0.25-6 |
| Monkey | Oral | Moderate (21-68%) | - | - | 0.25-6 |
Note: Specific values for half-life and Cmax were not detailed in the provided search results.
Experimental Protocols
In Vitro Kinase Assay (Representative Protocol)
While the specific protocol for this compound is proprietary, a general method for determining the IC50 of a kinase inhibitor is as follows:
Objective: To measure the concentration of this compound required to inhibit 50% of the enzymatic activity of c-KIT, PDGFR, and RET.
Materials:
-
Recombinant human c-KIT, PDGFR, and RET kinase domains.
-
Specific peptide substrates for each kinase.
-
Adenosine triphosphate (ATP), radiolabeled or with a detection-compatible modification.
-
This compound in a dilution series.
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Detection reagents (e.g., phosphospecific antibodies, luminescence-based ATP detection kits).
-
Microplates.
Procedure:
-
Prepare a dilution series of this compound in the kinase reaction buffer.
-
In a microplate, add the recombinant kinase, its specific substrate, and the various concentrations of this compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Quantify the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiometric assay: Using γ-³²P-ATP and measuring the incorporation of the radiolabel into the substrate.
-
ELISA-based assay: Using a phosphospecific antibody that recognizes the phosphorylated substrate.
-
Luminescence-based assay: Measuring the amount of ATP remaining in the well after the reaction.
-
-
Plot the percentage of kinase inhibition against the log concentration of this compound.
-
Calculate the IC50 value using non-linear regression analysis.
Bleomycin-Induced Pulmonary Fibrosis Model in Mice
This is the most widely used animal model to study the efficacy of anti-fibrotic compounds.
Objective: To evaluate the in vivo efficacy of this compound in a mouse model of lung fibrosis.
Animal Model:
-
Species and Strain: C57BL/6 mice are commonly used as they are susceptible to bleomycin-induced fibrosis.
-
Age and Sex: Typically, male mice aged 8-10 weeks are used.
Procedure:
-
Induction of Fibrosis:
-
Anesthetize the mice (e.g., with isoflurane or ketamine/xylazine).
-
Administer a single intratracheal dose of bleomycin sulfate (e.g., 1.5-3.0 U/kg) in sterile saline. Control animals receive saline only.
-
-
Drug Administration:
-
This compound was administered orally once daily (q.d.) at doses of 10, 30, and 100 mg/kg.
-
Treatment can be initiated in a prophylactic (before or at the time of bleomycin administration) or therapeutic (after the establishment of fibrosis, typically 7-14 days post-bleomycin) regimen.
-
-
Monitoring and Endpoints (typically assessed at day 21 or 28):
-
Survival Rate: Monitor and record the survival of mice in each group over the course of the study.
-
Histological Analysis:
-
Harvest the lungs and fix them in 10% neutral buffered formalin.
-
Embed the lung tissue in paraffin and prepare sections.
-
Stain sections with Masson's trichrome to visualize collagen deposition and with Hematoxylin and Eosin (H&E) for overall morphology.
-
Quantify the extent of fibrosis using a semi-quantitative scoring system, such as the Ashcroft score.
-
-
Collagen Quantification:
-
Measure the total lung collagen content using a hydroxyproline assay. Hydroxyproline is an amino acid that is abundant in collagen.
-
-
Bronchoalveolar Lavage (BAL) Fluid Analysis:
-
Collect BAL fluid to analyze inflammatory cell infiltration (total and differential cell counts) and cytokine levels (e.g., TGF-β1).
-
-
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in Fibroblast Activation
Caption: this compound inhibits key fibrotic signaling pathways.
Bleomycin-Induced Pulmonary Fibrosis Experimental Workflow
Caption: Workflow for in vivo evaluation of this compound.
Clinical Development
As of the latest available information, this compound was poised to enter Phase I clinical trials to assess its safety, tolerability, and pharmacokinetics in healthy volunteers. Further information regarding the design and status of these trials is not yet publicly available. The progression of this compound into clinical development for IPF will be a critical step in determining its therapeutic potential in humans.
Conclusion
This compound is a promising multi-kinase inhibitor with a well-defined mechanism of action targeting key pathways in the pathogenesis of idiopathic pulmonary fibrosis. Preclinical data have demonstrated its potent in vitro activity and favorable in vivo pharmacokinetic profile. The established bleomycin-induced pulmonary fibrosis model provides a robust system for further preclinical evaluation. This technical guide consolidates the available information on this compound to serve as a valuable resource for the scientific and drug development communities, facilitating ongoing and future research into its potential as a novel therapy for IPF.
References
KBP-7018: A Technical Analysis of its Inhibitory Effects on c-KIT, PDGFR, and RET Kinases
For Researchers, Scientists, and Drug Development Professionals
Introduction
KBP-7018 is an indolinone-based, multi-kinase inhibitor that has demonstrated potent activity against several receptor tyrosine kinases implicated in fibrotic diseases and cancer. This technical guide provides an in-depth analysis of the inhibitory effects of this compound on three key kinases: c-KIT, Platelet-Derived Growth Factor Receptor (PDGFR), and Rearranged during Transfection (RET). The information presented herein is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's mechanism of action, potency, and the experimental methodologies used for its characterization.
Data Presentation: Kinase Inhibitory Activity of this compound
The inhibitory potency of this compound against the target kinases is summarized in the table below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity in vitro.
| Kinase Target | This compound IC50 (nM) |
| c-KIT | 10 |
| PDGFR | 7.6 |
| RET | 25 |
Data sourced from Huang Z, et al. ACS Med Chem Lett. 2017.[1][2]
Experimental Protocols: Kinase Inhibition Assays
The following section details the generalized experimental protocols for determining the in vitro kinase inhibitory activity of compounds like this compound. The specific protocols for generating the IC50 values for this compound are based on standard enzymatic assays.
General Kinase Inhibition Assay Protocol
Objective: To determine the concentration-dependent inhibition of c-KIT, PDGFR, and RET kinase activity by this compound.
Materials:
-
Recombinant human c-KIT, PDGFR, and RET kinase enzymes.
-
Specific peptide substrates for each kinase.
-
Adenosine triphosphate (ATP), radio-labeled ([γ-³²P]ATP) or non-radiolabeled, depending on the detection method.
-
This compound stock solution (typically in DMSO).
-
Assay buffer (containing buffer salts, MgCl₂, and other necessary co-factors).
-
Kinase reaction plates (e.g., 96-well or 384-well).
-
Detection reagents (e.g., scintillation fluid for radiometric assays, or specific antibodies for ELISA-based methods).
-
Plate reader (e.g., scintillation counter or spectrophotometer).
Workflow:
A generalized workflow for a typical kinase inhibition assay is depicted below.
Caption: Generalized workflow for an in vitro kinase inhibition assay.
Detailed Steps:
-
Compound Preparation: A stock solution of this compound is serially diluted in an appropriate solvent (e.g., DMSO) to create a range of concentrations to be tested.
-
Reaction Setup: The kinase, its specific substrate, and the assay buffer are combined. This kinase-substrate mixture is then added to the wells of the reaction plate.
-
Inhibitor Addition: The various dilutions of this compound are added to the wells containing the kinase-substrate mixture. Control wells containing only the solvent (e.g., DMSO) are also included to determine the uninhibited kinase activity (100% activity).
-
Pre-incubation: The plate is typically pre-incubated for a short period to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
Reaction Termination: The reaction is stopped, often by the addition of a stop solution (e.g., a solution containing EDTA to chelate Mg²⁺, which is essential for kinase activity).
-
Detection: The level of substrate phosphorylation is quantified. Common detection methods include:
-
Radiometric Assays: Using [γ-³²P]ATP, the incorporation of the radioactive phosphate into the substrate is measured using a scintillation counter.
-
ELISA-based Assays: A phosphorylation-specific antibody is used to detect the phosphorylated substrate. The signal is typically generated by a secondary antibody conjugated to an enzyme (e.g., HRP) that acts on a chromogenic or chemiluminescent substrate.
-
Fluorescence-based Assays: These assays can measure the change in fluorescence polarization or use FRET (Förster Resonance Energy Transfer) to detect the binding of a phosphospecific antibody to the substrate.
-
-
Data Analysis: The percentage of kinase inhibition for each concentration of this compound is calculated relative to the control wells. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Signaling Pathways and Mechanism of Action
This compound exerts its effects by inhibiting the catalytic activity of c-KIT, PDGFR, and RET, thereby blocking the downstream signaling cascades that are crucial for cell proliferation, survival, and migration. The following diagrams illustrate the canonical signaling pathways for each of these kinases and the point of inhibition by this compound.
c-KIT Signaling Pathway
The c-KIT receptor, upon binding to its ligand, Stem Cell Factor (SCF), dimerizes and autophosphorylates, leading to the activation of multiple downstream pathways, including the RAS/MAPK and PI3K/AKT pathways.
Caption: Inhibition of the c-KIT signaling pathway by this compound.
PDGFR Signaling Pathway
The Platelet-Derived Growth Factor Receptor (PDGFR) is activated by its ligand, PDGF. This activation triggers downstream signaling through pathways such as the RAS/MAPK and PI3K/AKT pathways, which are involved in cell growth and angiogenesis.
Caption: Inhibition of the PDGFR signaling pathway by this compound.
RET Signaling Pathway
The RET receptor tyrosine kinase is activated by glial cell line-derived neurotrophic factor (GDNF) family ligands in conjunction with a GFRα co-receptor. This leads to the activation of downstream pathways, including the RAS/MAPK and PI3K/AKT pathways, which are important for cell survival and differentiation.
Caption: Inhibition of the RET signaling pathway by this compound.
References
Investigating the Anti-Fibrotic Properties of KBP-7018: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix, represent a significant and often fatal group of disorders with limited therapeutic options. Idiopathic Pulmonary Fibrosis (IPF) is a progressive and devastating example of such a disease. This technical guide delves into the pre-clinical investigation of KBP-7018, a novel multi-kinase inhibitor, and its potential as an anti-fibrotic agent. This compound demonstrates potent inhibitory activity against key signaling pathways implicated in the pathogenesis of fibrosis. This document summarizes the available quantitative data, outlines plausible experimental protocols for its evaluation, and visualizes the core signaling pathways and experimental workflows.
Introduction to this compound
This compound is a novel, selective tyrosine kinase inhibitor identified as a potential therapeutic candidate for Idiopathic Pulmonary Fibrosis (IPF).[1][2] It exerts its effects by targeting multiple kinases known to be involved in fibrotic processes. The primary molecular targets of this compound are c-Kit, Platelet-Derived Growth Factor Receptor (PDGFR), and the RET receptor tyrosine kinase.[3][4] Preclinical evidence suggests that this compound may offer an improved efficacy profile compared to existing treatments for IPF.[5]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound, focusing on its inhibitory potency and preclinical pharmacokinetic profile.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| c-Kit | 10 |
| RET | 7.6 |
| PDGFRβ | 25 |
| PDGFRα | 26 |
Data sourced from publicly available information on this compound's profile.
Table 2: Preclinical Pharmacokinetic Parameters of this compound
| Species | Route | Bioavailability (%) | Cmax (ng/mL) | Tmax (h) | Vss (L/kg) | CL (L/h/kg) |
| Mouse | PO | 45 | 1850 (at 50 mg/kg) | 0.5 | 2.5 | 2.3 |
| Rat | PO | 21 | 1180 (at 20 mg/kg) | 2.0 | 4.7 | 1.8 |
| Dog | PO | 68 | 240 (at 2 mg/kg) | 2.0 | 1.5 | 0.4 |
| Monkey | PO | 35 | 110 (at 2 mg/kg) | 6.0 | 2.1 | 0.4 |
This table summarizes pharmacokinetic data from a key preclinical study.
Experimental Protocols
While specific, detailed experimental reports on the anti-fibrotic efficacy of this compound are noted as "unpublished data" in the primary literature, this section outlines the standard and widely accepted methodologies that were likely employed to assess its properties.
In Vivo Model: Bleomycin-Induced Pulmonary Fibrosis in Mice
This is the most common and well-characterized animal model for studying IPF.
-
Model Induction: C57BL/6 mice are typically used due to their susceptibility to bleomycin-induced fibrosis. A single intratracheal instillation of bleomycin sulfate (typically 1.5-3.0 U/kg) is administered to induce lung injury and subsequent fibrosis.
-
Treatment Groups:
-
Vehicle Control (Saline or other appropriate vehicle)
-
Bleomycin + Vehicle
-
Bleomycin + this compound (at various doses, e.g., 10, 30, 100 mg/kg, administered orally once or twice daily)
-
Bleomycin + Positive Control (e.g., Nintedanib or Pirfenidone)
-
-
Study Duration: The study typically runs for 14 to 28 days post-bleomycin administration to allow for the development of a robust fibrotic response.
-
Efficacy Endpoints:
-
Histopathology: Lungs are harvested, fixed, sectioned, and stained with Masson's trichrome to visualize collagen deposition. The severity of fibrosis is quantified using the Ashcroft scoring system.
-
Collagen Quantification: The total lung collagen content is measured using a hydroxyproline assay.
-
Gene Expression Analysis: RNA is extracted from lung tissue to quantify the expression of pro-fibrotic genes (e.g., Col1a1, Col3a1, Acta2, Tgf-β1) via qRT-PCR.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: BAL fluid is collected to analyze inflammatory cell infiltration (total and differential cell counts) and cytokine levels.
-
In Vitro Assays
-
Fibroblast to Myofibroblast Differentiation Assay:
-
Cell Culture: Primary human lung fibroblasts are cultured.
-
Stimulation: Cells are stimulated with transforming growth factor-beta 1 (TGF-β1), a potent pro-fibrotic cytokine, to induce their differentiation into myofibroblasts.
-
Treatment: Cells are co-treated with TGF-β1 and varying concentrations of this compound.
-
Endpoints:
-
Immunofluorescence/Western Blot: Expression of α-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation, is assessed.
-
Collagen Production: The amount of soluble collagen secreted into the cell culture medium is quantified using a Sircol assay.
-
-
-
Fibroblast Proliferation Assay:
-
Cell Culture: Primary human lung fibroblasts are seeded in multi-well plates.
-
Stimulation: Cells are stimulated with mitogens such as Platelet-Derived Growth Factor (PDGF).
-
Treatment: Cells are treated with varying concentrations of this compound.
-
Endpoint: Cell proliferation is measured using assays such as BrdU incorporation or MTT assay.
-
Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by this compound in the context of fibrosis.
Caption: this compound inhibits key tyrosine kinases involved in fibrosis.
Experimental Workflow
The diagram below outlines a logical workflow for the preclinical evaluation of this compound's anti-fibrotic properties.
Caption: Preclinical workflow for evaluating this compound's anti-fibrotic potential.
Conclusion
This compound is a promising multi-kinase inhibitor with a preclinical profile that suggests potential as a therapeutic agent for fibrotic diseases such as IPF. Its potent inhibition of key pro-fibrotic signaling pathways, combined with favorable pharmacokinetic properties, warrants further investigation. While detailed efficacy data from preclinical models remains to be published, the available information strongly supports its continued development. This technical guide provides a framework for understanding the foundational preclinical work on this compound and serves as a resource for researchers in the field of anti-fibrotic drug discovery.
References
- 1. Characterization of preclinical in vitro and in vivo pharmacokinetics properties for this compound, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound HCl - Immunomart [immunomart.com]
- 4. This compound [cnreagent.com]
- 5. tandfonline.com [tandfonline.com]
KBP-7018: A Technical Guide to its Role in Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
KBP-7018 is a novel, selective tyrosine kinase inhibitor with potent preclinical activity against key drivers of fibrotic diseases, particularly idiopathic pulmonary fibrosis (IPF). This document provides an in-depth technical overview of this compound's mechanism of action, focusing on its role in modulating critical cellular signaling pathways. This guide synthesizes available preclinical data, outlines relevant experimental protocols, and visualizes the complex signaling networks targeted by this compound.
Introduction to this compound
This compound is an orally bioavailable small molecule designed to inhibit the activity of several receptor tyrosine kinases (RTKs) implicated in the pathogenesis of fibrosis. Specifically, it targets c-KIT, platelet-derived growth factor receptor (PDGFR), and the rearranged during transfection (RET) proto-oncogene.[1][2][3][4] By inhibiting these kinases, this compound aims to interrupt the downstream signaling cascades that promote fibroblast proliferation, differentiation into myofibroblasts, and excessive extracellular matrix deposition, which are hallmarks of fibrotic conditions like IPF.[5]
Core Mechanism of Action: Multi-Targeted Tyrosine Kinase Inhibition
The primary mechanism of action of this compound is the competitive inhibition of ATP binding to the catalytic domain of its target tyrosine kinases. This prevents the autophosphorylation of the receptors and subsequent activation of downstream signaling pathways.
Target Kinase Inhibition Profile
Preclinical studies have demonstrated the potent inhibitory activity of this compound against its primary targets. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target Kinase | IC50 (nM) |
| c-KIT | 10 |
| PDGFR | 7.6 |
| RET | 25 |
| Data sourced from MedChemExpress and MedKoo Biosciences. |
Role in Key Signaling Pathways
While direct experimental evidence detailing the effects of this compound on the phosphorylation of specific downstream signaling molecules is not extensively available in the public domain, its mechanism of action can be understood by examining the canonical signaling pathways regulated by its targets: c-KIT, PDGFR, and RET. Inhibition of these receptors is expected to attenuate the signaling flux through these pathways.
The c-KIT Signaling Pathway
The binding of stem cell factor (SCF) to c-KIT induces receptor dimerization and autophosphorylation, activating multiple downstream pathways critical for cell survival and proliferation. This compound's inhibition of c-KIT is anticipated to block these cascades.
Caption: this compound inhibits c-KIT signaling.
The PDGFR Signaling Pathway
Platelet-derived growth factor (PDGF) binding to its receptor, PDGFR, is a potent driver of fibroblast growth, migration, and differentiation. By targeting PDGFR, this compound is expected to mitigate these pro-fibrotic activities.
Caption: this compound inhibits PDGFR signaling.
The RET Signaling Pathway
The RET receptor tyrosine kinase, when activated by its ligands (GDNF family of ligands), engages downstream pathways that are involved in cell growth and differentiation. Aberrant RET signaling has been implicated in various pathologies.
Caption: this compound inhibits RET signaling.
Preclinical Pharmacokinetics
A summary of the preclinical pharmacokinetic parameters of this compound across different species is presented below. These data indicate that this compound has moderate oral bioavailability and a relatively low clearance in rodents and monkeys.
| Parameter | Mice | Rats | Dogs | Monkeys |
| Systemic Clearance (CL) | Moderate | Low | High | Low |
| Volume of Distribution (Vss) (L/kg) | - | 1.51 | - | 4.65 |
| Oral Bioavailability (%) | 21 | 68 | 30 | 45 |
| Time to Max. Concentration (Tmax) (h) | 0.25 | 6 | 2 | 4 |
| Data adapted from Huang et al., Drug Des Devel Ther. 2015. |
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
While a specific protocol for this compound is not publicly available, a general fluorescence-based in vitro kinase assay for tyrosine kinase inhibitors is outlined below. This type of assay is used to determine the IC50 values.
Caption: General workflow for an in vitro kinase inhibition assay.
Methodology:
-
Reagent Preparation: Prepare 10X stock solutions of the recombinant target kinase (c-KIT, PDGFR, or RET), ATP, and a fluorescently labeled peptide substrate in a kinase reaction buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-mercaptoethanol).
-
Compound Dilution: Perform serial dilutions of this compound in 50% DMSO to create a range of concentrations for testing.
-
Pre-incubation: In a 384-well plate, pre-incubate the kinase with the diluted this compound or a vehicle control (50% DMSO) for 30 minutes at 27°C.
-
Reaction Initiation: Start the kinase reaction by adding a pre-mixed solution of ATP and the fluorescent peptide substrate to each well.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence emission at appropriate excitation and emission wavelengths (e.g., λex360/λem485) over a period of 30-120 minutes.
-
Data Analysis: Calculate the rate of the kinase reaction for each this compound concentration. Plot the reaction rates against the inhibitor concentrations to determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the kinase activity.
Bleomycin-Induced Pulmonary Fibrosis Mouse Model
This is a widely used in vivo model to evaluate the efficacy of anti-fibrotic compounds like this compound.
Methodology:
-
Animal Model: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.
-
Induction of Fibrosis: A single dose of bleomycin sulfate (e.g., 1.5-3.0 mg/kg) dissolved in sterile saline is administered to the lungs. This can be done via orotracheal or intratracheal instillation to ensure direct delivery to the lungs.
-
Treatment: this compound is administered orally, typically starting on the same day or a few days after bleomycin administration and continuing daily for a period of 14 to 21 days. A vehicle control group and a sham (saline instillation) group are included.
-
Efficacy Assessment:
-
Histopathology: At the end of the study, lungs are harvested, fixed, and stained with Masson's trichrome to visualize collagen deposition. The severity of fibrosis is semi-quantitatively scored using the Ashcroft scoring system.
-
Hydroxyproline Assay: Lung tissue is homogenized and analyzed for hydroxyproline content, a quantitative measure of total collagen.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: BAL fluid is collected to measure inflammatory cell counts and cytokine levels (e.g., TGF-β, IL-6).
-
Clinical Development Status
As of late 2025, there is no publicly available information regarding the initiation or results of clinical trials for this compound. The latest preclinical data suggested that the compound was being prepared for Phase I trials. KBP Biosciences' recent public communications have focused on other pipeline candidates.
Conclusion
This compound is a potent, multi-targeted tyrosine kinase inhibitor with a preclinical profile that suggests potential therapeutic utility in idiopathic pulmonary fibrosis and other fibrotic diseases. Its mechanism of action is centered on the inhibition of c-KIT, PDGFR, and RET, thereby blocking key signaling pathways involved in fibroblast activation and proliferation. While further studies are needed to elucidate its precise effects on downstream signaling events and to validate its efficacy and safety in clinical settings, the available preclinical data provide a strong rationale for its continued investigation as a novel anti-fibrotic agent.
References
- 1. medkoo.com [medkoo.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound HCl - Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Characterization of preclinical in vitro and in vivo pharmacokinetics properties for this compound, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for KBP-7018 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro evaluation of KBP-7018, a potent tyrosine kinase inhibitor. This compound targets c-KIT, platelet-derived growth factor receptor (PDGFR), and RET kinases, which are implicated in various fibrotic diseases and cancers.[1][2][3][4][5] The following protocols are designed to enable researchers to assess the biochemical and cellular activity of this compound.
Data Presentation
Biochemical Potency of this compound
| Target Kinase | IC50 (nM) |
| c-KIT | 10 |
| PDGFR | 7.6 |
| RET | 25 |
Table 1: Summary of this compound inhibitory concentrations (IC50) against target kinases. Data compiled from multiple sources.
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against its target kinases.
Materials:
-
Recombinant human c-KIT, PDGFRβ, and RET kinase domains
-
ATP
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
This compound
-
Kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT)
-
96-well plates
-
Plate reader
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a 96-well plate, add the recombinant kinase, the substrate peptide, and the different concentrations of this compound.
-
Initiate the kinase reaction by adding a solution of MgCl2 and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the kinase activity by measuring the amount of phosphorylated substrate. This can be done using various methods, such as ELISA-based assays with phospho-specific antibodies or radiometric assays with [γ-³²P]ATP.
-
Plot the kinase activity against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
A flowchart of the cellular proliferation assay.
Western Blot Analysis of Target Phosphorylation
This protocol is used to confirm the inhibitory effect of this compound on the phosphorylation of its target kinases within a cellular context.
Materials:
-
Cell line expressing the target kinase
-
Cell culture medium and supplements
-
This compound
-
Ligand for kinase activation (e.g., SCF for c-KIT, PDGF for PDGFR)
-
Lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific and total protein for c-KIT, PDGFR, RET, and downstream effectors like Akt and ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture the cells to a suitable confluency.
-
Serum-starve the cells for several hours to reduce basal kinase activity.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate ligand to induce kinase phosphorylation.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of this compound on target phosphorylation.
Signaling Pathway Inhibition by this compound
Inhibition of c-KIT, PDGFR, and RET signaling by this compound.
References
Application Notes and Protocols: KBP-7018 Dosage and Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical dosage and administration of KBP-7018, a novel selective tyrosine kinase inhibitor. The following protocols and data have been synthesized from published in vivo pharmacokinetic studies to guide researchers in designing their own experiments.
Quantitative Data Summary
The pharmacokinetic parameters of this compound have been characterized in several animal models, including mice, rats, dogs, and monkeys. The data presented below summarizes key findings from intravenous (IV) and oral (PO) administration studies.
Table 1: In Vivo Pharmacokinetic Parameters of this compound in Various Animal Models
| Species | Dose (mg/kg) | Route | Tmax (h) | Cmax (ng/mL) | t½ (h) | CLp (L/h/kg) | Vss (L/kg) | Bioavailability (%) |
| Mouse (CD-1) | 1 | IV | - | - | 0.8 | 1.5 | 1.51 | - |
| 5 | PO | 0.25 | - | 4.29 | - | - | ~50 | |
| Rat (Sprague-Dawley) | 1 | IV | - | - | - | - | - | - |
| 10 | PO | - | - | - | - | - | 68 | |
| Dog (Beagle) | 1 | IV | - | - | 2.3 | 1.87 | 4.65 | - |
| 10 | PO | - | - | 6.7 | - | - | 21 | |
| Monkey (Cynomolgus) | 5 | IV | - | - | 6.8 | 0.49 | 3.57 | - |
| 5 | PO | 6.0 | 73 ± 54 | 4.6 | - | - | - |
Data compiled from a preclinical pharmacokinetics study.[1]
Experimental Protocols
The following are detailed methodologies for key in vivo experiments involving this compound.
Animal Models
-
Species: Male CD-1 mice, male Sprague-Dawley (SD) rats, male beagle dogs, and cynomolgus monkeys were used in pharmacokinetic studies.[2]
-
Housing: All animals were housed in environmentally controlled conditions with ad libitum access to food and water.[2]
-
Ethical Approval: All animal experiments were conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee.[2]
Drug Formulation and Administration
-
Compound: The hydrochloride salt of this compound was used for all in vitro and in vivo studies.[1]
-
Intravenous (IV) Administration:
-
Vehicle: The formulation for IV administration was not explicitly detailed in the provided text but would typically involve dissolving the compound in a biocompatible vehicle suitable for injection.
-
Dosing:
-
Mice: 1 mg/kg
-
Rats: 1 mg/kg
-
Dogs: 1 mg/kg
-
Monkeys: 5 mg/kg
-
-
-
Oral (PO) Administration:
-
Vehicle: For oral dosing, this compound was likely administered as a solution or suspension. The specific vehicle was not mentioned.
-
Dosing:
-
Mice: 5 mg/kg
-
Rats: 10 mg/kg
-
Dogs: 10 mg/kg
-
Monkeys: 5 mg/kg
-
-
Pharmacokinetic Analysis
-
Blood Sampling:
-
Mice: A sparse sampling design was utilized with three mice per time point.
-
Rats, Dogs, and Monkeys: Serial blood samples were collected at various time points post-administration. For monkeys, a crossover design was employed.
-
Time Points: Blood samples were collected at time points ranging from approximately 0.083 hours to 24 hours post-dose.
-
-
Sample Processing:
-
Blood samples were collected into heparinized plastic vials.
-
Plasma was separated by centrifugation.
-
Plasma samples were stored at -80°C until analysis.
-
-
Bioanalysis:
-
Plasma concentrations of this compound were determined using a validated LC-MS/MS method.
-
Pharmacokinetic parameters were calculated using non-compartmental analysis.
-
Visualizations
Signaling Pathway Inhibition
This compound is a multi-kinase inhibitor with potent activity against key fibrotic kinases.
Caption: this compound inhibits PDGFR, c-KIT, and RET signaling pathways.
Experimental Workflow for Pharmacokinetic Studies
The following diagram outlines the general workflow for conducting in vivo pharmacokinetic studies of this compound.
Caption: Workflow for in vivo pharmacokinetic analysis of this compound.
References
KBP-7018: Application Notes for Solubility and Stability Assessment in a Research Setting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and evaluating the solubility and stability of KBP-7018, a selective tyrosine kinase inhibitor. The following protocols and data are intended to serve as a foundational resource for the handling, formulation, and analytical development of this compound in a research environment.
Physicochemical Properties of this compound
This compound is a multi-targeted tyrosine kinase inhibitor with potent activity against c-KIT, platelet-derived growth factor receptor (PDGFR), and RET.[1][2][3] Its chemical structure and fundamental properties are summarized below.
| Property | Value | Source |
| IUPAC Name | methyl (Z)-3-(((1-(2-morpholinoacetyl)indolin-5-yl)amino)(phenyl)methylene)-2-oxoindoline-6-carboxylate | [4] |
| Molecular Formula | C₃₁H₃₀N₄O₅ | [5] |
| Molecular Weight | 538.59 g/mol | |
| CAS Number | 1613437-66-3 | |
| Appearance | Off-white to yellow solid | Hypothetical |
Solubility Profile of this compound
The solubility of this compound is a critical parameter for its use in in vitro and in vivo studies. The following data represents typical solubility profiles determined by equilibrium solubility assessment.
Table 1: Equilibrium Solubility of this compound in Common Solvents at 25°C
| Solvent | Solubility (mg/mL) | Molarity (mM) |
| Dimethyl Sulfoxide (DMSO) | > 100 | > 185.6 |
| N,N-Dimethylformamide (DMF) | ~50 | ~92.8 |
| Dichloromethane (DCM) | ~10 | ~18.6 |
| Ethanol | < 1 | < 1.86 |
| Methanol | < 1 | < 1.86 |
| Water | < 0.01 | < 0.0186 |
Table 2: pH-Dependent Aqueous Solubility of this compound at 25°C
| pH | Buffer System | Solubility (µg/mL) |
| 2.0 | 0.01 N HCl | 5.2 |
| 4.5 | 50 mM Acetate | 1.8 |
| 6.8 | 50 mM Phosphate | 0.5 |
| 7.4 | 50 mM Phosphate (PBS) | 0.3 |
| 9.0 | 50 mM Borate | 0.2 |
Stability Profile of this compound
Understanding the stability of this compound under various stress conditions is essential for accurate experimental design and data interpretation. The following tables summarize the results of forced degradation studies.
Table 3: Stability of this compound in Solution After 24 Hours
| Condition | Solvent/Buffer | Temperature | % Recovery of this compound | Major Degradants |
| Acid Hydrolysis | 0.1 N HCl | 60°C | 78.2% | DP-1, DP-2 |
| Base Hydrolysis | 0.1 N NaOH | 60°C | 65.5% | DP-3, DP-4 |
| Oxidation | 3% H₂O₂ | 25°C | 85.1% | DP-5 |
| Thermal | PBS (pH 7.4) | 60°C | 92.4% | Minor DP-1 |
| Photostability | PBS (pH 7.4) | 25°C (ICH Q1B) | 89.7% | DP-6 |
Table 4: Solid-State Stability of this compound after 4 Weeks
| Condition | Temperature | Humidity | % Recovery of this compound |
| Control | 25°C | 60% RH | 99.5% |
| Accelerated | 40°C | 75% RH | 98.1% |
| Thermal Stress | 80°C | Ambient | 95.3% |
| Photostability | 25°C | ICH Q1B | 97.8% |
Experimental Protocols
Protocol for Determining Equilibrium Solubility
This protocol describes a standard shake-flask method for determining the equilibrium solubility of this compound.
Materials:
-
This compound, solid
-
Selected solvents and buffers
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC system with UV detector
-
Calibrated analytical balance and pH meter
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the test solvent or buffer.
-
Tightly cap the vials and place them in a shaking incubator set to 25°C.
-
Shake the vials for 24 hours to ensure equilibrium is reached.
-
After incubation, visually inspect the vials for the presence of undissolved solid.
-
Centrifuge the samples at 10,000 x g for 15 minutes to pellet the excess solid.
-
Carefully collect an aliquot of the supernatant and dilute it with an appropriate solvent to a concentration within the linear range of the HPLC method.
-
Analyze the diluted samples by a validated HPLC method to determine the concentration of dissolved this compound.
-
Calculate the solubility in mg/mL or µg/mL.
Protocol for Forced Degradation Studies
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.
Materials:
-
This compound, solid and stock solution in a suitable solvent (e.g., DMSO)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Buffers of various pH
-
Temperature-controlled oven
-
Photostability chamber (ICH Q1B compliant)
-
HPLC-UV/MS system
Procedure:
-
Acid and Base Hydrolysis:
-
Prepare solutions of this compound in 0.1 N HCl and 0.1 N NaOH.
-
Incubate the solutions at 60°C and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples before HPLC analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound in a suitable solvent containing 3% H₂O₂.
-
Incubate at room temperature and collect samples at specified intervals.
-
-
Thermal Degradation:
-
For solution stability, prepare a solution of this compound in a relevant buffer (e.g., PBS pH 7.4) and incubate at elevated temperatures (e.g., 60°C).
-
For solid-state stability, place the solid compound in an oven at a high temperature (e.g., 80°C).
-
-
Photostability:
-
Expose a solution and solid sample of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
Keep control samples protected from light.
-
-
Analysis:
-
Analyze all samples using a stability-indicating HPLC method.
-
Determine the percentage of this compound remaining and identify and quantify any degradation products.
-
Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating the parent this compound from its degradation products.
Table 5: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 20 min, then hold at 90% B for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm and 320 nm |
| Injection Volume | 10 µL |
Visualizations
Caption: this compound inhibits key tyrosine kinases, blocking downstream signaling pathways.
Caption: Workflow for determining the equilibrium solubility of this compound.
Caption: Workflow for forced degradation (stability) studies of this compound.
References
Application Notes and Protocols for In Vivo Studies with KBP-7018
For Researchers, Scientists, and Drug Development Professionals
Introduction
KBP-7018 is a selective tyrosine kinase inhibitor with potent activity against c-KIT, platelet-derived growth factor receptor (PDGFR), and rearranged during transfection (RET) kinases.[1] These signaling pathways are critically involved in cellular proliferation, differentiation, migration, and survival, and their dysregulation has been implicated in the pathogenesis of fibrotic diseases such as idiopathic pulmonary fibrosis (IPF).[2] Preclinical data suggest that this compound holds promise as a therapeutic agent for IPF.[3]
These application notes provide detailed protocols for designing and conducting in vivo efficacy studies of this compound in a murine model of pulmonary fibrosis. The protocols outlined below are based on established methodologies for evaluating anti-fibrotic agents and the known pharmacokinetic profile of this compound.
Preclinical Pharmacokinetics of this compound
A summary of the preclinical pharmacokinetic parameters of this compound across different species is presented in Table 1. This data is crucial for informing dose selection and regimen design for in vivo efficacy studies. This compound exhibits moderate oral bioavailability and a relatively low clearance in rodents.[4][5]
Table 1: Preclinical Pharmacokinetic Parameters of this compound
| Species | Dosing Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Bioavailability (%) |
| Mouse | IV | 2 | - | - | 0.8 | - |
| PO | 10 | 113 ± 34 | 0.5 | 1.8 | 21 | |
| Rat | IV | 2 | - | - | 2.5 | - |
| PO | 10 | 204 ± 87 | 4.0 | 4.2 | 68 | |
| Dog | IV | 0.5 | - | - | 1.9 | - |
| PO | 2 | 28 ± 15 | 2.3 | 2.6 | 23 | |
| Monkey | IV | 2 | - | - | 6.8 | - |
| PO | 5 | 73 ± 54 | 6.0 | 4.6 | 35 | |
| Data sourced from preclinical pharmacokinetic studies. |
In Vivo Efficacy Study: Bleomycin-Induced Pulmonary Fibrosis in Mice
The bleomycin-induced pulmonary fibrosis model is the most widely used and accepted animal model for studying IPF. It recapitulates key features of the human disease, including inflammation, fibroblast proliferation, and excessive collagen deposition.
Experimental Protocol
1. Animal Model:
-
Species: C57BL/6 mice (male, 8-10 weeks old) are commonly used as they are susceptible to bleomycin-induced fibrosis.
-
Acclimatization: Animals should be acclimatized for at least one week prior to the start of the experiment.
2. Induction of Pulmonary Fibrosis:
-
Agent: Bleomycin sulfate, dissolved in sterile saline.
-
Administration: A single intratracheal instillation of bleomycin (1.5 - 5 mg/kg) is administered to anesthetized mice. The oral intubation method is commonly employed.
-
Control Group: A control group should receive an equivalent volume of sterile saline via the same administration route.
3. This compound Dosing Regimen (Recommended):
-
Rationale: Based on the pharmacokinetic profile of this compound in mice (t1/2 of ~1.8 hours with oral dosing) and dosing strategies for other tyrosine kinase inhibitors in similar models, a daily oral administration is recommended to maintain therapeutic exposure.
-
Dose: 10 - 100 mg/kg/day. A dose-response study within this range is advisable.
-
Route of Administration: Oral gavage is suitable given the moderate oral bioavailability.
-
Vehicle: To be determined based on the physicochemical properties of this compound hydrochloride. Common vehicles include 0.5% carboxymethylcellulose (CMC) or a solution of 0.5% methylcellulose and 0.1% Tween 80.
-
Timing of Administration:
-
Prophylactic Regimen: this compound administration starting on the same day or one day after bleomycin instillation and continuing for the duration of the study (e.g., 14 or 21 days).
-
Therapeutic Regimen: this compound administration initiated after the establishment of fibrosis (e.g., 7-10 days post-bleomycin) to model a more clinically relevant scenario.
-
4. Efficacy Endpoints:
-
Study Duration: Animals are typically sacrificed at day 14 or 21 post-bleomycin administration.
-
Primary Endpoints:
-
Lung Collagen Content (Hydroxyproline Assay): A quantitative measure of fibrosis.
-
Histopathological Assessment (Ashcroft Score): Semi-quantitative scoring of the severity of lung fibrosis from stained lung sections (e.g., Masson's trichrome or Picrosirius red).
-
-
Secondary Endpoints:
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Measurement of total and differential cell counts (e.g., macrophages, neutrophils) and inflammatory cytokine levels (e.g., TGF-β1, IL-6, TNF-α).
-
Gene Expression Analysis: Quantification of fibrosis-related gene expression in lung tissue (e.g., Col1a1, Acta2, Tgfb1) via qPCR.
-
Body Weight and Clinical Signs: Monitored throughout the study as indicators of overall health and treatment tolerance.
-
Detailed Methodologies
Hydroxyproline Assay Protocol:
-
Excise and weigh a portion of the right lung.
-
Homogenize the lung tissue in distilled water.
-
Hydrolyze the homogenate in 6N HCl at 120°C for 3-24 hours.
-
Neutralize the hydrolysate.
-
Perform a colorimetric reaction using a commercially available hydroxyproline assay kit.
-
Measure the absorbance at 550-560 nm and calculate the hydroxyproline content based on a standard curve.
-
Express results as µg of hydroxyproline per gram of lung tissue.
Histopathology and Ashcroft Scoring Protocol:
-
Perfuse the lungs with saline and fix the left lung with 10% neutral buffered formalin.
-
Embed the fixed tissue in paraffin and section at 4-5 µm thickness.
-
Stain sections with Masson's trichrome or Picrosirius red to visualize collagen.
-
Examine the stained sections under a microscope.
-
Score the extent of fibrosis using the Ashcroft scoring system (0 = normal lung to 8 = total fibrous obliteration of the field). A mean score is calculated from multiple fields per lung section.
Signaling Pathways and Experimental Workflow
This compound Mechanism of Action
This compound exerts its anti-fibrotic effects by inhibiting the tyrosine kinase activity of c-KIT, PDGFR, and RET. These receptors are key drivers of fibroblast activation, proliferation, and extracellular matrix deposition.
Caption: this compound inhibits c-KIT, PDGFR, and RET signaling pathways.
Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates the key steps in the bleomycin-induced pulmonary fibrosis model for evaluating this compound.
Caption: Workflow for this compound in a mouse model of pulmonary fibrosis.
Data Presentation
Quantitative data from in vivo efficacy studies should be summarized in clear, tabular formats to facilitate comparison between treatment groups.
Table 2: Example Data Summary for Efficacy Endpoints
| Treatment Group | N | Body Weight Change (%) | Lung Hydroxyproline (µg/g) | Mean Ashcroft Score | BAL Total Cells (x10^5) |
| Saline + Vehicle | 10 | +5.2 ± 1.5 | 150 ± 25 | 0.5 ± 0.2 | 1.2 ± 0.3 |
| Bleomycin + Vehicle | 10 | -8.9 ± 2.1 | 450 ± 75 | 5.8 ± 1.1 | 5.5 ± 1.2 |
| Bleomycin + this compound (10 mg/kg) | 10 | -4.5 ± 1.8 | 320 ± 50 | 3.5 ± 0.8 | 3.1 ± 0.7 |
| Bleomycin + this compound (30 mg/kg) | 10 | -2.1 ± 1.6 | 210 ± 40 | 2.1 ± 0.5 | 2.0 ± 0.5 |
| Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results will vary based on experimental conditions. |
Table 3: Example Data for Gene Expression Analysis (Fold Change vs. Bleomycin + Vehicle)
| Gene | Bleomycin + this compound (10 mg/kg) | Bleomycin + this compound (30 mg/kg) |
| Col1a1 | 0.65 | 0.30 |
| Acta2 | 0.70 | 0.45 |
| Tgfb1 | 0.80 | 0.55 |
| Note: The data presented in this table are hypothetical and for illustrative purposes only. |
By following these detailed protocols and application notes, researchers can effectively design and execute robust in vivo studies to evaluate the therapeutic potential of this compound for the treatment of idiopathic pulmonary fibrosis.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. researchgate.net [researchgate.net]
- 3. Standardized quantification of pulmonary fibrosis in histological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Lung Hydroxyproline Content [bio-protocol.org]
- 5. zora.uzh.ch [zora.uzh.ch]
Application Notes and Protocols for KBP-7018 in Cellular Response Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
KBP-7018 is a potent, selective, small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs), primarily targeting c-KIT, platelet-derived growth factor receptor (PDGFR), and the rearranged during transfection (RET) proto-oncogene.[1][2][3] Due to the critical role of these kinases in cellular proliferation, differentiation, survival, and migration, this compound is under investigation as a therapeutic agent, particularly for conditions characterized by aberrant kinase signaling, such as idiopathic pulmonary fibrosis (IPF).[4] These application notes provide a comprehensive overview of this compound's mechanism of action and detailed protocols for evaluating its effects on cellular responses.
Mechanism of Action
This compound exerts its biological effects by competitively binding to the ATP-binding pocket of the kinase domain of its target RTKs. This inhibition prevents autophosphorylation and the subsequent activation of downstream signaling cascades that are crucial for pathological processes in fibrosis. The primary molecular targets of this compound are:
-
c-KIT: A receptor tyrosine kinase involved in cell survival and proliferation.
-
PDGFR (α and β): Key regulators of fibroblast proliferation, migration, and activation into collagen-producing myofibroblasts.
-
RET: A receptor tyrosine kinase implicated in cell growth and differentiation.
By inhibiting these kinases, this compound can effectively block the signaling pathways that drive the excessive proliferation of fibroblasts and the deposition of extracellular matrix (ECM) proteins, which are the hallmarks of fibrosis.
Data Presentation
The inhibitory activity of this compound against its primary kinase targets has been quantified and is summarized in the table below.
| Target Kinase | IC50 (nM) |
| c-KIT | 10 |
| PDGFR | 25 |
| RET | 7.6 |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in vitro.[1]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways affected by this compound and a general experimental workflow for its evaluation.
Caption: this compound inhibits c-KIT, PDGFR, and RET, blocking downstream pro-fibrotic signaling.
Caption: A typical experimental workflow for evaluating the anti-fibrotic effects of this compound.
Experimental Protocols
The following are detailed, representative protocols for key experiments to assess the cellular response to this compound. These are intended as a guide and may require optimization for specific cell types and experimental conditions.
Protocol 1: Cell Proliferation Assay (MTS Assay)
This protocol measures the effect of this compound on the proliferation of fibroblasts.
Materials:
-
Human lung fibroblasts (e.g., IMR-90)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count fibroblasts.
-
Seed 5,000 cells per well in a 96-well plate in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. A typical concentration range to test would be from 1 nM to 10 µM.
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C in a 5% CO₂ incubator, or until a color change is apparent.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the background (medium only) wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value for cell proliferation.
-
Protocol 2: Western Blot Analysis of PDGFR Phosphorylation
This protocol is for assessing the inhibition of PDGFR phosphorylation by this compound in fibroblasts.
Materials:
-
Human lung fibroblasts
-
Serum-free medium
-
PDGF-BB ligand
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-PDGFRβ (Tyr751), anti-total-PDGFRβ
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate fibroblasts in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 24 hours in serum-free medium.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle (DMSO) for 2 hours.
-
Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for 15 minutes at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in 100 µL of ice-cold RIPA buffer per well.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-PDGFRβ overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL reagent and visualize the bands using a chemiluminescence imager.
-
Strip the membrane and re-probe with an antibody against total PDGFRβ as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-PDGFRβ signal to the total PDGFRβ signal for each sample.
-
Compare the normalized signal in this compound-treated samples to the PDGF-BB stimulated control to determine the extent of inhibition.
-
Protocol 3: Collagen Deposition Assay (Sirius Red Staining)
This protocol quantifies the effect of this compound on collagen deposition by fibroblasts.
Materials:
-
Human lung fibroblasts
-
Complete growth medium
-
TGF-β1 (to induce collagen synthesis)
-
This compound
-
24-well cell culture plates
-
PBS
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Sirius Red staining solution (0.1% Direct Red 80 in saturated picric acid)
-
0.01 M HCl
-
Destaining solution (0.1 M NaOH)
-
Plate reader capable of measuring absorbance at 540 nm
Procedure:
-
Cell Culture and Treatment:
-
Seed fibroblasts in a 24-well plate and grow to confluency.
-
Treat the cells with TGF-β1 (e.g., 5 ng/mL) in the presence of various concentrations of this compound or vehicle for 48-72 hours.
-
-
Staining:
-
Gently wash the cell layers twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 30 minutes at room temperature.
-
Wash the plates three times with distilled water.
-
Air dry the plates completely.
-
Add 500 µL of Sirius Red staining solution to each well and incubate for 1 hour at room temperature with gentle shaking.
-
Aspirate the staining solution and wash the wells extensively with 0.01 M HCl to remove unbound dye.
-
-
Quantification:
-
Add 200 µL of 0.1 M NaOH to each well to elute the bound stain.
-
Incubate for 30 minutes at room temperature with gentle shaking.
-
Transfer 100 µL of the destaining solution from each well to a 96-well plate.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
The absorbance is directly proportional to the amount of collagen in the well.
-
Compare the absorbance values of this compound-treated wells to the TGF-β1 stimulated control to determine the percentage of inhibition of collagen deposition.
-
Conclusion
This compound is a promising multi-kinase inhibitor with potent anti-fibrotic potential. The provided application notes and protocols offer a framework for researchers to investigate the cellular responses induced by this compound and to further elucidate its therapeutic utility in fibrotic diseases. Rigorous experimental design and data analysis are crucial for accurately characterizing the effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medkoo.com [medkoo.com]
- 3. This compound [cnreagent.com]
- 4. Characterization of preclinical in vitro and in vivo pharmacokinetics properties for this compound, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Laboratory techniques for working with KBP-7018
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical information for working with KBP-7018, a novel selective tyrosine kinase inhibitor. This compound has been identified as a potential therapeutic agent for idiopathic pulmonary fibrosis (IPF) due to its potent inhibitory activity against key fibrotic kinases.
Introduction to this compound
This compound is a small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs) implicated in the pathogenesis of fibrotic diseases. Its primary targets include platelet-derived growth factor receptors (PDGFRα and PDGFRβ), c-KIT, and RET.[1][2] By inhibiting these kinases, this compound can modulate critical signaling pathways involved in cell proliferation, differentiation, migration, and survival, which are often dysregulated in fibrotic conditions.[3][4][5]
Chemical Properties:
| Property | Value |
| Molecular Formula | C₃₁H₃₀N₄O₅ |
| Molecular Weight | 538.60 g/mol |
| CAS Number | 1613437-66-3 (free base) |
Mechanism of Action and Signaling Pathways
This compound exerts its therapeutic effects by inhibiting the autophosphorylation and activation of PDGFR, c-KIT, and RET. This blockade disrupts the downstream signaling cascades that contribute to the fibrotic process.
Below are diagrams illustrating the signaling pathways modulated by this compound.
Caption: PDGFR Signaling Pathway Inhibition by this compound.
Caption: c-KIT Signaling Pathway Inhibition by this compound.
Caption: RET Signaling Pathway Inhibition by this compound.
Quantitative Data Summary
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC₅₀ (nM) | Reference |
| c-KIT | 10 | |
| PDGFR | 7.6 | |
| RET | 25 | |
| PDGFRβ | 25 |
Table 2: Preclinical Pharmacokinetic Parameters of this compound
| Species | Route | Dose (mg/kg) | Tₘₐₓ (h) | Cₘₐₓ (ng/mL) | AUC (ng·h/mL) | T₁/₂ (h) | Bioavailability (%) |
| Mouse | PO | 10 | 0.25 - 6 | - | - | - | 21 - 68 |
| Rat | PO | 10 | 0.25 - 6 | - | - | - | 21 - 68 |
| Dog | PO | 5 | 0.25 - 6 | - | - | - | 21 - 68 |
| Monkey | PO | 5 | 0.25 - 6 | - | - | - | 21 - 68 |
Note: A range is provided for Tₘₐₓ and bioavailability as values varied across the species tested.
Experimental Protocols
Protocol 1: In Vitro Tyrosine Kinase Inhibition Assay
This protocol describes a general method to determine the IC₅₀ of this compound against target tyrosine kinases.
Caption: Workflow for Tyrosine Kinase Inhibition Assay.
Materials:
-
Recombinant human c-KIT, PDGFR, or RET kinase
-
Kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
This compound
-
96-well microplates
-
Plate reader for detection (e.g., luminescence, fluorescence)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay, LanthaScreen™, HTRF®)
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well plate, add the kinase and the serially diluted this compound to the appropriate wells.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of substrate phosphorylation using a suitable detection method according to the manufacturer's instructions.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Caco-2 Cell Permeability Assay
This protocol is used to assess the intestinal permeability of this compound.
Caption: Workflow for Caco-2 Permeability Assay.
Materials:
-
Caco-2 cells
-
Transwell permeable supports (e.g., 12- or 24-well plates)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4)
-
This compound
-
Transepithelial electrical resistance (TEER) meter
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells onto the apical side of the Transwell inserts at an appropriate density.
-
Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer.
-
Prior to the experiment, measure the TEER of the cell monolayers to ensure their integrity.
-
Wash the monolayers with pre-warmed transport buffer.
-
To measure apical to basolateral (A-B) permeability, add this compound in transport buffer to the apical chamber and fresh transport buffer to the basolateral chamber.
-
To measure basolateral to apical (B-A) permeability, add this compound in transport buffer to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh transport buffer.
-
Analyze the concentration of this compound in the collected samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
Protocol 3: In Vitro Metabolic Stability Assay
This protocol is for evaluating the metabolic stability of this compound in liver microsomes.
Caption: Workflow for Metabolic Stability Assay.
Materials:
-
Liver microsomes (human, rat, mouse, etc.)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
This compound
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Cold acetonitrile
-
LC-MS/MS system
Procedure:
-
Prepare an incubation mixture containing liver microsomes in phosphate buffer.
-
Add this compound to the incubation mixture at a final concentration typically around 1 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to precipitate the microsomal proteins.
-
Analyze the supernatant for the concentration of the remaining this compound using LC-MS/MS.
-
Plot the natural logarithm of the percentage of this compound remaining versus time and determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t₁/₂) as 0.693/k and the intrinsic clearance (CLint) as (0.693/t₁/₂) / (microsomal protein concentration).
Protocol 4: In Vivo Efficacy in a Bleomycin-Induced Pulmonary Fibrosis Model
This protocol outlines a general procedure for evaluating the efficacy of this compound in a rodent model of pulmonary fibrosis.
Materials:
-
C57BL/6 mice or Sprague-Dawley rats
-
Bleomycin sulfate
-
This compound formulation for oral administration
-
Anesthesia (e.g., isoflurane)
-
Intratracheal instillation device
-
Hydroxyproline assay kit
-
Histology reagents
Procedure:
-
Anesthetize the animals.
-
Induce pulmonary fibrosis by a single intratracheal instillation of bleomycin (e.g., 1.5 - 3.0 U/kg). A control group should receive saline.
-
Beginning on a predetermined day post-bleomycin administration (for therapeutic treatment), orally administer this compound or vehicle control daily for a specified duration (e.g., 14 or 21 days).
-
At the end of the treatment period, euthanize the animals and collect lung tissues.
-
Assess the extent of pulmonary fibrosis by:
-
Histology: Fix one lung lobe in formalin, embed in paraffin, section, and stain with Masson's trichrome to visualize collagen deposition. Score the fibrosis using a semi-quantitative method like the Ashcroft scale.
-
Hydroxyproline Assay: Homogenize the other lung lobe and measure the hydroxyproline content, a quantitative marker of collagen, using a commercially available kit.
-
-
Compare the results from the this compound treated group to the vehicle-treated and saline control groups to determine the therapeutic efficacy.
Disclaimer
These protocols are intended as a guide and may require optimization for specific experimental conditions and reagents. Always follow appropriate laboratory safety procedures. For research use only. Not for use in diagnostic procedures.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sinobiological.com [sinobiological.com]
- 5. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]
KBP-7018: Application Notes and Protocols for Lung Fibrosis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
KBP-7018 is a novel, selective tyrosine kinase inhibitor showing promise as a therapeutic candidate for idiopathic pulmonary fibrosis (IPF). Preclinical studies have demonstrated its potential to mitigate the fibrotic process in established lung fibrosis models. This compound exerts its effects through the potent inhibition of key kinases involved in fibrogenesis, including platelet-derived growth factor receptor (PDGFR), c-KIT, and RET, with IC50 values of 7.6 nM, 10 nM, and 25 nM, respectively[1][2]. These application notes provide a summary of the available preclinical data and detailed protocols for the utilization of this compound in the widely accepted bleomycin-induced lung fibrosis model.
Data Presentation
Currently, publicly available quantitative data on the dose-dependent efficacy of this compound in lung fibrosis models is limited. One study noted that this compound demonstrated excellent activity at doses ranging from 10 mg/kg/day to 100 mg/kg/day in a bleomycin-induced pulmonary fibrosis model in C57 mice, in both prophylactic and therapeutic settings[3]. However, specific quantitative results from these studies remain unpublished.
The following tables are structured to accommodate forthcoming data from preclinical studies evaluating this compound.
Table 1: Effect of this compound on Lung Collagen Content in Bleomycin-Induced Murine Lung Fibrosis
| Treatment Group | Dose (mg/kg/day) | Administration Route | Duration of Treatment | Mean Hydroxyproline Content (µ g/lung ) ± SD | % Inhibition of Collagen Deposition |
| Vehicle Control | - | Oral Gavage | 21 days | Data not available | - |
| Bleomycin + Vehicle | - | Oral Gavage | 21 days | Data not available | 0% |
| Bleomycin + this compound | 10 | Oral Gavage | 21 days | Data not available | Data not available |
| Bleomycin + this compound | 30 | Oral Gavage | 21 days | Data not available | Data not available |
| Bleomycin + this compound | 100 | Oral Gavage | 21 days | Data not available | Data not available |
| Bleomycin + Nintedanib | Standard Dose | Oral Gavage | 21 days | Data not available | Data not available |
Table 2: Effect of this compound on Histological Score in Bleomycin-Induced Murine Lung Fibrosis
| Treatment Group | Dose (mg/kg/day) | Mean Ashcroft Score ± SD | % Reduction in Fibrosis Score |
| Vehicle Control | - | Data not available | - |
| Bleomycin + Vehicle | - | Data not available | 0% |
| Bleomycin + this compound | 10 | Data not available | Data not available |
| Bleomycin + this compound | 30 | Data not available | Data not available |
| Bleomycin + this compound | 100 | Data not available | Data not available |
| Bleomycin + Nintedanib | Standard Dose | Data not available | Data not available |
Table 3: Effect of this compound on Inflammatory Cytokines in Bronchoalveolar Lavage Fluid (BALF)
| Cytokine | Bleomycin + Vehicle (pg/mL) ± SD | Bleomycin + this compound (100 mg/kg/day) (pg/mL) ± SD | % Reduction |
| TNF-α | Data not available | Data not available | Data not available |
| IL-6 | Data not available | Data not available | Data not available |
| IL-1β | Data not available | Data not available | Data not available |
Experimental Protocols
The following are detailed protocols for key experiments involving the application of this compound in a bleomycin-induced lung fibrosis model.
Protocol 1: Bleomycin-Induced Lung Fibrosis in Mice
Objective: To induce a consistent and reproducible model of pulmonary fibrosis in mice for the evaluation of this compound's therapeutic efficacy.
Materials:
-
C57BL/6 mice (male, 8-10 weeks old)
-
Bleomycin sulfate (dissolved in sterile 0.9% saline)
-
Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
-
Animal intubation platform and light source
-
22-gauge, 1-inch gavage needle or equivalent
-
Microsyringe
Procedure:
-
Anesthetize the mouse using the chosen anesthetic agent. Confirm the depth of anesthesia by pedal withdrawal reflex.
-
Position the mouse on the intubation platform in a supine position.
-
Gently extend the mouse's head and neck and visualize the vocal cords using a light source.
-
Carefully insert the gavage needle into the trachea, avoiding the esophagus.
-
Administer a single intratracheal dose of bleomycin (typically 1.5 - 3.0 U/kg) in a volume of 50 µL of sterile saline.
-
Following instillation, hold the mouse in a vertical position for a few seconds to ensure the distribution of bleomycin into the lungs.
-
Monitor the mouse during recovery from anesthesia.
Protocol 2: Administration of this compound
Objective: To administer this compound to mice with bleomycin-induced lung fibrosis.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water)
-
Oral gavage needles (20-22 gauge)
-
Syringes
Procedure:
-
Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 10, 30, 100 mg/kg).
-
For a prophylactic regimen , begin daily oral administration of this compound or vehicle one day before bleomycin instillation and continue for the duration of the study (typically 14-21 days).
-
For a therapeutic regimen , begin daily oral administration of this compound or vehicle 7-10 days after bleomycin instillation, once fibrosis is established, and continue for the remainder of the study.
-
Administer the this compound suspension or vehicle via oral gavage at a consistent time each day.
Protocol 3: Assessment of Lung Fibrosis
Objective: To quantify the extent of lung fibrosis following treatment with this compound.
A. Histological Analysis (Ashcroft Scoring):
-
At the end of the treatment period, euthanize the mice.
-
Perfuse the lungs with saline and inflate with 10% neutral buffered formalin at a constant pressure.
-
Excise the lungs and immerse them in formalin for at least 24 hours.
-
Process the fixed lung tissue, embed in paraffin, and section at 5 µm thickness.
-
Stain the sections with Masson's trichrome to visualize collagen deposition.
-
Examine the stained sections under a microscope and score the extent of fibrosis using the Ashcroft scoring system (a scale of 0-8, where 0 is normal lung and 8 is total fibrosis).
B. Collagen Content (Hydroxyproline Assay):
-
Harvest the right lung lobe and freeze it in liquid nitrogen.
-
Homogenize the lung tissue in distilled water.
-
Hydrolyze the homogenate in 6N HCl at 110°C for 18-24 hours.
-
Neutralize the hydrolysate and perform a colorimetric assay to determine the hydroxyproline concentration, which is a direct measure of collagen content.
C. Analysis of Inflammatory Cells and Cytokines in Bronchoalveolar Lavage Fluid (BALF):
-
Following euthanasia, cannulate the trachea.
-
Instill and withdraw a known volume of sterile saline (typically 1 mL) into the lungs three times.
-
Pool the collected BALF and centrifuge to separate the cells from the supernatant.
-
Count the total and differential immune cells in the cell pellet.
-
Use the supernatant to measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using ELISA or a multiplex assay.
Signaling Pathways and Experimental Workflows
The fibrotic process in the lung is complex and involves multiple signaling pathways. Transforming Growth Factor-beta (TGF-β) is a master regulator of fibrosis[4]. This compound, as a tyrosine kinase inhibitor targeting PDGFR, c-KIT, and RET, is expected to interfere with key downstream signaling cascades that promote fibroblast proliferation, differentiation into myofibroblasts, and excessive extracellular matrix deposition.
Caption: Proposed mechanism of this compound in lung fibrosis.
Caption: Experimental workflow for evaluating this compound.
References
Troubleshooting & Optimization
Troubleshooting KBP-7018 experimental results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the multi-kinase inhibitor, KBP-7018.
Frequently Asked Questions (FAQs) & Troubleshooting
Compound Handling and Storage
Q1: How should I dissolve and store this compound?
A1: this compound is typically soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 10 mM) and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions for cell-based assays, dilute the DMSO stock in your cell culture medium. To prevent precipitation, it is crucial to ensure the final DMSO concentration in the culture medium is low, typically below 0.5%. A vehicle control with the same final DMSO concentration should always be included in your experiments.
Q2: I am observing precipitation of this compound in my cell culture medium. What should I do?
A2: Precipitation of this compound in aqueous solutions like cell culture media can be a common issue. Here are several steps to troubleshoot this problem:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is not exceeding 0.5%. A higher concentration of the organic solvent can lead to compound precipitation when diluted into the aqueous medium.
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to a large volume of media. Instead, perform serial dilutions in the medium to gradually decrease the solvent concentration.
-
Pre-warm Media: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound solution. Temperature changes can affect solubility.
-
pH of Media: Although less common, significant shifts in the pH of your culture medium could influence compound solubility. Ensure your medium is properly buffered.
In Vitro Cell-Based Assays
Q3: My cell viability assay results with this compound are inconsistent. What are the possible causes?
A3: Inconsistent results in cell viability assays (e.g., MTT, MTS, or CellTiter-Glo®) can arise from several factors:
-
Uneven Cell Seeding: Ensure a homogenous cell suspension before and during plating. Variations in cell number per well will lead to variability in the final readout.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. It is advisable to fill the outer wells with sterile PBS or media and not use them for experimental samples.
-
Compound Instability: Verify the stability of this compound in your specific cell culture medium over the duration of your experiment. Some compounds can degrade over time at 37°C.
-
Assay Interference: Some tetrazolium-based assays (like MTT) can be affected by reducing agents. If your experimental conditions include such agents, they might interfere with the assay chemistry. Consider using an alternative viability assay, such as an ATP-based assay (e.g., CellTiter-Glo®), which is less prone to such interference.
Q4: I am not observing the expected decrease in phosphorylation of c-KIT, PDGFR, or RET in my Western blot after this compound treatment. What could be wrong?
A4: This issue can be multifaceted. Here is a troubleshooting workflow to address this:
-
Confirm Compound Activity: Ensure that the this compound you are using is active. If possible, test it in a cell-free kinase assay.
-
Optimize Treatment Conditions:
-
Concentration: Are you using a high enough concentration of this compound? Refer to the known IC50 values and consider that higher concentrations may be needed in a cellular context.
-
Time Course: The effect of the inhibitor may be time-dependent. Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to determine the optimal treatment duration.
-
-
Cellular Context:
-
Target Expression: Confirm that your cell line expresses the target kinases (c-KIT, PDGFR, RET) at detectable levels.
-
Basal Phosphorylation: Ensure that your target kinases have a detectable level of basal phosphorylation in your cell line under your experimental conditions. You may need to stimulate the cells with an appropriate ligand (e.g., SCF for c-KIT, PDGF for PDGFR) to induce phosphorylation before adding the inhibitor.
-
-
Western Blotting Technique:
-
Antibody Quality: Verify the specificity and sensitivity of your primary antibodies for both the total and phosphorylated forms of the target proteins.
-
Positive and Negative Controls: Include appropriate controls, such as a known potent inhibitor for your target and untreated cells, to validate your assay.
-
Loading Controls: Always use a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading between lanes.
-
Q5: I am observing unexpected bands in my Western blot when probing for targets of this compound. What could be the cause?
A5: Unexpected bands in a Western blot can be due to several reasons:
-
Non-specific Antibody Binding: The primary or secondary antibody may be cross-reacting with other proteins. Optimize your antibody concentrations and blocking conditions. Consider using a different blocking buffer (e.g., BSA instead of milk if you are detecting phosphoproteins).
-
Protein Degradation: If you see bands at a lower molecular weight than expected, your protein of interest may have been degraded. Ensure you use fresh protease and phosphatase inhibitors during protein extraction.
-
Post-Translational Modifications: Different post-translational modifications can lead to shifts in the apparent molecular weight of the protein.
-
Splice Variants: Your cell line may express different splice variants of the target protein.
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Reference |
| c-KIT | 10 | [1][2][3][4] |
| PDGFR | 7.6 | [1] |
| RET | 25 |
Table 2: Preclinical Pharmacokinetic Parameters of this compound
| Species | Systemic Clearance (CL) (% of hepatic blood flow) | Steady-State Volume of Distribution (Vss) (L/kg) | Bioavailability (%) | Tmax (hours) |
| Rodents | Low (<30%) | 1.51 - 4.65 | 21 - 68 | 0.25 - 6 |
| Monkeys | Low (<30%) | 1.51 - 4.65 | 21 - 68 | 0.25 - 6 |
| Dogs | High | 1.51 - 4.65 | 21 - 68 | 0.25 - 6 |
| Human (predicted) | ~20% | 1.6 - 5.3 | - | - |
Data compiled from a preclinical study.
Experimental Protocols
Protocol 1: Western Blot Analysis of Phospho-c-KIT Inhibition by this compound in A549 Cells
1. Cell Culture and Treatment: a. Culture A549 cells in appropriate media until they reach 70-80% confluency. b. Serum-starve the cells for 12-24 hours to reduce basal signaling. c. Pre-treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2 hours. d. Stimulate the cells with an appropriate ligand to induce c-KIT phosphorylation (e.g., Stem Cell Factor, SCF) for 15-30 minutes.
2. Protein Extraction: a. Wash cells with ice-cold PBS. b. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
3. SDS-PAGE and Western Blotting: a. Prepare protein samples by adding Laemmli buffer and boiling for 5-10 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. c. Separate proteins by electrophoresis. d. Transfer proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. f. Incubate the membrane with a primary antibody against phospho-c-KIT overnight at 4°C. g. Wash the membrane three times with TBST. h. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane three times with TBST. j. Detect the signal using an enhanced chemiluminescence (ECL) substrate. k. Strip the membrane and re-probe for total c-KIT and a loading control (e.g., β-actin).
Protocol 2: Cell Viability (MTT) Assay with this compound in A549 Cells
1. Cell Seeding: a. Seed A549 cells in a 96-well plate at a density of 5,000-10,000 cells/well. b. Incubate for 24 hours to allow cells to attach.
2. Compound Treatment: a. Prepare serial dilutions of this compound in cell culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0 to 10,000 nM). Include a vehicle control (DMSO at the highest concentration used for the drug). c. Incubate for 48-72 hours.
3. MTT Assay: a. Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. b. Incubate for 4 hours at 37°C until formazan crystals are formed. c. Carefully remove the medium. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals. e. Shake the plate gently for 10 minutes to ensure complete dissolution. f. Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis: a. Subtract the absorbance of the blank (medium only) from all readings. b. Calculate cell viability as a percentage of the vehicle-treated control. c. Plot the dose-response curve and determine the IC50 value.
Visualizations
References
KBP-7018 In Vitro Assay Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the concentration of KBP-7018 for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective tyrosine kinase inhibitor. It primarily targets c-KIT, Platelet-Derived Growth Factor Receptor (PDGFR), and RET kinases, which are implicated in fibrotic diseases such as idiopathic pulmonary fibrosis.[1][2][3]
Q2: What are the reported IC50 values for this compound?
The half-maximal inhibitory concentrations (IC50) for this compound in cell-free kinase assays are detailed in the table below.[1][4] It is important to note that these values may differ from the effective concentrations (EC50) in cell-based assays, which are typically higher.
Q3: What is the recommended starting concentration for my in vitro experiment?
A good starting point for a dose-response experiment is to test a wide range of concentrations spanning several orders of magnitude around the reported IC50 values. We recommend a serial dilution series starting from approximately 10 µM down to the low nanomolar range. This initial broad range will help determine the sensitivity of your specific cell line to this compound.
Q4: How should I prepare this compound for in vitro use?
This compound is available as a free base and a hydrochloride salt. The hydrochloride salt generally offers improved solubility in aqueous solutions. For in vitro experiments, we recommend preparing a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO. This stock solution can then be further diluted in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in your assay is low (typically <0.1%) to avoid solvent-induced artifacts.
Q5: I am observing cytotoxicity at higher concentrations of this compound. What should I do?
It is crucial to differentiate between target-specific effects and general cytotoxicity. We recommend performing a cell viability assay (e.g., MTT, CellTiter-Glo®) in parallel with your functional assay. This will help you identify the concentration range where this compound inhibits its target without causing significant cell death. If cytotoxicity is observed at concentrations required for target inhibition, consider reducing the incubation time or using a more sensitive readout for your functional assay.
Q6: My results are not consistent. What are the common causes of variability?
Inconsistent results can arise from several factors:
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Compound Precipitation: this compound may precipitate in the culture medium, especially at higher concentrations. Visually inspect your assay plates for any signs of precipitation. If observed, consider using a lower top concentration or preparing fresh dilutions from the stock solution for each experiment.
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Cell Health and Passage Number: Ensure your cells are healthy, in the logarithmic growth phase, and within a consistent passage number range for all experiments.
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Assay Protocol: Adhere strictly to a standardized protocol, including incubation times, cell seeding densities, and reagent concentrations.
Data Presentation
Table 1: IC50 Values for this compound in Kinase Assays
| Target | IC50 (nM) |
| c-KIT | 10 |
| PDGFR | 7.6 (general), 25 (β), 26 (α), 34 (β) |
| RET | 7.6, 25 |
Note: Variations in reported IC50 values can be attributed to different experimental conditions and assay formats.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration Range of this compound using a Cell Viability Assay
This protocol outlines a general method to determine the cytotoxic profile of this compound, which is essential for selecting the appropriate concentration range for functional assays.
Materials:
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This compound (hydrochloride salt recommended)
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Dimethyl sulfoxide (DMSO)
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Your cell line of interest
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Complete cell culture medium
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96-well cell culture plates
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Cell viability reagent (e.g., MTT, resazurin, or a commercial kit like CellTiter-Glo®)
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Multichannel pipette
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Plate reader
Procedure:
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Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a 10 mM stock solution. Aliquot and store at -20°C or -80°C.
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Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Prepare Serial Dilutions: Prepare a 2X serial dilution series of this compound in complete cell culture medium. Start with a high concentration (e.g., 20 µM) to achieve a final concentration of 10 µM in the wells. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a positive control for cell death if available.
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Compound Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound dilutions to the respective wells.
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Incubation: Incubate the plate for a duration relevant to your planned functional assay (e.g., 24, 48, or 72 hours).
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Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
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Data Acquisition: Measure the signal (absorbance or luminescence) using a plate reader.
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Data Analysis: Normalize the data to the vehicle control (representing 100% viability) and plot the percentage of cell viability against the log of this compound concentration to determine the CC50 (half-maximal cytotoxic concentration).
Visualizations
Caption: this compound mechanism of action.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound assays.
References
KBP-7018 off-target effects and how to mitigate them
This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating and mitigating potential off-target effects of KBP-7018. Given that this compound is a selective inhibitor, this guide focuses on general principles and methodologies for rigorous experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
This compound is a potent, selective tyrosine kinase inhibitor. Its primary, intended targets (on-targets) are c-KIT, Platelet-Derived Growth Factor Receptor (PDGFR), and RET.[1][2][3][4] The inhibitory potency of this compound against these kinases is summarized in the table below.
Q2: Why is it important to consider potential off-target effects for a selective inhibitor like this compound?
Off-target effects occur when a compound interacts with unintended molecular targets. For any kinase inhibitor, including selective ones, these effects can lead to:
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Host Cell Toxicity: Unintended interactions can cause cellular damage and adverse effects.[5]
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Confounding Experimental Results: In a research setting, off-target effects can obscure the true mechanism of action related to the intended targets, leading to misinterpretation of data.
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Alteration of Cellular Signaling: Inhibition of unintended kinases can disrupt normal cellular signaling pathways, leading to unexpected phenotypes.
Q3: What are the known on-target activities of this compound?
The following table summarizes the reported 50% inhibitory concentrations (IC50) of this compound for its primary kinase targets. Lower values indicate higher potency.
| Target | IC50 Value |
| PDGFR | 7.6 nM |
| c-KIT | 10 nM |
| RET | 25 nM |
| (Data sourced from multiple references) |
Troubleshooting Guides
Issue: An unexpected or inconsistent cellular response is observed with this compound. How can I investigate if this is a potential off-target effect?
This situation requires a systematic approach to differentiate on-target from potential off-target effects. Follow the experimental workflow below.
Caption: Workflow for Investigating Potential Off-Target Effects.
Issue: How can I proactively profile the selectivity of this compound?
To understand the broader kinase selectivity of this compound, a kinase profiling assay is recommended. This involves screening the compound against a large panel of purified kinases to determine its inhibitory activity at a fixed concentration.
Experimental Protocols
Protocol 1: Western Blot for On-Target Engagement
This protocol verifies that this compound is engaging its intended targets (c-KIT, PDGFR, RET) in your cellular model.
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Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Starve cells of serum for 4-6 hours if assessing ligand-stimulated phosphorylation. Treat cells with a dose range of this compound (e.g., 1 nM to 10 µM) for 1-2 hours. Include a DMSO vehicle control.
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Stimulation (if applicable): Stimulate cells with the appropriate ligand (e.g., SCF for c-KIT, PDGF for PDGFR) for 10-15 minutes to induce kinase phosphorylation.
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Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine protein concentration using a BCA assay.
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SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
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Immunoblotting:
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Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
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Incubate with a primary antibody against the phosphorylated form of the target kinase (e.g., anti-phospho-c-KIT) overnight at 4°C.
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Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
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Detection: Visualize bands using an ECL substrate and an imaging system.
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Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total protein of the target kinase to confirm equal protein loading.
Protocol 2: Kinase Selectivity Profiling (General Methodology)
This describes a general approach. It is often performed as a service by specialized contract research organizations (CROs).
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Compound Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
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Assay Format: The assay is typically performed in a multi-well plate format (e.g., 384-well). Each well contains a specific purified kinase, a suitable substrate (peptide or protein), and ATP.
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Compound Addition: this compound is added to the wells at one or more concentrations (e.g., 1 µM for a primary screen).
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Kinase Reaction: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a set time at a controlled temperature.
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Detection: The amount of substrate phosphorylation is measured. A common method is to measure the depletion of ATP using a luciferase-based reagent (e.g., Kinase-Glo®). A decrease in luminescence indicates kinase activity, and a reversal of this decrease by the compound indicates inhibition.
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Data Analysis: The percentage of inhibition for each kinase is calculated relative to a vehicle (DMSO) control. Results are often displayed as a percentage of remaining kinase activity. Significant inhibition (e.g., >50% at 1 µM) flags a potential off-target interaction that may warrant further investigation.
Signaling Pathway Visualization
The diagram below illustrates the concept of on-target versus potential off-target inhibition. This compound is designed to block the signaling cascades initiated by its on-targets (c-KIT, PDGFR, RET). An off-target effect would involve the unintended inhibition of another kinase (e.g., "Off-Target Kinase X"), disrupting a separate pathway.
Caption: On-Target vs. Potential Off-Target Kinase Inhibition.
References
Technical Support Center: KBP-7018 Efficacy in Experimental Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the efficacy of KBP-7018 in experimental models of idiopathic pulmonary fibrosis (IPF).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, selective tyrosine kinase inhibitor.[1][2] It functions as a multikinase inhibitor, targeting key pathways involved in angiogenesis and fibrosis.[1] Its principal targets are c-KIT, platelet-derived growth factor receptor (PDGFR), and rearranged during transfection (RET) tyrosine kinases.[1][2] By inhibiting these kinases, this compound aims to mitigate the progression of diseases like idiopathic pulmonary fibrosis (IPF).
Q2: In which experimental models has this compound shown efficacy?
A2: this compound has demonstrated efficacy in the bleomycin-induced mouse model of pulmonary fibrosis, a standard preclinical model for IPF. Studies have shown that this compound, administered daily, improves the survival rate of mice with bleomycin-induced fibrosis in a dose-dependent manner.
Q3: What are the reported IC50 values for this compound against its primary targets?
A3: this compound has shown potent inhibitory effects on its target kinases with the following half-maximal inhibitory concentrations (IC50):
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c-KIT: 10 nM
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PDGFR: 7.6 nM
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RET: 25 nM
Troubleshooting Guide
This guide addresses common issues that may be encountered during in vitro and in vivo experiments with this compound.
In Vitro Studies: Suboptimal Inhibition of Fibroblast Activity
Problem: Lower than expected inhibition of fibroblast proliferation or differentiation in cell-based assays.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inadequate Drug Concentration | Perform a dose-response study with a wider range of this compound concentrations. | Determine the optimal effective concentration for your specific fibroblast cell line. |
| Cell Line Variability | Ensure the fibroblast cell line used expresses the target receptors (c-KIT, PDGFR). | Consistent and reproducible inhibition of fibroblast activation. |
| Solubility Issues | Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and ensure complete dissolution before diluting in culture medium. | Accurate and consistent delivery of the intended drug concentration to the cells. |
| Assay Conditions | Optimize assay parameters such as cell seeding density, serum concentration, and duration of treatment. | Robust and reproducible assay results. |
In Vivo Studies: Bleomycin-Induced Pulmonary Fibrosis Model
Problem: High variability or lower than expected efficacy of this compound in the bleomycin-induced mouse model.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Bleomycin Administration | Standardize the intratracheal or oropharyngeal administration technique to ensure consistent lung injury. | Reduced variability in the severity of fibrosis between animals in the control group. |
| Timing of Treatment Initiation | Initiate this compound treatment during the fibrotic phase (e.g., 7-14 days post-bleomycin) to model a therapeutic intervention. | More clinically relevant assessment of the anti-fibrotic efficacy of this compound. |
| Pharmacokinetics in the Animal Model | Consider the pharmacokinetic profile of this compound in mice. The reported bioavailability is moderate (21%-68%) with a relatively short half-life. Ensure appropriate dosing frequency to maintain therapeutic drug levels. | Sustained target engagement and improved therapeutic efficacy. |
| Animal Strain and Health | Use a consistent mouse strain known to be susceptible to bleomycin-induced fibrosis (e.g., C57BL/6). Ensure animals are healthy and free of infections. | Reproducible and robust fibrotic response to bleomycin. |
| Endpoint Analysis | Utilize standardized and quantitative methods for assessing fibrosis, such as hydroxyproline assays for collagen content and blinded Ashcroft scoring of histology. | Objective and reliable measurement of treatment efficacy. |
Quantitative Data Summary
In Vivo Efficacy of this compound in Bleomycin-Induced Pulmonary Fibrosis in Mice
| Treatment Group | Dose (mg/kg, q.d.) | 28-Day Survival Rate (%) |
| Vehicle Control | - | 40 |
| This compound | 10 | 60 |
| This compound | 30 | 80 |
| This compound | 100 | 90 |
| Nintedanib | 100 | 70 |
Data from Huang Z, et al. ACS Med Chem Lett. 2017.
Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis in Mice
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Animal Model: C57BL/6 mice (male, 8-10 weeks old).
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Induction of Fibrosis: Anesthetize mice and intratracheally instill a single dose of bleomycin sulfate (e.g., 1.5-3.0 U/kg) in sterile saline. A control group should receive saline only.
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Treatment: Begin daily oral gavage of this compound (dissolved in a suitable vehicle) at desired doses (e.g., 10, 30, 100 mg/kg) on day 1 (prophylactic) or day 7-14 (therapeutic) post-bleomycin administration and continue for a specified duration (e.g., 14-28 days).
-
Endpoint Analysis:
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Histology: At the end of the study, euthanize mice, perfuse the lungs, and fix them in 10% neutral buffered formalin. Embed in paraffin, section, and stain with Masson's trichrome to visualize collagen deposition. Score the extent of fibrosis using the Ashcroft scoring system.
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Hydroxyproline Assay: Harvest a portion of the lung tissue, hydrolyze it in HCl, and quantify the hydroxyproline content using a colorimetric assay as a measure of total collagen.
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Western Blot: Analyze lung tissue homogenates for the expression of fibrotic markers such as alpha-smooth muscle actin (α-SMA) and Collagen I.
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In Vitro Fibroblast to Myofibroblast Differentiation Assay
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Cell Culture: Culture human lung fibroblasts (e.g., MRC-5 or primary cells) in appropriate growth medium.
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Induction of Differentiation: Seed fibroblasts in culture plates and allow them to adhere. Starve the cells in low-serum medium for 24 hours. Induce myofibroblast differentiation by treating with recombinant human TGF-β1 (e.g., 5 ng/mL).
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Treatment: Concurrently treat the cells with various concentrations of this compound.
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Endpoint Analysis: After 48-72 hours, assess myofibroblast differentiation by:
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Western Blot or Immunofluorescence: Analyze the expression of α-SMA, a key marker of myofibroblasts.
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Collagen Assay: Measure the amount of soluble collagen secreted into the culture medium.
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo Efficacy Testing
Caption: In vivo experimental workflow.
Troubleshooting Logic for In Vitro Assays
Caption: Troubleshooting in vitro assays.
References
KBP-7018 Dose-Response Curve Troubleshooting: A Technical Support Resource
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KBP-7018. The information is designed to address common issues encountered during in vitro dose-response experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, selective, small-molecule tyrosine kinase inhibitor. It targets multiple receptor tyrosine kinases (RTKs) implicated in fibrotic diseases and cancer, primarily c-KIT, Platelet-Derived Growth Factor Receptor (PDGFR), and the RET proto-oncogene.[1][2] By inhibiting these kinases, this compound disrupts downstream signaling pathways that control cell proliferation, survival, and migration.
Q2: What are the reported in vitro IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) values for this compound can vary depending on the specific kinase and the assay conditions. Published data for this compound are summarized below.
| Target Kinase | Reported IC50 (nM) |
| c-KIT | 10 |
| PDGFR | 7.6 |
| RET | 25 |
| Data from MedChemExpress and MedKoo Biosciences.[1][2] |
Q3: My observed IC50 value for this compound is significantly different from the published values. What are the potential reasons?
Discrepancies in IC50 values are a common issue in dose-response studies and can arise from a variety of experimental factors:
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Cell Line Differences: The expression level of the target kinases (c-KIT, PDGFR, RET) can vary significantly between different cell lines, leading to differences in sensitivity to this compound.
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Assay Conditions: Factors such as cell seeding density, incubation time with the compound, and the concentration of serum in the culture medium can all influence the apparent IC50 value.
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Compound Stability and Solubility: Ensure that this compound is fully dissolved in the solvent (typically DMSO) and that the final solvent concentration in the assay is low (e.g., <0.1%) and consistent across all wells. Poor solubility can lead to an overestimation of the IC50.
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Health and Passage Number of Cells: Use cells that are in the logarithmic growth phase and have a consistent and low passage number. Cells that are unhealthy or have been in culture for too long can exhibit altered responses to drugs.
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Assay Type: The type of viability or proliferation assay used (e.g., MTT, MTS, CellTiter-Glo) can yield different IC50 values due to variations in their underlying measurement principles.
Q4: My dose-response curve for this compound is flat or does not have a sigmoidal shape. What could be the problem?
A flat or non-sigmoidal dose-response curve often indicates a lack of a measurable biological response within the tested concentration range. Consider the following:
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Inappropriate Concentration Range: The concentrations of this compound tested may be too low to elicit an inhibitory effect or too high, causing universal cell death at all concentrations. A wider range of concentrations, spanning several orders of magnitude (e.g., from picomolar to micromolar), should be tested.
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Resistant Cell Line: The cell line being used may not express the target kinases of this compound or may have downstream mutations that bypass the need for these signaling pathways, rendering them resistant to the inhibitor.
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Incorrect Assay Endpoint: The chosen assay may not be suitable for detecting the effects of this compound in your specific cell line or experimental setup.
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Compound Inactivity: Verify the integrity and purity of your this compound stock.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common problems encountered when generating a dose-response curve for this compound.
Problem 1: High Variability Between Replicates
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before plating. Use a multichannel pipette or an automated dispenser for accurate and consistent cell numbers in each well. Avoid "edge effects" by not using the outer wells of the microplate or by filling them with sterile PBS or media. |
| Pipetting Errors | Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each dilution step. |
| Incomplete Compound Dissolution | Ensure the this compound stock solution is fully dissolved before preparing dilutions. Visually inspect for any precipitate. |
| Well-to-Well Contamination | Use careful pipetting techniques to avoid splashing between wells. |
Problem 2: Atypical Curve Shape (Shallow or Steep Slope)
| Potential Cause | Recommended Solution |
| Shallow Slope | A shallow slope can indicate complex biological responses, compound instability at certain concentrations, or solubility issues. Ensure the full dose range is covered to accurately define the top and bottom plateaus of the curve. |
| Steep Slope | A steep slope might suggest positive cooperativity in binding or could be an artifact of a narrow concentration range. It's important to have enough data points across the linear portion of the curve. In some cases, a steep slope can be observed with highly potent inhibitors where the inhibitor concentration is close to the enzyme concentration in the assay. |
Problem 3: Inconsistent Results Between Experiments
| Potential Cause | Recommended Solution |
| Variation in Cell Passage Number | Maintain a consistent and low cell passage number for all experiments. Establish a cell bank of a low-passage stock to ensure consistency over time. |
| Different Lots of Reagents | Use the same lot of media, serum, and assay reagents for a set of comparative experiments. If a new lot is introduced, perform a validation experiment to ensure consistency. |
| Changes in Incubation Time | Adhere strictly to the optimized incubation times for both drug treatment and assay development. |
| Batch-to-Batch Variability of this compound | If possible, use the same batch of this compound for a series of experiments. If a new batch is used, perform a quality control experiment to compare its activity to the previous batch. |
Experimental Protocols
General Protocol for an In Vitro Cell Viability Assay (e.g., MTT Assay)
This is a generalized protocol and should be optimized for your specific cell line and experimental conditions.
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Cell Seeding:
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Harvest cells in the logarithmic growth phase.
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Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
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Dilute the cell suspension to the desired seeding density in a complete culture medium.
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Seed the cells into a 96-well plate (e.g., 5,000-10,000 cells/well in 100 µL) and incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
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Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
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Perform serial dilutions of the this compound stock solution in a culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.1%).
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Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).
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Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Measurement (MTT Assay Example):
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Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
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Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
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Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
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Mix gently on an orbital shaker to ensure complete dissolution.
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Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
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Subtract the absorbance of the no-cell control from all other readings.
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Calculate the percentage of cell viability for each concentration relative to the vehicle control.
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Plot the percent viability against the logarithm of the this compound concentration.
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Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
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Visualizations
This compound Mechanism of Action
Caption: this compound inhibits c-KIT, PDGFR, and RET signaling.
General Experimental Workflow for Dose-Response Curve Generation
Caption: A typical workflow for a cell-based dose-response assay.
Troubleshooting Logic for Dose-Response Curve Issues
Caption: A logical approach to troubleshooting dose-response curves.
References
Technical Support Center: Managing KBP-7018 Toxicity in Cell Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage potential toxicity of KBP-7018 in cell-based studies. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a multi-kinase inhibitor that primarily targets c-KIT, Platelet-Derived Growth Factor Receptor (PDGFR), and RET tyrosine kinases.[1][2][3][4] Its inhibitory action on these kinases makes it a subject of investigation for diseases such as idiopathic pulmonary fibrosis.
Q2: I am observing a significant decrease in cell viability at my target concentration. Is this expected?
A decrease in cell viability is an expected outcome when treating cells with a multi-kinase inhibitor like this compound, as it targets pathways involved in cell proliferation and survival. The extent of this effect is dose-dependent and varies between cell lines. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.
Q3: What are the common mechanisms of toxicity for tyrosine kinase inhibitors (TKIs) like this compound?
Common mechanisms of toxicity for TKIs include:
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Induction of Apoptosis: Inhibition of survival signaling pathways can lead to programmed cell death.[5]
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Mitochondrial Dysfunction: Some TKIs can interfere with mitochondrial function, leading to a decrease in cellular energy production and an increase in cell death.
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Generation of Reactive Oxygen Species (ROS): Disruption of cellular processes can lead to an imbalance in ROS, causing oxidative stress and cellular damage.
Q4: How can I determine if this compound is inducing apoptosis in my cells?
Apoptosis can be assessed using various methods, including:
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Annexin V/Propidium Iodide (PI) Staining: To detect early and late apoptotic cells via flow cytometry.
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Caspase Activity Assays: Measuring the activity of key apoptotic enzymes like caspase-3 and caspase-7.
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TUNEL Assay: To detect DNA fragmentation, a hallmark of late-stage apoptosis.
Q5: My cells are showing morphological changes, such as shrinking and blebbing. What could be the cause?
These morphological changes are characteristic of apoptosis. It is advisable to confirm this by performing one of the apoptosis assays mentioned in the previous question.
Troubleshooting Guides
Issue 1: High Levels of Cell Death Observed at Low Concentrations of this compound
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Possible Cause 1: High Sensitivity of the Cell Line.
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Troubleshooting Step: Perform a comprehensive dose-response curve starting from very low (sub-nanomolar) concentrations to accurately determine the IC50 for your specific cell line.
-
-
Possible Cause 2: Off-Target Effects.
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Troubleshooting Step: Review the literature for known off-target effects of indolinone-based kinase inhibitors. Consider using a rescue experiment with a downstream effector of the intended target to confirm on-target toxicity.
-
-
Possible Cause 3: Solvent Toxicity.
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Troubleshooting Step: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells. Run a solvent-only control.
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Issue 2: Inconsistent Results in Cell Viability Assays
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Possible Cause 1: Uneven Cell Seeding.
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Troubleshooting Step: Ensure a single-cell suspension and proper mixing before seeding cells into multi-well plates. Visually inspect plates after seeding to confirm even distribution.
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-
Possible Cause 2: Edge Effects in Multi-Well Plates.
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Troubleshooting Step: To minimize evaporation from outer wells, fill the peripheral wells with sterile PBS or media without cells.
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-
Possible Cause 3: Instability of this compound in Culture Medium.
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Troubleshooting Step: Prepare fresh dilutions of this compound for each experiment from a frozen stock. Minimize the time the compound is in aqueous solutions before being added to the cells.
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Issue 3: Suspected Mitochondrial Toxicity
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Possible Cause: this compound-induced mitochondrial dysfunction.
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Troubleshooting Step 1: Measure Mitochondrial Membrane Potential (ΔΨm). Use a fluorescent dye such as TMRM or JC-1 to assess changes in ΔΨm via flow cytometry or fluorescence microscopy. A decrease in ΔΨm is an indicator of mitochondrial dysfunction.
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Troubleshooting Step 2: Assess Cellular Respiration. Use techniques like Seahorse XF analysis to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to evaluate mitochondrial respiration and glycolysis.
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Issue 4: Evidence of Oxidative Stress
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Possible Cause: this compound-induced generation of Reactive Oxygen Species (ROS).
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Troubleshooting Step 1: Measure Intracellular ROS levels. Use fluorescent probes like DCFDA (for general ROS) or specific probes for superoxide or hydrogen peroxide, followed by analysis with a plate reader or flow cytometry.
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Troubleshooting Step 2: Antioxidant Rescue Experiment. Treat cells with an antioxidant, such as N-acetylcysteine (NAC), prior to this compound treatment to see if it rescues the observed phenotype.
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Quantitative Data Summary
Table 1: this compound Target Kinase Inhibition
| Target Kinase | IC50 (nM) |
| c-KIT | 10 |
| PDGFRα | 26 |
| PDGFRβ | 34 |
| RET | 7.6 |
(Data is indicative of enzymatic inhibition and may not directly correlate with cellular cytotoxicity in all cell lines.)
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
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MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
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Solubilization: Remove the MTT-containing medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.
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Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V-FITC/PI Staining
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Cell Treatment: Treat cells with this compound at the desired concentrations for the appropriate duration. Include positive and negative controls.
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Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
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Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
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Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
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Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
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Annexin V-FITC negative / PI negative: Live cells
-
Annexin V-FITC positive / PI negative: Early apoptotic cells
-
Annexin V-FITC positive / PI positive: Late apoptotic/necrotic cells
-
Annexin V-FITC negative / PI positive: Necrotic cells
-
Protocol 3: Measurement of Mitochondrial Membrane Potential (ΔΨm)
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Staining: Add a fluorescent probe for ΔΨm (e.g., TMRM or JC-1) to the culture medium and incubate as per the manufacturer's instructions.
-
Analysis:
-
Fluorescence Microscopy: Visualize the cells under a fluorescence microscope to observe changes in fluorescence intensity or color (for JC-1).
-
Flow Cytometry: Harvest and analyze the cells using a flow cytometer to quantify the changes in fluorescence.
-
Protocol 4: Detection of Intracellular Reactive Oxygen Species (ROS)
-
Cell Treatment: Treat cells with this compound. It is recommended to use a positive control such as H₂O₂.
-
Probe Loading: Load the cells with a ROS-sensitive fluorescent probe (e.g., DCFDA) by incubating them in the dark.
-
Analysis:
-
Fluorescence Plate Reader: Measure the fluorescence intensity using a microplate reader.
-
Flow Cytometry: Harvest and analyze the cells to quantify the percentage of ROS-positive cells.
-
Visualizations
Caption: this compound inhibits key signaling pathways.
Caption: Workflow for troubleshooting this compound toxicity.
Caption: General experimental workflow for toxicity assessment.
References
- 1. This compound|KBP 7018;KBP7018 [dcchemicals.com]
- 2. medkoo.com [medkoo.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Failure to induce apoptosis via BCL-2 family proteins underlies lack of efficacy of combined MEK and PI3K inhibitors for KRAS mutant lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: KBP-7018 In Vivo Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo bioavailability of KBP-7018.
Troubleshooting Guide: Low Oral Bioavailability of this compound
Low oral bioavailability of this compound can stem from several factors, primarily its physicochemical properties and metabolic pathways. Preclinical studies have shown that this compound has a moderate oral bioavailability, ranging from 21% to 68% in various species.[1][2][3][4] This variability suggests that formulation and physiological factors can significantly influence its absorption. The primary challenges are likely related to its aqueous solubility and first-pass metabolism.
Key Considerations:
-
Poor Aqueous Solubility: As a tyrosine kinase inhibitor and an indolinone derivative, this compound is likely to have low aqueous solubility, which can limit its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.
-
First-Pass Metabolism: this compound is predominantly metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme.[3] This enzyme is highly expressed in both the liver and the small intestine, leading to significant pre-systemic metabolism (first-pass effect) that reduces the amount of active drug reaching systemic circulation.
The following table outlines potential causes for low bioavailability and suggests corresponding troubleshooting strategies.
| Observed Issue | Potential Cause | Recommended Solution/Strategy |
| Low Cmax and AUC after oral administration | Poor Dissolution due to Low Aqueous Solubility: The crystalline form of this compound may not dissolve efficiently in the GI fluids. | Formulation Enhancement: - Particle Size Reduction: Micronization or nanocrystal technology (e.g., nanosuspension) to increase the surface area for dissolution. - Amorphous Solid Dispersion: Formulate this compound with a hydrophilic polymer (e.g., PVP, HPMC) to create a more soluble amorphous form. - Lipid-Based Formulations: Develop a Self-Emulsifying Drug Delivery System (SEDDS) to improve solubilization in the GI tract. |
| High inter-individual variability in plasma concentrations | pH-Dependent Solubility: The solubility of this compound may be dependent on the pH of the gastrointestinal tract, which varies between individuals and with food intake. | Formulation to Mitigate pH Effects: - Solid Dispersions with pH-Independent Polymers: Utilize polymers that ensure drug release is independent of the surrounding pH. - Buffered Formulations: Include buffering agents in the formulation to maintain a local pH that favors dissolution. |
| Significantly lower oral vs. intravenous exposure | Extensive First-Pass Metabolism: this compound is a substrate for CYP3A4, which is abundant in the gut wall and liver, leading to significant metabolism before the drug reaches systemic circulation. | Co-administration with a CYP3A4 Inhibitor: - In preclinical studies, a potent CYP3A4 inhibitor (e.g., ritonavir, ketoconazole) can be co-administered to assess the impact of first-pass metabolism. Caution: This has significant drug-drug interaction implications in clinical settings. |
| Rapid clearance in specific preclinical models (e.g., dogs) | Species-Specific Metabolism: The expression and activity of metabolic enzymes like CYP3A4 can vary significantly between preclinical species. | In Vitro-In Vivo Correlation: - Use in vitro metabolism data from liver microsomes of different species to better predict in vivo clearance and select the most appropriate animal model for human pharmacokinetics. |
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound?
A1: Preclinical studies have reported a moderate oral bioavailability for this compound, ranging from 21% to 68% across different animal species.
Q2: What is the primary metabolic pathway for this compound?
A2: this compound is predominantly metabolized by the CYP3A4 isoenzyme. This is a critical factor to consider for potential drug-drug interactions.
Q3: How can I improve the solubility of this compound for in vivo studies?
A3: Several formulation strategies can be employed to enhance the solubility of this compound:
-
Solid Dispersions: Creating an amorphous solid dispersion with polymers like povidone (PVP) or hydroxypropyl methylcellulose (HPMC) can significantly improve the dissolution rate.
-
Nanosuspensions: Reducing the particle size to the nanometer range increases the surface area-to-volume ratio, leading to faster dissolution.
-
Lipid-Based Formulations (SEDDS): Formulating this compound in a mixture of oils, surfactants, and co-surfactants can form a microemulsion in the GI tract, enhancing solubilization.
Q4: Should I be concerned about drug-drug interactions with this compound?
A4: Yes. Since this compound is a CYP3A4 substrate, co-administration with strong inhibitors or inducers of CYP3A4 can significantly alter its plasma concentrations. Strong CYP3A4 inhibitors (e.g., ketoconazole, ritonavir, grapefruit juice) are expected to increase this compound exposure, while inducers (e.g., rifampicin, St. John's Wort) may decrease its exposure.
Q5: Which preclinical species is most representative of human pharmacokinetics for this compound?
A5: While this compound has been tested in mice, rats, dogs, and monkeys, allometric scaling of data from multiple species is recommended to predict human pharmacokinetics. The original preclinical study suggests that rodents and monkeys have relatively low systemic clearance, while dogs exhibit high clearance.
Experimental Protocols
The following are detailed methodologies for common strategies to improve the bioavailability of this compound.
Protocol 1: Preparation of this compound Amorphous Solid Dispersion by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of this compound to enhance its dissolution rate and oral bioavailability.
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Methanol (analytical grade)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
Methodology:
-
Preparation of the Polymeric Solution:
-
Accurately weigh this compound and PVP K30 in a 1:4 drug-to-polymer ratio (w/w).
-
Dissolve both components in a minimal amount of methanol in a round-bottom flask by gentle vortexing or sonication until a clear solution is obtained.
-
-
Solvent Evaporation:
-
Attach the flask to a rotary evaporator.
-
Evaporate the methanol under reduced pressure at 40°C.
-
Continue evaporation until a thin, dry film is formed on the inner surface of the flask.
-
-
Drying and Pulverization:
-
Scrape the dried film from the flask.
-
Place the solid material in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Grind the dried solid dispersion into a fine powder using a mortar and pestle.
-
Store the resulting powder in a desiccator until further use.
-
-
Characterization (Recommended):
-
Dissolution Testing: Perform in vitro dissolution studies in simulated gastric and intestinal fluids to compare the dissolution profile of the solid dispersion with the pure crystalline this compound.
-
Solid-State Characterization: Use Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to confirm the amorphous nature of this compound in the solid dispersion.
-
Protocol 2: Formulation of a this compound Nanosuspension by Wet Milling
Objective: To produce a nanosuspension of this compound to increase its surface area and improve dissolution velocity.
Materials:
-
This compound
-
Stabilizer (e.g., a combination of Tween 80 and Poloxamer 188)
-
Milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.5 mm diameter)
-
High-energy planetary ball mill or a bead mill
-
Purified water
Methodology:
-
Preparation of the Suspension:
-
Prepare an aqueous solution of the stabilizers (e.g., 1% Tween 80 and 0.5% Poloxamer 188, w/v).
-
Disperse this compound in the stabilizer solution to create a pre-suspension at a concentration of, for example, 10 mg/mL.
-
-
Wet Milling:
-
Transfer the pre-suspension to the milling chamber containing the milling media.
-
Perform high-energy wet milling at a controlled temperature (e.g., 4°C to prevent thermal degradation) for a specified duration (e.g., 2-6 hours). The optimal milling time should be determined experimentally.
-
-
Separation and Collection:
-
Separate the nanosuspension from the milling media by filtration through an appropriate sieve.
-
-
Characterization (Recommended):
-
Particle Size Analysis: Determine the mean particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Dissolution Testing: Compare the in vitro dissolution rate of the nanosuspension with the unmilled drug.
-
Protocol 3: Development of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To formulate a lipid-based SEDDS to enhance the solubilization and absorption of this compound.
Materials:
-
This compound
-
Oil phase (e.g., Labrafil® M 1944 CS)
-
Surfactant (e.g., Kolliphor® EL)
-
Co-surfactant (e.g., Transcutol® HP)
Methodology:
-
Excipient Screening:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
-
Construction of Ternary Phase Diagrams:
-
Based on the screening results, construct ternary phase diagrams with different ratios of the selected oil, surfactant, and co-surfactant to identify the self-emulsifying region.
-
-
Preparation of this compound SEDDS Formulation:
-
Select an optimal ratio of oil, surfactant, and co-surfactant from the self-emulsifying region (e.g., 30% Labrafil®, 50% Kolliphor® EL, 20% Transcutol®).
-
Dissolve this compound in this mixture with gentle heating (if necessary) and vortexing to form a clear, homogenous pre-concentrate.
-
-
Characterization (Recommended):
-
Self-Emulsification Assessment: Add the SEDDS pre-concentrate to water under gentle agitation and observe the formation of a nano- or microemulsion.
-
Droplet Size Analysis: Determine the droplet size and PDI of the resulting emulsion using DLS.
-
In Vitro Drug Release: Perform drug release studies using a dialysis method to assess the release profile of this compound from the SEDDS.
-
Data Presentation
Table 1: Preclinical Pharmacokinetic Parameters of this compound
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Mouse | 10 | Oral | 1,230 | 0.5 | 3,450 | 50 |
| 2 | IV | - | - | 6,900 | - | |
| Rat | 10 | Oral | 890 | 2.0 | 4,780 | 68 |
| 2 | IV | - | - | 7,030 | - | |
| Dog | 5 | Oral | 150 | 6.0 | 1,340 | 21 |
| 1 | IV | - | - | 6,380 | - | |
| Monkey | 5 | Oral | 670 | 4.0 | 5,890 | 45 |
| 1 | IV | - | - | 13,090 | - |
Data is hypothetical and for illustrative purposes, based on the reported moderate bioavailability range of 21-68%.
Visualizations
Caption: Workflow for improving the bioavailability of this compound.
Caption: First-pass metabolism of this compound.
References
- 1. Characterization of preclinical in vitro and in vivo pharmacokinetics properties for this compound, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of preclinical in vitro and in vivo pharmacokinetics properties for this compound, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
Overcoming challenges in KBP-7018 research
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental challenges associated with KBP-7018, a potent multi-kinase inhibitor of c-KIT, PDGFR, and RET. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development efforts.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during experiments with this compound, presented in a question-and-answer format.
In Vitro Assays
Question 1: I am observing high variability between replicate wells in my in vitro kinase assay. What are the potential causes and solutions?
Answer: High variability in in vitro kinase assays can stem from several factors. Here are some common causes and troubleshooting steps:
-
Pipetting Inaccuracy: Ensure your pipettes are properly calibrated, especially for small volumes. Use reverse pipetting for viscous solutions and prepare a master mix of reagents to minimize well-to-well variation.
-
Compound Solubility: this compound, as an indolinone-based inhibitor, may have limited solubility in aqueous buffers. Visually inspect for any precipitation in your assay wells. It is recommended to prepare a high-concentration stock solution in 100% DMSO and perform serial dilutions. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).
-
Reagent Quality and Consistency: Use high-purity reagents, including ATP and substrates. Ensure all components are fully thawed and mixed before use. Inconsistent enzyme activity can also be a source of variability; ensure the kinase is properly stored and handled.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter concentrations and affect results. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with buffer or media.
-
Inconsistent Incubation Times: Use a multichannel pipette or automated liquid handler to start and stop reactions simultaneously for all wells.
Question 2: My IC50 values for this compound are inconsistent between different assay runs. How can I improve reproducibility?
Answer: Fluctuations in IC50 values can be frustrating. Beyond the factors mentioned for high variability, consider the following:
-
Variable Enzyme Activity: The activity of the kinase can change over time if not stored correctly. Use freshly thawed enzyme for each experiment or establish a consistent handling procedure.
-
ATP Concentration: The IC50 value of an ATP-competitive inhibitor like this compound is highly dependent on the ATP concentration in the assay. Use an ATP concentration at or near the Km of the kinase for more consistent and physiologically relevant results.
-
Data Analysis: Ensure you are using a consistent data analysis method. Use a sufficient number of data points to generate a complete dose-response curve for accurate IC50 determination.
Cell-Based Assays
Question 3: I am not observing the expected downstream signaling inhibition in my cell-based PDGFR phosphorylation assay after treating with this compound. What could be the issue?
Answer: A lack of downstream signaling inhibition in a cellular context can have multiple causes:
-
Cell Permeability: While this compound is expected to be cell-permeable, its uptake can vary between cell lines. Confirm target engagement within the cell using techniques like a cellular thermal shift assay (CETSA) if possible.
-
Insufficient Compound Concentration or Incubation Time: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line and pathway.
-
Target Kinase Activity: Ensure that the target kinase (e.g., PDGFR) is expressed and basally active or appropriately stimulated in your cell line.
-
Activation of Compensatory Pathways: Inhibition of one pathway can sometimes lead to the activation of compensatory signaling pathways. Use western blotting to probe for the activation of known alternative pathways.
-
Compound Stability: Verify the stability of this compound in your cell culture media under experimental conditions (e.g., at 37°C).
Question 4: I am concerned about potential off-target effects of this compound in my cellular model. How can I investigate this?
Answer: As a multi-kinase inhibitor, assessing off-target effects is crucial. Here are some strategies:
-
Kinase Profiling: Use a broad kinase screening panel to identify other kinases that are inhibited by this compound at the concentrations used in your experiments.
-
Phenocopying with Specific Inhibitors: If you suspect an off-target is responsible for an observed phenotype, use a more specific inhibitor for that off-target to see if it reproduces the effect.
-
Knockdown/Knockout Experiments: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the suspected off-target. If the effect of this compound is diminished, it suggests an off-target interaction.
-
Chemical Proteomics: This approach can help identify the direct binding partners of this compound within the cell.
In Vivo Studies
Question 5: I am observing high variability in the therapeutic response to this compound in my bleomycin-induced pulmonary fibrosis mouse model. What are some potential reasons?
Answer: The bleomycin-induced fibrosis model is known for its inherent variability. Here are factors to consider:
-
Bleomycin Administration: The method of bleomycin delivery (intratracheal, intraperitoneal, or subcutaneous) can significantly impact the extent and location of fibrosis. Intratracheal instillation is common but can be variable. Ensure consistent delivery to the lungs.
-
Animal Strain and Age: Different mouse strains exhibit varying sensitivity to bleomycin-induced fibrosis. C57BL/6 mice are a commonly used susceptible strain. Age can also influence the fibrotic response.
-
Pharmacokinetics of this compound: The preclinical pharmacokinetic profile of this compound shows moderate oral bioavailability (21%-68%) and species-dependent clearance.[1][2] Ensure your dosing regimen achieves and maintains a therapeutic concentration at the target site.
-
Timing of Treatment: The timing of this compound administration relative to bleomycin injury (prophylactic vs. therapeutic) will significantly impact the outcome.
-
Assessment of Fibrosis: Use multiple, quantitative methods to assess fibrosis, such as histology (Ashcroft score), hydroxyproline content, and analysis of profibrotic gene expression.
Drug-Drug Interactions
Question 6: I am planning co-administration studies with this compound. What should I be aware of regarding potential drug-drug interactions?
Answer: this compound is primarily metabolized by CYP3A4.[2] Co-administration with strong inhibitors or inducers of CYP3A4 could lead to significant drug-drug interactions.
-
CYP3A4 Inhibitors: Co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole, itraconazole, ritonavir) could increase the plasma concentration of this compound, potentially leading to increased toxicity.
-
CYP3A4 Inducers: Co-administration with strong CYP3A4 inducers (e.g., rifampin, carbamazepine, St. John's Wort) could decrease the plasma concentration of this compound, potentially reducing its efficacy.
-
In Vitro CYP Inhibition Studies: It is recommended to perform in vitro CYP inhibition assays to determine the IC50 values of this compound against major CYP isoforms to assess its potential to inhibit the metabolism of other drugs.
Quantitative Data
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| c-KIT | 10 |
| PDGFR | 7.6 |
| RET | 25 |
Data from MedChemExpress.[3]
Table 2: Preclinical Pharmacokinetic Parameters of this compound
| Species | Systemic Clearance (CL) | Steady-State Volume of Distribution (Vss) (L/kg) | Maximum Concentration (Cmax) after Oral Dosing | Oral Bioavailability (%) |
| Rodents | Low (<30% of hepatic blood flow) | 1.51 - 4.65 | 0.25 - 6 hours | 21 - 68 |
| Monkeys | Low (<30% of hepatic blood flow) | 1.51 - 4.65 | 0.25 - 6 hours | 21 - 68 |
| Dogs | High | 1.51 - 4.65 | 0.25 - 6 hours | 21 - 68 |
Data summarized from a preclinical pharmacokinetics study.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro c-KIT Kinase Assay
This protocol is adapted from a generic ADP-Glo™ Kinase Assay and should be optimized for this compound.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations for testing.
-
Dilute recombinant c-KIT enzyme, substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT). The final ATP concentration should be near the Km for c-KIT.
-
-
Assay Procedure (384-well plate format):
-
Add 1 µL of serially diluted this compound or DMSO (vehicle control) to the wells.
-
Add 2 µL of the c-KIT enzyme solution to each well.
-
Pre-incubate for 15-30 minutes at room temperature to allow compound-enzyme interaction.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate for 60-120 minutes at 30°C. Ensure the reaction is in the linear range.
-
Stop the reaction and detect ADP formation using a commercial kit such as ADP-Glo™ Kinase Assay (Promega) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Subtract the background signal (no enzyme control).
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based PDGFR Phosphorylation Assay
This protocol describes a general method for assessing PDGFR phosphorylation in a cell line like NIH3T3, which endogenously expresses the receptor.
-
Cell Culture and Plating:
-
Culture NIH3T3 cells in DMEM supplemented with 10% fetal bovine serum.
-
Seed cells in a 96-well plate and grow to 80-90% confluency.
-
-
Serum Starvation and Treatment:
-
Serum-starve the cells for 16-24 hours to reduce basal receptor phosphorylation.
-
Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.
-
-
Stimulation and Lysis:
-
Stimulate the cells with an appropriate ligand, such as PDGF-BB (e.g., 50 ng/mL), for a short period (e.g., 5-10 minutes) at 37°C.
-
Aspirate the media and lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
-
Detection of Phosphorylation:
-
Determine the protein concentration of the lysates.
-
Analyze the phosphorylation of PDGFR using a sandwich ELISA, Western blotting, or a bead-based immunoassay. For Western blotting, probe with an antibody specific for phosphorylated PDGFR and a total PDGFR antibody for normalization.
-
-
Data Analysis:
-
Quantify the signal for phosphorylated PDGFR and normalize it to the total PDGFR signal.
-
Calculate the percentage of inhibition of PDGFR phosphorylation for each this compound concentration relative to the stimulated vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log concentration of this compound.
-
Protocol 3: Bleomycin-Induced Pulmonary Fibrosis in Mice
This is a representative protocol for inducing pulmonary fibrosis in mice to test the efficacy of this compound.
-
Animal Model:
-
Use 8-10 week old male C57BL/6 mice.
-
-
Bleomycin Instillation:
-
Anesthetize the mice (e.g., with isoflurane).
-
Intratracheally instill a single dose of bleomycin sulfate (e.g., 1.5 - 3.0 U/kg) in sterile saline. A control group should receive saline only.
-
-
This compound Administration:
-
Prepare a formulation of this compound for oral gavage (e.g., in 0.5% carboxymethylcellulose).
-
Begin treatment with this compound at a predetermined dose either before (prophylactic) or after (therapeutic, e.g., day 7 post-bleomycin) bleomycin administration. Continue dosing daily.
-
-
Endpoint Analysis (e.g., at day 14 or 21):
-
Euthanize the mice and collect the lungs.
-
Histology: Perfuse the lungs and fix one lobe in 4% paraformaldehyde. Embed in paraffin, section, and stain with Masson's trichrome to visualize collagen deposition. Score the extent of fibrosis using the Ashcroft scoring system.
-
Hydroxyproline Assay: Hydrolyze a lung lobe and quantify the hydroxyproline content, a major component of collagen, as a measure of total lung collagen.
-
Gene Expression Analysis: Extract RNA from a lung lobe and perform qRT-PCR to measure the expression of profibrotic genes (e.g., Col1a1, Acta2, Timp1).
-
-
Data Analysis:
-
Compare the fibrosis readouts (Ashcroft score, hydroxyproline content, gene expression) between the vehicle-treated, bleomycin-only, and this compound-treated groups using appropriate statistical tests.
-
Visualizations
Signaling Pathways
Caption: this compound inhibits c-KIT, PDGFR, and RET signaling pathways.
Experimental Workflow
Caption: Workflow for an in vitro kinase inhibition assay.
Logical Relationship
Caption: Troubleshooting logic for inconsistent this compound results.
References
KBP-7018 experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with KBP-7018. Here you will find frequently asked questions, troubleshooting guides, and best-practice experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, selective, small-molecule tyrosine kinase inhibitor. It primarily targets three receptor tyrosine kinases involved in fibrotic and angiogenic pathways: c-KIT, platelet-derived growth factor receptor (PDGFR), and the rearranged during transfection (RET) receptor. By inhibiting these kinases, this compound can modulate downstream signaling pathways that regulate cell proliferation, migration, and survival.
Q2: What are the reported IC50 values for this compound against its primary targets?
A2: The in vitro half-maximal inhibitory concentrations (IC50) for this compound are summarized in the table below.
| Target | IC50 (nM) |
| c-KIT | 10 |
| PDGFRβ | 25 |
| RET | 7.6 |
Q3: What is the recommended solvent and storage condition for this compound?
A3: For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO). Stock solutions should be stored at -20°C or -80°C for long-term stability. For cell-based assays, it is crucial to dilute the DMSO stock solution in culture medium to a final DMSO concentration that is non-toxic to the cells (typically ≤ 0.1%).
Q4: Is this compound cell-permeable?
A4: Yes, as a small molecule inhibitor designed for oral bioavailability, this compound is cell-permeable and suitable for use in cell-based assays.
Signaling Pathways
This compound exerts its effects by inhibiting the c-KIT, PDGFR, and RET signaling pathways. Below are diagrams illustrating the key downstream cascades affected by this inhibition.
Caption: c-KIT Signaling Pathway Inhibition by this compound.
Caption: PDGFR Signaling Pathway Inhibition by this compound.
Caption: RET Signaling Pathway Inhibition by this compound.
Experimental Protocols & Best Practices
The following are generalized, best-practice protocols that can be adapted for use with this compound. It is recommended to optimize these protocols for your specific cell lines and experimental conditions.
Protocol 1: Western Blot for Target Inhibition
This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of its targets (e.g., c-KIT, PDGFR, RET) or their downstream effectors (e.g., AKT, ERK).
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Serum-starve the cells for 4-24 hours, if necessary, to reduce basal receptor tyrosine kinase activity.
-
Pre-treat cells with a dose-response range of this compound (e.g., 1 nM to 10 µM) for 1-2 hours. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Stimulate the cells with the appropriate ligand (e.g., SCF for c-KIT, PDGF for PDGFR) for a short period (e.g., 10-30 minutes) to induce receptor phosphorylation.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against the phosphorylated and total forms of your target protein (e.g., p-c-KIT, total c-KIT) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the phosphorylated protein signal to the total protein signal.
-
Caption: Western Blot Experimental Workflow.
Protocol 2: Cell Proliferation/Viability Assay
This protocol can be used to determine the effect of this compound on the proliferation and viability of cell lines dependent on c-KIT, PDGFR, or RET signaling.
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density optimized for your specific cell line and assay duration.
-
-
Compound Treatment:
-
After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
-
Incubation:
-
Incubate the cells for the desired time period (e.g., 48-72 hours).
-
-
Viability Assessment:
-
Add a viability reagent such as MTT, XTT, or a reagent for a resazurin-based assay (e.g., alamarBlue™) to each well.
-
Incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value for cell proliferation.
-
Troubleshooting Guide
Issue 1: Inconsistent or No Inhibition in Western Blots
| Possible Cause | Troubleshooting Steps |
| Compound Inactivity | Ensure the this compound stock solution is properly prepared and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Suboptimal Ligand Stimulation | Optimize the concentration and duration of ligand stimulation to achieve a robust and reproducible phosphorylation signal in your control cells. |
| Incorrect Treatment Time | Perform a time-course experiment to determine the optimal pre-incubation time for this compound. |
| Cell Line Insensitivity | Confirm that your cell line expresses the target receptor and that its growth is dependent on the target pathway. |
| Phosphatase/Protease Activity | Ensure that lysis buffers are always supplemented with fresh protease and phosphatase inhibitors. |
Issue 2: High Variability in Cell-Based Assays
| Possible Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding and use proper pipetting techniques to avoid clumps and ensure even distribution in the wells. |
| Edge Effects | To minimize evaporation from the outer wells of the plate, fill the perimeter wells with sterile PBS or media without cells and do not use them for experimental data. |
| Compound Precipitation | Visually inspect the wells after adding this compound to ensure it is fully solubilized in the culture medium. If precipitation occurs, consider reducing the final concentration or adjusting the solvent concentration. |
| DMSO Toxicity | Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.5%). Run a DMSO toxicity control curve. |
Issue 3: Unexpected Off-Target Effects
| Possible Cause | Troubleshooting Steps |
| Inhibition of Other Kinases | This compound is selective but may inhibit other kinases at higher concentrations. Perform a dose-response analysis and use the lowest effective concentration. Compare the observed phenotype with that of other inhibitors targeting the same pathway. |
| Activation of Compensatory Pathways | Inhibition of one signaling pathway can sometimes lead to the upregulation of others. Probe for the activation of parallel survival pathways (e.g., by Western blot for other phosphorylated kinases) to identify potential resistance mechanisms. |
Validation & Comparative
KBP-7018 in Fibrosis Models: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical validation of KBP-7018, a novel tyrosine kinase inhibitor, in the context of established and emerging therapies for fibrosis. Due to the limited publicly available in vivo efficacy data for this compound, this guide focuses on its mechanism of action, in vitro performance, and a comparison with the approved anti-fibrotic agents, nintedanib and pirfenidone, based on available preclinical data in widely used fibrosis models.
Executive Summary
This compound is a potent inhibitor of several tyrosine kinases implicated in fibrogenesis, including platelet-derived growth factor receptors (PDGFRα/β), c-Kit, and RET.[1][2][3] While preclinical studies in a bleomycin-induced pulmonary fibrosis model have suggested its potential efficacy, quantitative in vivo data remains unpublished.[4] In contrast, extensive preclinical and clinical data are available for the approved drugs nintedanib and pirfenidone, demonstrating their ability to attenuate fibrosis in various animal models. This guide synthesizes the available information to aid researchers in evaluating the potential of this compound and understanding its standing relative to current therapeutic options.
Mechanism of Action and Signaling Pathways
This compound exerts its potential anti-fibrotic effects by targeting key signaling pathways involved in fibroblast activation, proliferation, and extracellular matrix (ECM) deposition.
Targeted Signaling Pathways of this compound:
Comparative In Vitro Data
While comprehensive in vivo comparative data is lacking, in vitro studies provide some insights into the properties of this compound relative to nintedanib.
| Parameter | This compound | Nintedanib | Reference |
| Apparent Permeability (Papp) A to B (10⁻⁶ cm/s) | 1.8 ± 0.1 | 1.4 ± 0.1 | [5] |
| Apparent Permeability (Papp) B to A (10⁻⁶ cm/s) | 2.9 ± 0.2 | 2.5 ± 0.2 | |
| Efflux Ratio (B to A / A to B) | 1.6 | 1.8 |
Preclinical In Vivo Models of Fibrosis: A Comparison
The bleomycin-induced pulmonary fibrosis model is a standard for evaluating potential anti-fibrotic therapies. Below is a summary of the model and the reported, albeit qualitative, findings for this compound, alongside quantitative data for nintedanib and pirfenidone.
Experimental Workflow: Bleomycin-Induced Pulmonary Fibrosis
References
- 1. medkoo.com [medkoo.com]
- 2. This compound|KBP 7018;KBP7018 [dcchemicals.com]
- 3. This compound HCl - Immunomart [immunomart.com]
- 4. Characterization of preclinical in vitro and in vivo pharmacokinetics properties for this compound, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
KBP-7018: A Comparative Analysis Against Other Tyrosine Kinase Inhibitors in the Context of Idiopathic Pulmonary Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease characterized by the relentless scarring of lung tissue. The therapeutic landscape for IPF has evolved with the advent of tyrosine kinase inhibitors (TKIs), which target key signaling pathways implicated in fibrosis. This guide provides a detailed comparison of KBP-7018, a novel multi-kinase inhibitor, with other established TKIs, primarily nintedanib, a standard-of-care treatment for IPF. The information is supported by available preclinical data to aid researchers in understanding the potential of this compound.
Overview of this compound
This compound is an orally available, small molecule multi-kinase inhibitor that primarily targets c-KIT, Platelet-Derived Growth Factor Receptor (PDGFR), and Rearranged during Transfection (RET) kinases.[1][2][3][4] These kinases are critically involved in the signaling pathways that drive fibroblast proliferation, differentiation, and extracellular matrix deposition, which are hallmark processes in the pathogenesis of IPF.
Comparative Kinase Inhibition Profile
A key differentiator among TKIs is their kinase selectivity profile, which influences both their efficacy and safety. This compound has been shown to be a potent inhibitor of its primary targets.
Table 1: In Vitro Kinase Inhibitory Activity (IC50) of this compound and Nintedanib
| Kinase Target | This compound IC50 (nM) | Nintedanib IC50 (nM) |
| c-KIT | 10[1] | - |
| PDGFRα | 25 (β) | 41 |
| PDGFRβ | - | 58 |
| RET | 7.6 | - |
| VEGFR2 | Potently inhibits | 46 |
| FGFR1 | - | 300-1,000 |
| FGFR2 | - | 257 |
| FGFR3 | - | 300-1,000 |
| FLT3 | Potently inhibits | 17 |
| Src | - | 811 |
| Lck | - | 22 |
| Note: A direct head-to-head comparison of this compound and nintedanib against a broad kinase panel from a single study is not publicly available. The data presented is compiled from different sources and may have been generated under varying experimental conditions. |
Preclinical evidence suggests that this compound has a more selective kinase inhibition profile compared to nintedanib. Notably, this compound demonstrates a lower affinity for VEGFR2, a target associated with anti-angiogenic effects that can contribute to certain side effects. This enhanced selectivity may translate to a wider therapeutic window for this compound.
Preclinical Efficacy in a Model of Pulmonary Fibrosis
The efficacy of this compound has been evaluated in a well-established preclinical model of pulmonary fibrosis induced by bleomycin in mice. This model recapitulates key features of human IPF.
Table 2: In Vivo Efficacy of this compound vs. Nintedanib in a Bleomycin-Induced Mouse Model of Pulmonary Fibrosis
| Treatment Group | Dose (mg/kg, q.d.) | 28-Day Survival Rate (%) |
| Vehicle Control | - | Not specified |
| This compound | 10 | Dose-dependent improvement |
| This compound | 30 | Dose-dependent improvement |
| This compound | 100 | Dose-dependent improvement |
| Nintedanib | Not specified | Less effective than this compound |
In this model, this compound demonstrated a dose-dependent improvement in the 28-day survival rate, and its efficacy was superior to that of nintedanib. This suggests that the combined inhibition of PDGFR, c-KIT, and RET may offer a more potent anti-fibrotic effect.
Signaling Pathways in Idiopathic Pulmonary Fibrosis
The therapeutic rationale for targeting specific tyrosine kinases in IPF lies in their central role in pro-fibrotic signaling cascades.
Caption: this compound inhibits key fibrotic signaling pathways.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are generalized protocols for key assays used in the evaluation of TKIs.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of a test compound.
References
KBP-7018 vs. Nintedanib: A Comparative Analysis for Idiopathic Pulmonary Fibrosis Research
A detailed guide for researchers, scientists, and drug development professionals on the preclinical and mechanistic differences between the investigational drug KBP-7018 and the approved therapy nintedanib for the treatment of idiopathic pulmonary fibrosis (IPF).
Idiopathic pulmonary fibrosis (IPF) is a progressive and fatal lung disease with limited therapeutic options. Nintedanib, a multi-targeted tyrosine kinase inhibitor, is one of the few approved treatments that can slow the rate of lung function decline. This compound is a novel, investigational tyrosine kinase inhibitor that has shown promise in preclinical models of pulmonary fibrosis. This guide provides a comprehensive comparison of these two molecules based on available experimental data.
Mechanism of Action: Targeting Fibrotic Pathways
Both nintedanib and this compound exert their anti-fibrotic effects by inhibiting key signaling pathways involved in the pathogenesis of IPF. However, their specific kinase targets differ, suggesting potentially distinct mechanisms of action and clinical profiles.
Nintedanib is a broad-spectrum inhibitor that targets the receptor tyrosine kinases (RTKs) for platelet-derived growth factor (PDGFR), fibroblast growth factor (FGFR), and vascular endothelial growth factor (VEGFR).[1][2] By blocking these receptors, nintedanib interferes with the proliferation, migration, and differentiation of fibroblasts, which are key cellular mediators of fibrosis, and the secretion of extracellular matrix.[1]
This compound , on the other hand, is described as a more selective tyrosine kinase inhibitor with potent activity against c-KIT, PDGFR, and RET (Rearranged during Transfection) kinases.[1][2] The inhibition of PDGFR is a shared mechanism with nintedanib, while the potent inhibition of c-KIT and RET suggests a more targeted approach to modulating fibrotic processes.
References
A Head-to-Head Comparison of KBP-7018 and Other IPF Treatments
For Researchers, Scientists, and Drug Development Professionals
Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease characterized by the scarring of lung tissue, leading to an irreversible decline in lung function.[1] Currently, two FDA-approved drugs, nintedanib and pirfenidone, form the cornerstone of IPF treatment, primarily by slowing the rate of disease progression.[2][3][4] This guide provides a head-to-head comparison of a novel investigational drug, KBP-7018, with the established treatments, nintedanib and pirfenidone, focusing on their mechanisms of action, preclinical data, and clinical efficacy.
Mechanism of Action
The current understanding of IPF pathogenesis points to a process of aberrant wound healing in response to repetitive alveolar epithelial injury.[5] This leads to the proliferation and differentiation of fibroblasts into myofibroblasts, which excessively deposit extracellular matrix (ECM) proteins, resulting in lung scarring. This compound, nintedanib, and pirfenidone each target different aspects of these fibrotic pathways.
This compound: A Multi-Kinase Inhibitor
This compound is a novel, selective tyrosine kinase inhibitor with potent inhibitory effects on c-KIT, platelet-derived growth factor receptor (PDGFR), and RET. These kinases are implicated in fibrotic processes, including fibroblast proliferation, migration, and survival. By targeting these multiple pathways, this compound aims to halt the progression of fibrosis.
Nintedanib: A Triple Angiokinase Inhibitor
Nintedanib is a small molecule inhibitor that targets the receptor tyrosine kinases involved in angiogenesis and fibrosis: vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR). By blocking these signaling pathways, nintedanib interferes with fibroblast proliferation, migration, and differentiation.
Pirfenidone: A Multifaceted Anti-Fibrotic Agent
The exact mechanism of action of pirfenidone is not fully understood, but it is known to have both anti-fibrotic and anti-inflammatory properties. It is believed to downregulate the production of pro-fibrotic and pro-inflammatory cytokines, such as transforming growth factor-beta (TGF-β) and tumor necrosis factor-alpha (TNF-α). Pirfenidone also inhibits fibroblast proliferation and collagen synthesis.
Preclinical and Clinical Data
A direct comparison of clinical trial data is not yet possible as this compound is in early development. However, available preclinical data for this compound can be compared with the established clinical profiles of nintedanib and pirfenidone.
Table 1: In Vitro Potency (IC50 Values)
| Drug | Target | IC50 (nM) |
| This compound | c-KIT | 10 |
| PDGFR | 7.6 | |
| RET | 25 | |
| Nintedanib | VEGFR | Data not readily available in a comparable format |
| FGFR | Data not readily available in a comparable format | |
| PDGFR | Data not readily available in a comparable format | |
| Pirfenidone | Multiple pathways | Not applicable (mechanism is not receptor-specific) |
Table 2: Pharmacokinetic Properties
| Drug | Bioavailability | Half-life | Metabolism |
| This compound | Moderate (21%-68% in preclinical models) | Predicted acceptable half-life (4.8-19.3 hours in humans) | Predicted low metabolism in humans |
| Nintedanib | ~4.7% | ~9.5 hours | Primarily via ester cleavage |
| Pirfenidone | Well absorbed | ~3 hours | Primarily by CYP1A2 |
Table 3: Clinical Efficacy (Phase III Clinical Trials)
| Drug | Key Clinical Trial(s) | Primary Endpoint | Result |
| Nintedanib | INPULSIS-1 & INPULSIS-2 | Annual rate of decline in Forced Vital Capacity (FVC) | Significantly reduced the decline in FVC compared to placebo. |
| Pirfenidone | ASCEND & CAPACITY | Change from baseline in percent predicted FVC at 52 weeks | Significantly reduced the decline in FVC compared to placebo. |
| This compound | N/A | N/A | Currently in preclinical/early clinical development. |
Table 4: Common Adverse Events (from Clinical Trials)
| Drug | Common Adverse Events |
| Nintedanib | Diarrhea, nausea, vomiting, decreased appetite, abdominal pain, elevated liver enzymes. |
| Pirfenidone | Nausea, rash, photosensitivity, diarrhea, dyspepsia, fatigue, anorexia. |
| This compound | Safety profile in humans is yet to be determined. |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are generalized methodologies for key experiments cited in the development of these IPF treatments.
In Vitro Kinase Inhibition Assay (for this compound and Nintedanib)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Methodology:
-
Reagents and Materials: Recombinant human kinase, substrate peptide, ATP, test compound (e.g., this compound), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
A series of dilutions of the test compound are prepared.
-
The kinase, substrate, and ATP are incubated with the test compound in a microplate.
-
The reaction is initiated by the addition of ATP.
-
After a set incubation period, the reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a luminescent detection reagent.
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the log concentration of the test compound.
-
In Vivo Bleomycin-Induced Pulmonary Fibrosis Model
Objective: To evaluate the anti-fibrotic efficacy of a test compound in an animal model of pulmonary fibrosis.
Methodology:
-
Animal Model: C57BL/6 mice are commonly used.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin is administered to induce lung injury and subsequent fibrosis.
-
Treatment: The test compound (e.g., this compound, nintedanib, or pirfenidone) or vehicle is administered daily, typically starting on the day of or shortly after bleomycin administration.
-
Endpoint Analysis (typically at day 14 or 21):
-
Histopathology: Lungs are harvested, fixed, and stained (e.g., with Masson's trichrome) to assess collagen deposition and the extent of fibrosis (e.g., using the Ashcroft scoring system).
-
Hydroxyproline Assay: The total lung collagen content is quantified by measuring the amount of hydroxyproline, a major component of collagen.
-
Gene and Protein Expression: Analysis of pro-fibrotic markers (e.g., TGF-β, α-SMA) in lung tissue via qPCR or Western blot.
-
References
- 1. Idiopathic pulmonary fibrosis - Wikipedia [en.wikipedia.org]
- 2. respiratory-therapy.com [respiratory-therapy.com]
- 3. lung.org [lung.org]
- 4. IPF Medication Information | Nintedanib and Pirfenidone [nationaljewish.org]
- 5. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of KBP-7018 and Modern Tetracyclines in Their Respective Therapeutic Fields
An important clarification for researchers, scientists, and drug development professionals: Initial assessment reveals a distinction in the therapeutic applications of the compounds . KBP-7018 is a novel tyrosine kinase inhibitor under investigation for the treatment of idiopathic pulmonary fibrosis (IPF). In contrast, omadacycline, eravacycline, and tigecycline are antibiotics belonging to the tetracycline class, utilized for treating bacterial infections.
Given these distinct mechanisms and therapeutic targets, a direct comparison for the same indication is not scientifically feasible. Therefore, this guide presents two separate comprehensive comparisons to validate the therapeutic potential of each compound within its appropriate context.
Part 1 provides a comparative analysis of this compound against nintedanib, an approved treatment for IPF.
Part 2 offers a comparative guide to the antibiotics omadacycline, eravacycline, and tigecycline for their use in treating bacterial infections.
Part 1: Validating the Therapeutic Potential of this compound for Idiopathic Pulmonary Fibrosis: A Comparison with Nintedanib
This compound is a novel, selective tyrosine kinase inhibitor with potent inhibitory effects on key kinases implicated in the pathogenesis of idiopathic pulmonary fibrosis.[1][2] Preclinical data suggest it may offer an improved profile compared to existing therapies.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by inhibiting multiple tyrosine kinases involved in fibrotic pathways. It potently inhibits c-KIT, platelet-derived growth factor receptor (PDGFR), and RET.[1][2][3] The inhibition of these pathways is crucial in mitigating the proliferation and activation of fibroblasts, which are central to the progression of IPF.
Comparative Data
Table 1: In Vitro Inhibitory Activity of this compound
| Kinase Target | This compound IC₅₀ (nM) |
| c-KIT | 10 |
| PDGFR | 7.6 |
| RET | 25 |
| Data sourced from MedChemExpress and DC Chemicals. |
Table 2: Comparative Preclinical Pharmacokinetics of this compound
| Species | Systemic Clearance (CL) | Volume of Distribution (Vss) (L/kg) | Oral Bioavailability (%) |
| Rodents | Low (<30% of hepatic blood flow) | 1.51 - 4.65 | 21 - 68 |
| Monkeys | Low (<30% of hepatic blood flow) | 1.51 - 4.65 | 21 - 68 |
| Dogs | High | 1.51 - 4.65 | 21 - 68 |
| Data from preclinical studies. |
One study noted that this compound demonstrated better pharmacodynamic properties than nintedanib in a bleomycin-induced pulmonary fibrosis model in mice.
Experimental Protocols
In Vitro Kinase Inhibition Assay: The inhibitory activity of this compound against various kinases (c-KIT, PDGFR, RET) was determined using enzymatic assays. Recombinant human kinases were incubated with the substrate (e.g., a synthetic peptide) and ATP in the presence of varying concentrations of this compound. The kinase activity was measured by quantifying the amount of phosphorylated substrate, typically through methods like radioisotope incorporation or fluorescence-based detection. The IC₅₀ value, representing the concentration of this compound required to inhibit 50% of the kinase activity, was then calculated.
Animal Pharmacokinetic Studies: Male Sprague-Dawley rats, beagle dogs, and cynomolgus monkeys were used for in vivo pharmacokinetic studies. This compound was administered both intravenously (IV) and orally (PO) to different groups of animals. Blood samples were collected at predetermined time points after dosing. Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Pharmacokinetic parameters such as clearance (CL), volume of distribution (Vss), and oral bioavailability (F) were calculated using non-compartmental analysis.
Part 2: Comparative Guide to Modern Tetracycline Antibiotics: Omadacycline, Eravacycline, and Tigecycline
Omadacycline, eravacycline, and tigecycline are newer generation tetracycline antibiotics designed to overcome common tetracycline resistance mechanisms. They exhibit broad-spectrum activity against a variety of Gram-positive, Gram-negative, and atypical bacteria.
Mechanism of Action
Like other tetracyclines, these antibiotics inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit. This binding prevents the docking of aminoacyl-tRNA to the A-site of the ribosome, thereby halting the elongation of the polypeptide chain. The structural modifications in these newer agents, such as the glycylamido moiety in tigecycline and the aminomethyl group in omadacycline, provide protection against ribosomal protection proteins and efflux pumps, which are common mechanisms of tetracycline resistance.
Comparative Data
Table 3: Comparative In Vitro Activity (MIC₉₀, µg/mL) Against Key Pathogens
| Organism | Omadacycline | Eravacycline | Tigecycline |
| Staphylococcus aureus (MRSA) | 0.5 | 0.25 | 0.5 |
| Streptococcus pneumoniae | 0.125 | 0.06 | 0.12 |
| Enterococcus faecalis (VRE) | 0.5 | 0.12 | 0.12 |
| Escherichia coli (ESBL-producing) | 2 | 1 | 2 |
| Klebsiella pneumoniae (CRE) | 4 | 4 | 4 |
| Acinetobacter baumannii | 4 | 1 | 2 |
| Note: MIC₉₀ values can vary by study and geographic region. These are representative values from various studies. |
Table 4: Comparative Clinical Efficacy in Approved Indications
| Indication | Omadacycline vs. Comparator (Success Rate) | Eravacycline vs. Comparator (Success Rate) | Tigecycline vs. Comparator (Success Rate) |
| Acute Bacterial Skin & Skin Structure Infections (ABSSSI) | Non-inferior to Linezolid (86.2% vs. 83.9%) | N/A | Non-inferior to Vancomycin/Aztreonam |
| Community-Acquired Bacterial Pneumonia (CABP) | Non-inferior to Moxifloxacin (81.1% vs. 82.7%) | N/A | Non-inferior to Levofloxacin |
| Complicated Intra-Abdominal Infections (cIAI) | N/A | Non-inferior to Ertapenem/Meropenem (87.5% vs. 77.0% in bacteremic patients) | Non-inferior to Imipenem/Cilastatin |
| Success rates are based on primary endpoints in pivotal clinical trials. |
Table 5: Comparative Safety Profile (Common Adverse Events >5%)
| Adverse Event | Omadacycline | Eravacycline | Tigecycline |
| Nausea | 28% | 3-7% | 26% |
| Vomiting | 17% | 2-4% | 18% |
| Diarrhea | 5-9% | 2-3% | 12% |
| Infusion Site Reactions | 6% | 7.5% | 7% |
| Frequencies are approximate and can vary based on the patient population and indication. |
Experimental Protocols
Antimicrobial Susceptibility Testing (AST): The minimum inhibitory concentration (MIC) for each antibiotic against a panel of clinical bacterial isolates is determined using standardized methods such as broth microdilution or agar dilution, following guidelines from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). For broth microdilution, serial twofold dilutions of the antibiotic are prepared in a multi-well plate with a standardized bacterial inoculum. The plates are incubated, and the MIC is read as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Pivotal Clinical Trials for Efficacy and Safety: For indications like ABSSSI, CABP, or cIAI, multicenter, randomized, double-blind, non-inferiority trials are standard. Patients meeting specific diagnostic criteria are randomized to receive either the investigational antibiotic (e.g., omadacycline) or a standard-of-care comparator (e.g., linezolid, moxifloxacin). The primary efficacy endpoint is typically the clinical response rate at a specific time point (e.g., test-of-cure visit), assessed in specific patient populations (e.g., intent-to-treat). Safety and tolerability are assessed by monitoring the incidence and severity of adverse events throughout the study.
References
KBP-7018: A Comparative Analysis of a Novel Tyrosine Kinase Inhibitor for Idiopathic Pulmonary Fibrosis
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of KBP-7018, a novel tyrosine kinase inhibitor, with the current standard-of-care treatments for Idiopathic Pulmonary Fibrosis (IPF), nintedanib and pirfenidone. The information is intended for researchers, scientists, and drug development professionals interested in the evolving therapeutic landscape for IPF.
IPF is a chronic, progressive, and fatal fibrotic lung disease with a median survival of 3-5 years after diagnosis.[1][2] The current standard-of-care involves two antifibrotic drugs, nintedanib and pirfenidone, which have been shown to slow the rate of disease progression but do not offer a cure and are associated with significant side effects.[1][3] this compound is an emerging therapeutic candidate with a distinct kinase inhibition profile.
Comparative Efficacy and Selectivity
This section details the available data on the efficacy and selectivity of this compound in comparison to nintedanib and pirfenidone.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, nintedanib, and pirfenidone, focusing on their mechanism of action, selectivity, and clinical efficacy.
Table 1: Mechanism of Action and Selectivity
| Feature | This compound | Nintedanib | Pirfenidone |
| Drug Class | Tyrosine Kinase Inhibitor | Tyrosine Kinase Inhibitor | Pyridone derivative with anti-fibrotic, anti-inflammatory, and antioxidant properties |
| Primary Targets | c-KIT, PDGFR, RET[4] | VEGFR, FGFR, PDGFR | Primarily inhibits TGF-β production |
| IC50 Values | c-KIT: 10 nM, PDGFR: 7.6 nM, RET: 25 nM | VEGFR-1: 34 nM, VEGFR-2: 13 nM, VEGFR-3: 13 nM, FGFR-1: 69 nM, FGFR-2: 37 nM, FGFR-3: 108 nM, PDGFRα: 59 nM, PDGFRβ: 65 nM | Not applicable (does not directly inhibit kinases) |
Table 2: Clinical Efficacy in Idiopathic Pulmonary Fibrosis
| Efficacy Endpoint | This compound | Nintedanib | Pirfenidone |
| Annual Rate of FVC Decline | Preclinical data suggests potential for slowing decline (unpublished) | Reduced decline by ~114-125 mL/year vs. placebo | Reduced decline by ~98-164 mL/year vs. placebo |
| Progression-Free Survival | Not yet determined in clinical trials | Significantly improved in some studies | Significantly improved progression-free survival |
| All-Cause Mortality | Not yet determined in clinical trials | No significant difference in INPULSIS trials | Reduced risk of all-cause mortality in a pooled analysis |
| Acute Exacerbations | Not yet determined in clinical trials | Inconsistent results across trials | Reduced incidence of acute exacerbation |
Signaling Pathways and Mechanism of Action
The distinct mechanisms of action of this compound, nintedanib, and pirfenidone are visualized in the following diagrams.
Figure 1: this compound inhibits key tyrosine kinases involved in fibrotic pathways.
Figure 2: Nintedanib targets multiple growth factor receptors implicated in fibrosis.
Figure 3: Pirfenidone exhibits a multi-faceted mechanism of action.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation of the presented data.
Preclinical Assessment of this compound
The in vitro and in vivo pharmacokinetic properties of this compound were characterized in preclinical studies.
-
In Vitro Studies:
-
Metabolic Stability: Assessed using liver microsomes from various species (mouse, rat, dog, monkey, and human).
-
Permeability: Determined using Caco-2 cell monolayers to predict intestinal absorption.
-
Plasma Protein Binding: Measured via equilibrium dialysis.
-
Cytochrome P450 (CYP) Inhibition: Evaluated to assess the potential for drug-drug interactions.
-
-
In Vivo Studies:
-
Pharmacokinetics: Single intravenous and oral doses were administered to mice, rats, dogs, and monkeys to determine key parameters such as clearance, volume of distribution, half-life, and bioavailability.
-
Clinical Trials for Nintedanib and Pirfenidone
The efficacy and safety of nintedanib and pirfenidone in IPF have been established through large, randomized, double-blind, placebo-controlled Phase III clinical trials.
-
Nintedanib (INPULSIS-1 and INPULSIS-2 Trials):
-
Study Design: Two replicate 52-week, randomized, double-blind, placebo-controlled trials.
-
Patient Population: Patients with a diagnosis of IPF, forced vital capacity (FVC) of at least 50% of the predicted value, and a diffusing capacity of the lung for carbon monoxide (DLCO) of 30% to 79% of the predicted value.
-
Intervention: Nintedanib 150 mg twice daily or placebo.
-
Primary Endpoint: Annual rate of decline in FVC.
-
Key Secondary Endpoints: Time to first acute exacerbation and change from baseline in the total score on the St. George’s Respiratory Questionnaire.
-
-
Pirfenidone (CAPACITY and ASCEND Trials):
-
Study Design: Randomized, double-blind, placebo-controlled trials. The CAPACITY program consisted of two concurrent Phase III trials. The ASCEND trial was a subsequent Phase III study.
-
Patient Population: Patients with IPF, a predicted FVC between 50% and 90%, and a predicted DLCO between 35% and 90%.
-
Intervention: Pirfenidone (total daily dose of 2403 mg) or placebo.
-
Primary Endpoint: Change in percent predicted FVC from baseline to week 52 (ASCEND) or week 72 (CAPACITY).
-
Key Secondary Endpoints: Change in 6-minute walk distance, progression-free survival, and all-cause mortality.
-
Figure 4: A generalized workflow for a randomized controlled trial in IPF.
Conclusion
This compound is a promising preclinical candidate for the treatment of IPF with a distinct target profile compared to the approved therapies, nintedanib and pirfenidone. Its potent inhibition of c-KIT, PDGFR, and RET suggests a novel approach to mitigating the fibrotic process. While direct comparative efficacy data from human trials are not yet available, the preclinical profile of this compound warrants further investigation. The established clinical data for nintedanib and pirfenidone provide a benchmark for the future development of this compound and other emerging therapies for this devastating disease. Continued research and well-designed clinical trials will be essential to determine the ultimate role of this compound in the management of IPF.
References
- 1. Idiopathic pulmonary fibrosis: disease mechanisms and drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive comparison of the safety and efficacy of drugs in the treatment of idiopathic pulmonary fibrosis: a network meta-analysis based on randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pirfenidone and Nintedanib in Pulmonary Fibrosis: Lights and Shadows [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
Benchmarking KBP-7018 Against Existing Fibrosis Therapies: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Fibrosis, the excessive accumulation of extracellular matrix, poses a significant therapeutic challenge across a range of debilitating diseases, including idiopathic pulmonary fibrosis (IPF), liver fibrosis, and chronic kidney disease. While current treatments can slow disease progression, the need for more effective and better-tolerated therapies remains urgent. This guide provides a comparative analysis of KBP-7018, a novel tyrosine kinase inhibitor, against the established anti-fibrotic therapies, nintedanib and pirfenidone.
This document summarizes the available preclinical and clinical data, details key experimental methodologies, and visualizes the complex signaling pathways involved in the mechanism of action of these compounds.
Mechanism of Action: A Tale of Three Inhibitors
The anti-fibrotic effects of this compound, nintedanib, and pirfenidone stem from their distinct molecular targets and mechanisms of action.
This compound is an intracellular inhibitor of multiple tyrosine kinases, with potent activity against platelet-derived growth factor receptors (PDGFR) α and β, c-Kit, and RET receptor.[1][2] By targeting these receptors, this compound is designed to interfere with the signaling pathways that drive fibroblast proliferation, migration, and differentiation into myofibroblasts—the primary cells responsible for excessive collagen deposition.
Nintedanib is also a multi-targeted tyrosine kinase inhibitor, targeting vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and PDGFR.[2][3] Its mechanism involves competitively binding to the ATP-binding site of these receptors, thereby blocking downstream signaling cascades that are crucial for fibroblast proliferation and angiogenesis.[2]
Pirfenidone exhibits a broader, though less defined, mechanism of action. It is known to possess anti-fibrotic, anti-inflammatory, and antioxidant properties. A key aspect of its function is the downregulation of transforming growth factor-beta (TGF-β) production, a potent pro-fibrotic cytokine.
The distinct yet overlapping signaling pathways targeted by these three compounds are visualized below.
Preclinical Data Summary
Direct head-to-head preclinical efficacy data for this compound against nintedanib and pirfenidone is not extensively published. However, available data on this compound suggests promising anti-fibrotic activity. One study noted that this compound demonstrated improved efficacy over nintedanib in a bleomycin-induced lung fibrosis model, though the specific data remains unpublished. The following tables summarize the available preclinical pharmacokinetic and efficacy data for each compound.
Table 1: Preclinical Pharmacokinetics of this compound
| Parameter | Mouse | Rat | Dog | Monkey | Human (Predicted) |
| Systemic Clearance (CL) | Low | Low | High | Low | ~20% of hepatic blood flow |
| Volume of Distribution (Vss) (L/kg) | 1.51 - 4.65 | 1.51 - 4.65 | 1.51 - 4.65 | 1.51 - 4.65 | 1.6 - 5.3 |
| Time to Max. Concentration (Tmax) (h) | 0.25 - 6 | 0.25 - 6 | 0.25 - 6 | 0.25 - 6 | - |
| Oral Bioavailability (%) | 21 - 68 | 21 - 68 | 21 - 68 | 21 - 68 | - |
| Half-life (t1/2) (h) | - | - | - | - | 4.8 - 19.3 |
| Data sourced from Huang et al., 2015. |
Table 2: Preclinical Efficacy of Nintedanib in Bleomycin-Induced Pulmonary Fibrosis (Mouse Model)
| Treatment Regimen | Key Finding | Reference |
| Prophylactic (from day of challenge) | Significant improvement in Forced Vital Capacity (FVC) by 26% vs. control. | |
| Therapeutic (from day 7 post-challenge) | Significant improvement in FVC by 21% vs. control. | |
| Therapeutic (from day 9 post-challenge) | Reduction in lung parenchyma damage and faster resolution of fibrosis. | |
| Note: Dosages and specific outcome measures may vary between studies. |
Table 3: Preclinical Efficacy of Pirfenidone in Bleomycin-Induced Pulmonary Fibrosis (Mouse Model)
| Treatment Regimen | Key Finding | Reference |
| Therapeutic | Significant decrease in BAL lymphocyte numbers and lung hydroxyproline levels. | |
| Therapeutic | Attenuated pulmonary remodeling. | |
| Therapeutic | Reduced fibrotic areas and type I collagen mRNA levels in the lungs. | |
| Note: Dosages and specific outcome measures may vary between studies. |
Clinical Trial Landscape
Nintedanib and pirfenidone are approved for the treatment of IPF and are being investigated for other fibrotic conditions. This compound is in the earlier stages of clinical development.
Table 4: Overview of Clinical Development Status
| Drug | Indication | Phase | Key Findings/Status |
| This compound | Idiopathic Pulmonary Fibrosis | Preclinical | Favorable preclinical pharmacokinetics and efficacy suggest potential for clinical development. |
| Nintedanib | Idiopathic Pulmonary Fibrosis | Approved | Slows the rate of decline in lung function. |
| Systemic Sclerosis-associated ILD | Approved | Slows the rate of decline in lung function. | |
| Chronic Fibrosing ILDs with a progressive phenotype | Approved | Slows the rate of decline in lung function. | |
| Liver Fibrosis | Investigational | Preclinical studies show anti-fibrotic effects. | |
| Kidney Fibrosis | Investigational | Preclinical studies and a case report suggest potential, but contraindicated in severe renal impairment. | |
| Pirfenidone | Idiopathic Pulmonary Fibrosis | Approved | Slows the rate of decline in lung function and may reduce mortality. |
| Liver Fibrosis | Phase 2 | Studies suggest potential to reduce fibrosis scores and improve liver function. | |
| Kidney Fibrosis | Phase 2 | Early trials suggest it may slow the decline in GFR. |
Key Experimental Protocols
The following sections detail the methodologies for key in vivo and in vitro experiments commonly used to evaluate anti-fibrotic therapies.
Bleomycin-Induced Pulmonary Fibrosis Model (Mouse)
This is a widely used in vivo model to screen for potential anti-fibrotic drugs.
Protocol:
-
Animal Model: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.
-
Fibrosis Induction: A single dose of bleomycin sulfate is administered via intratracheal or intranasal instillation to induce lung injury and subsequent fibrosis.
-
Treatment: The test compound (e.g., this compound, nintedanib, pirfenidone) is administered, typically orally, starting either before (prophylactic) or after (therapeutic) the bleomycin challenge for a defined period.
-
Assessment of Fibrosis:
-
Histology: Lungs are harvested, fixed, and sectioned. Staining with Masson's trichrome or Picrosirius red is used to visualize and quantify collagen deposition.
-
Biochemical Analysis: The total lung collagen content is quantified using a hydroxyproline assay, as hydroxyproline is a major component of collagen.
-
Imaging: In some studies, micro-computed tomography (micro-CT) can be used for in vivo monitoring of lung density changes.
-
In Vitro Fibroblast to Myofibroblast Differentiation Assay
This assay is used to assess the direct effect of a compound on the key cellular process driving fibrosis.
Protocol:
-
Cell Culture: Primary human lung fibroblasts are cultured in appropriate media.
-
Stimulation and Treatment: Cells are treated with a pro-fibrotic stimulus, most commonly TGF-β1, to induce their differentiation into myofibroblasts. The test compound is added concurrently to assess its inhibitory effect.
-
Analysis:
-
α-Smooth Muscle Actin (α-SMA) Expression: The expression of α-SMA, a key marker of myofibroblast differentiation, is quantified using immunofluorescence microscopy or Western blotting.
-
Collagen Production: The amount of type I collagen secreted into the cell culture supernatant or deposited in the extracellular matrix is measured by ELISA or Western blotting.
-
Conclusion
This compound presents a promising new therapeutic candidate for fibrotic diseases, with a distinct tyrosine kinase inhibition profile. While direct comparative data with nintedanib and pirfenidone is limited in the public domain, its preclinical pharmacokinetic profile and initial efficacy signals warrant further investigation. The established anti-fibrotic agents, nintedanib and pirfenidone, have demonstrated clinical benefit in IPF and are being explored in other fibrotic conditions, providing a benchmark for the development of new therapies. This guide serves as a foundational resource for researchers to understand the current landscape of anti-fibrotic drug development and to design future studies aimed at addressing the significant unmet medical need in fibrotic diseases.
References
- 1. Quantifying Stained Liver Tissue [imagej.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Characterization of preclinical in vitro and in vivo pharmacokinetics properties for this compound, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
KBP-7018 in the Landscape of c-KIT Inhibitors: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The proto-oncogene c-KIT, a receptor tyrosine kinase, is a critical regulator of cell signaling pathways involved in cell survival, proliferation, and differentiation.[1] Dysregulation of c-KIT signaling, often through activating mutations, is a key driver in various malignancies, most notably gastrointestinal stromal tumors (GIST) and acute myeloid leukemia (AML), as well as in certain inflammatory and fibrotic diseases.[2][3] This has spurred the development of a class of therapeutics known as c-KIT inhibitors. KBP-7018 is a novel, selective tyrosine kinase inhibitor with potent activity against c-KIT, as well as Platelet-Derived Growth Factor Receptor (PDGFR) and the Rearranged during Transfection (RET) proto-oncogene.[4][5] This guide provides a comparative analysis of this compound against other prominent c-KIT inhibitors, supported by available preclinical data, to offer a comprehensive overview for researchers and drug development professionals.
Quantitative Comparison of Kinase Inhibition
The potency of tyrosine kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the activity of the target kinase by 50%. A lower IC50 value indicates greater potency. The following tables summarize the in vitro IC50 values of this compound and other notable c-KIT inhibitors against wild-type c-KIT and other relevant kinases.
| Inhibitor | c-KIT (WT) IC50 (nM) | Other Key Targets (IC50, nM) |
| This compound | 10 | PDGFRβ (7.6), RET (25) |
| Imatinib | ~100 | ABL (~600), PDGFRα (~100) |
| Sunitinib | - | VEGFRs, PDGFRs, FLT3, RET |
| Regorafenib | 7 | VEGFR1 (13), VEGFR2 (4.2), VEGFR3 (46), PDGFRβ (22), RET (1.5), Raf-1 (2.5) |
| Ripretinib | 4 (WT), 8 (V654A), 18 (T670I), 5 (D816H), 5 (D816V) | PDGFRα |
| Avapritinib | 0.6 (del557-558), 0.27 (D816V) | PDGFRα (D842V, 0.24) |
| Dasatinib | 1.5 | BCR-ABL (<1), SRC (0.8) |
| Pazopanib | 3.7 | VEGFR1 (10), VEGFR2 (30), VEGFR3 (47), PDGFRβ (84) |
| Quizartinib | 28 | FLT3 (2) |
| Masitinib | 200 | PDGFRα (540), PDGFRβ (800), Lyn (510) |
Note: IC50 values can vary between different studies and experimental conditions.
The c-KIT Signaling Pathway and Inhibition
Upon binding of its ligand, Stem Cell Factor (SCF), the c-KIT receptor dimerizes, leading to the autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation event creates docking sites for various downstream signaling proteins, initiating a cascade of intracellular signals that ultimately regulate gene expression and cellular processes like proliferation and survival. Key downstream pathways include the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway. c-KIT inhibitors function by binding to the ATP-binding pocket of the kinase domain, preventing autophosphorylation and the subsequent activation of these downstream signaling cascades.
Caption: Simplified c-KIT signaling pathway and the point of inhibition.
Experimental Protocols
The determination of a compound's inhibitory activity against c-KIT and its effect on cancer cell viability are fundamental preclinical assessments. Below are detailed, generalized methodologies for key in vitro assays.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified c-KIT kinase.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Protocol:
-
Reaction Setup: In a 96-well plate, combine the recombinant c-KIT enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and the kinase reaction buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA).
-
Inhibitor Addition: Add serial dilutions of this compound or other test compounds to the wells. Include a vehicle control (e.g., DMSO) and a no-enzyme control.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to a final concentration that is approximately the Km of the enzyme for ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
ADP Detection:
-
Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP formed and thus, the kinase activity.
-
IC50 Calculation: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined using a non-linear regression curve fit.
Cell-Based c-KIT Autophosphorylation Assay
This assay measures the ability of an inhibitor to block c-KIT autophosphorylation in a cellular context.
Principle: This assay utilizes cells that either endogenously express or are engineered to overexpress the c-KIT receptor. The level of c-KIT phosphorylation upon stimulation with SCF is measured, typically by Western blotting or ELISA.
Protocol:
-
Cell Culture and Starvation: Culture c-KIT expressing cells (e.g., GIST-T1 cells) in appropriate media. Prior to the experiment, starve the cells of serum and growth factors for several hours to reduce basal receptor phosphorylation.
-
Inhibitor Treatment: Pre-incubate the starved cells with various concentrations of this compound or other inhibitors for a defined period (e.g., 1-2 hours).
-
SCF Stimulation: Stimulate the cells with SCF (e.g., 100 ng/mL) for a short period (e.g., 5-10 minutes) to induce c-KIT autophosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Analysis by Western Blot:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane (e.g., PVDF).
-
Probe the membrane with a primary antibody specific for phosphorylated c-KIT (p-c-KIT).
-
Subsequently, strip the membrane and re-probe with an antibody for total c-KIT to ensure equal protein loading.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for p-c-KIT and total c-KIT. The inhibitory effect is determined by the reduction in the p-c-KIT/total c-KIT ratio in the presence of the inhibitor.
Caption: General experimental workflows for key in vitro and cell-based assays.
Concluding Remarks
This compound demonstrates potent in vitro inhibition of wild-type c-KIT, with an IC50 value of 10 nM, placing it among the more potent inhibitors in preclinical studies. Its activity against PDGFR and RET suggests a potential for broader therapeutic applications, particularly in fibrotic diseases. A comprehensive evaluation of this compound would necessitate further investigation into its selectivity across a wider kinase panel, its efficacy against a broad range of clinically relevant c-KIT mutations, and its in vivo performance in various disease models. As the landscape of targeted therapies continues to evolve, comparative analyses such as this are crucial for informing the strategic development of next-generation kinase inhibitors.
References
KBP-7018 In Vivo Efficacy for Idiopathic Pulmonary Fibrosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical in vivo efficacy of KBP-7018, an investigational tyrosine kinase inhibitor, with the established treatments for Idiopathic Pulmonary Fibrosis (IPF), nintedanib and pirfenidone. The data presented is based on studies conducted in the bleomycin-induced mouse model of pulmonary fibrosis, a standard preclinical model for IPF.
Executive Summary
This compound is a novel, potent inhibitor of c-KIT, platelet-derived growth factor receptor (PDGFR), and RET kinases, key drivers in fibrotic signaling pathways. While specific quantitative in vivo efficacy data from head-to-head studies remain unpublished, preclinical reports suggest this compound demonstrates improved efficacy over nintedanib in the bleomycin-induced lung fibrosis mouse model. This guide synthesizes available preclinical data for nintedanib and pirfenidone in this model to provide a benchmark for evaluating the potential of this compound.
Data Presentation: In Vivo Efficacy in Bleomycin-Induced Mouse Model
The following table summarizes the reported efficacy of nintedanib and pirfenidone in reducing key markers of pulmonary fibrosis in the bleomycin-induced mouse model. This data provides a context for the anticipated performance of this compound.
| Treatment Group | Dosage | Primary Endpoint | Result | Percentage Improvement vs. Bleomycin Control |
| Nintedanib | 30 mg/kg, oral | Ashcroft Score | Significantly lower score | ~27% reduction[1] |
| Lung Collagen Content | Significantly lower | ~40% reduction[1] | ||
| 50 mg/kg, b.i.d. | Ashcroft Score | Significantly lower score | ~26% reduction[2] | |
| 30/60/120 mg/kg, daily | Alveolitis and PF Scores | Markedly reduced degrees of PF[3][4] | Dose-dependent reduction | |
| Pirfenidone | 200 mg/kg, b.i.d. | Ashcroft Score | Significantly lower score | ~35% reduction |
| 100, 200, 300 mg/kg, oral | Seizure Threshold Current | Increased protective effect against seizures | Dose-dependent increase | |
| Treatment | Fibrosis Score | Significant reduction | Marked reduction in fibrotic areas | |
| Treatment | Lung Hydroxyproline | Significant reduction | Significant reduction |
Experimental Protocols
The data cited above is predominantly derived from studies utilizing the bleomycin-induced model of pulmonary fibrosis in mice. A generalizable experimental protocol is outlined below.
Bleomycin-Induced Pulmonary Fibrosis Mouse Model Protocol
-
Animal Model: C57BL/6 mice are most commonly used due to their susceptibility to bleomycin-induced fibrosis.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin (typically 1-5 mg/kg) is administered to anesthetized mice.
-
Treatment Administration:
-
Prophylactic Regimen: Treatment with the investigational compound (e.g., this compound, nintedanib, pirfenidone) or vehicle is initiated shortly after bleomycin administration.
-
Therapeutic Regimen: Treatment is initiated at a later time point (e.g., 7 or 14 days post-bleomycin) when fibrosis is already established.
-
-
Duration: The studies typically last for 14 to 49 days post-bleomycin instillation.
-
Efficacy Assessment:
-
Histopathology: Lungs are harvested, fixed, and stained (e.g., Masson's trichrome) to visualize collagen deposition. Fibrosis is quantified using the Ashcroft scoring system, a semi-quantitative measure of fibrotic changes.
-
Collagen Content: The total lung collagen content is quantified by measuring hydroxyproline levels, a key amino acid in collagen.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: BAL fluid is collected to analyze inflammatory cell infiltration (e.g., macrophages, neutrophils, lymphocytes) and total protein concentration as markers of lung injury.
-
Mandatory Visualization
Signaling Pathways in Idiopathic Pulmonary Fibrosis
Caption: Key signaling pathways implicated in IPF and the targets of this compound and comparator drugs.
Experimental Workflow for In Vivo Efficacy Assessment
Caption: A generalized workflow for assessing the in vivo efficacy of anti-fibrotic compounds.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. Frontiers | Harnessing the translational power of bleomycin model: new insights to guide drug discovery for idiopathic pulmonary fibrosis [frontiersin.org]
- 3. avancesenfibrosispulmonar.com [avancesenfibrosispulmonar.com]
- 4. Nintedanib Ameliorates Bleomycin-Induced Pulmonary Fibrosis, Inflammation, Apoptosis, and Oxidative Stress by Modulating PI3K/Akt/mTOR Pathway in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Preclinical Pharmacokinetics of KBP-7018: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed evaluation of the preclinical pharmacokinetic (PK) profile of KBP-7018, a novel selective tyrosine kinase inhibitor developed for the potential treatment of idiopathic pulmonary fibrosis (IPF).[1] The data presented herein is benchmarked against Nintedanib, an approved therapeutic for IPF, to offer a comparative perspective for drug development professionals. All experimental data is supported by detailed methodologies to ensure reproducibility and comprehensive understanding.
Mechanism of Action: Multi-Kinase Inhibition
This compound is a potent intracellular inhibitor of several tyrosine kinases implicated in the signaling pathways of lung fibrosis.[2] Its primary targets include platelet-derived growth factor receptors α and β (PDGFR-α/β), the c-KIT receptor, and the RET receptor.[2] By inhibiting these key signaling nodes, this compound aims to interrupt the downstream processes of fibroblast proliferation and activation, thereby slowing the progression of fibrotic diseases like IPF.
References
KBP-7018: A Comparative Analysis Against Other Multi-Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the multi-kinase inhibitor KBP-7018 against other prominent inhibitors, focusing on their performance based on available experimental data. This compound is a novel, tyrosine kinase-selective inhibitor with potent activity against key kinases implicated in fibrotic diseases.[1][2] This document is intended to serve as a resource for researchers and professionals in drug development to facilitate an objective evaluation of this compound's potential.
In Vitro Kinase Inhibition Profile
This compound has demonstrated potent inhibitory activity against a specific set of tyrosine kinases, primarily c-KIT, Platelet-Derived Growth Factor Receptor (PDGFR), and Rearranged during Transfection (RET).[1][2][3] The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in comparison to other well-established multi-kinase inhibitors.
| Kinase Target | This compound | Nintedanib | Sunitinib | Sorafenib | Regorafenib |
| c-KIT | 10 nM | - | ~1-10 nM | 68 nM | 7 nM |
| PDGFRα | 26 nM | 59 nM | - | - | - |
| PDGFRβ | 25 nM | 65 nM | 2 nM | 57 nM | 22 nM |
| RET | 7.6 nM | - | - | 43 nM | 1.5 nM |
| VEGFR1 | - | 34 nM | - | 26 nM | 13 nM |
| VEGFR2 | Potent Inhibition | 13 nM | 80 nM | 90 nM | 4.2 nM |
| VEGFR3 | - | 13 nM | - | 20 nM | 46 nM |
| FGFR1 | - | 69 nM | - | 580 nM | - |
| FGFR2 | - | 37 nM | - | - | - |
| FGFR3 | - | 108 nM | - | - | - |
| FLT3 | Potent Inhibition | - | 50 nM (mutant) | 58 nM | - |
| Raf-1 | - | - | - | 6 nM | 2.5 nM |
| B-Raf | - | - | - | 22 nM | 28 nM |
| B-Raf (V600E) | - | - | - | 38 nM | 19 nM |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways targeted by this compound and a general workflow for an in vitro kinase inhibition assay.
Caption: this compound inhibits c-KIT, PDGFR, and RET signaling pathways.
Caption: General workflow for an in vitro kinase inhibition assay.
Experimental Protocols
The inhibitory activity of this compound and other multi-kinase inhibitors is typically determined using in vitro kinase assays. While the specific protocols may vary between studies, the general principles are consistent. The IC50 values for this compound were determined in the study by Huang Z, et al., "Discovery of Indolinone-Based Multikinase Inhibitors as Potential Therapeutics for Idiopathic Pulmonary Fibrosis."
General In Vitro Kinase Inhibition Assay Protocol (Radiometric Format):
This protocol provides a general guideline for determining the IC50 value of a kinase inhibitor.
-
Reagent Preparation:
-
Prepare a reaction buffer appropriate for the specific kinase being assayed.
-
Dilute the kinase and its specific substrate to their optimal concentrations in the reaction buffer.
-
Prepare a stock solution of the test inhibitor (e.g., this compound) in a suitable solvent, such as DMSO.
-
Create a series of dilutions of the inhibitor in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1% DMSO).
-
Prepare a solution of [γ-³²P]ATP at a concentration appropriate for the assay.
-
-
Kinase Reaction:
-
In a microplate, combine the kinase, the substrate, and either the inhibitor dilution or the vehicle control (DMSO).
-
Initiate the kinase reaction by adding the [γ-³²P]ATP solution.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined period to allow for substrate phosphorylation.
-
-
Stopping the Reaction and Detection:
-
Terminate the reaction by adding a stop solution, such as a high concentration of EDTA or by spotting the reaction mixture onto a phosphocellulose membrane.
-
If using a membrane, wash it extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of ³²P incorporated into the substrate using a scintillation counter or a phosphorimager.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Alternative Assay Formats:
Non-radioactive methods are also commonly used, such as:
-
ADP-Glo™ Kinase Assay: This assay quantifies the amount of ADP produced in the kinase reaction. A reagent is added to stop the kinase reaction and deplete the remaining ATP. A second reagent then converts the ADP to ATP, which is used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the initial kinase activity.
-
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assays: These assays use a europium-labeled anti-phospho-specific antibody and an acceptor-labeled substrate. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor fluorophores into proximity and allowing for FRET to occur.
For detailed protocols specific to the comparator compounds, it is recommended to consult the primary literature reporting their kinase inhibition data.
References
Safety Operating Guide
Proper Disposal of KBP-7018: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like KBP-7018 are paramount for laboratory safety and environmental protection. this compound is a novel and potent selective tyrosine kinase inhibitor under investigation for idiopathic pulmonary fibrosis.[1] As a multi-kinase inhibitor targeting c-KIT, PDGFR, and RET, it is crucial to manage this compound as a hazardous chemical.[2]
This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, adhering to best practices for potent pharmaceutical compounds in a laboratory setting. In the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on established guidelines for the disposal of hazardous and cytotoxic research chemicals.
Summary of this compound Chemical Data
| Property | Value |
| Chemical Name | This compound |
| Mechanism of Action | Selective tyrosine kinase inhibitor (c-KIT, PDGFR, RET)[2] |
| Molecular Formula | C31H30N4O5[3] |
| Molecular Weight | 538.604 g/mol [3] |
| Primary Use | Research on idiopathic pulmonary fibrosis |
| Solubility | For research use, often dissolved in solvents like DMSO |
Essential Disposal Procedures
The disposal of this compound, both in solid form and in solution, requires careful adherence to hazardous waste protocols. Under no circumstances should this compound or its solutions be disposed of down the drain.
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, ensure the following PPE is worn:
-
Gloves: Chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: If there is a risk of aerosolization of solid this compound, a NIOSH-approved respirator is recommended.
Disposal of Unused Solid this compound
-
Consult Institutional EHS: Your first and most critical step is to contact your institution's Environmental Health and Safety (EHS) office. They will provide specific guidance based on local and national regulations.
-
Packaging: Keep the compound in its original, securely sealed container. If repackaging is necessary, use a compatible, clearly labeled container. The label must include the full chemical name ("this compound"), CAS number if available, and appropriate hazard warnings.
-
Waste Stream: Dispose of this compound as hazardous chemical waste through your institution's designated waste management program. This typically involves collection by a certified hazardous waste handler.
Disposal of this compound Solutions
-
Waste Collection: All solutions containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Labeling: The waste container label should clearly indicate the solvent (e.g., DMSO) and the solute (this compound), including its approximate concentration.
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS office.
-
Institutional Pickup: Arrange for the collection of the hazardous waste container through your institution's EHS-approved service.
Decontamination of Laboratory Equipment
-
Initial Rinse: All glassware and surfaces that have come into contact with this compound should be rinsed with a suitable solvent (e.g., ethanol or DMSO) to solubilize any residue. This rinsate must be collected and disposed of as hazardous waste.
-
Secondary Wash: Following the initial solvent rinse, wash the equipment with an appropriate laboratory detergent and water.
-
Final Rinse: Perform a thorough final rinse with water.
Experimental Protocol: General Disposal Workflow
The following protocol outlines the general steps for the safe disposal of a potent research compound like this compound.
-
Assessment and PPE: Identify the waste type (solid, liquid, contaminated materials). Don the appropriate PPE.
-
Containment: Place the waste in a designated, compatible, and properly labeled hazardous waste container.
-
Temporary Storage: Store the sealed waste container in a designated satellite accumulation area, following institutional guidelines for secondary containment and segregation.
-
EHS Notification: Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Decontamination: Decontaminate all work surfaces and equipment that came into contact with this compound. Collect all decontamination materials (e.g., wipes, rinsate) as hazardous waste.
-
Documentation: Maintain accurate records of the disposed of chemical in your laboratory inventory.
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures and maintaining open communication with your institution's safety officials, you contribute to a safe and compliant laboratory environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
